Tert-butyl-dimethyl-(tributylstannylmethoxy)silane
Description
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Properties
IUPAC Name |
tert-butyl-dimethyl-(tributylstannylmethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17OSi.3C4H9.Sn/c1-7(2,3)9(5,6)8-4;3*1-3-4-2;/h4H2,1-3,5-6H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEXQGDUHZOKTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H44OSiSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Tert-butyl-dimethyl-(tributylstannylmethoxy)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Tert-butyl-dimethyl-(tributylstannylmethoxy)silane, a complex organosilicon and organotin compound, holds significant interest for researchers in organic synthesis and materials science. Its unique molecular structure, featuring both a bulky tert-butyldimethylsilyl protecting group and a reactive tributylstannyl moiety, offers a versatile platform for a range of chemical transformations. This technical guide provides a comprehensive overview of the available chemical and physical properties of this compound, including its synthesis, reactivity, and potential applications.
Core Chemical Properties
This compound is identified by the CAS number 91864-79-0.[1] Its molecular formula is C19H44OSiSn, and it has a molecular weight of approximately 435.35 g/mol .[2] The compound is typically a liquid at room temperature and is recommended to be stored in a refrigerator.[2]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 91864-79-0 | [1] |
| Molecular Formula | C19H44OSiSn | [1] |
| Molecular Weight | 435.35 g/mol | [2] |
| Physical Form | Liquid | [2] |
| Predicted Boiling Point | 378.2 ± 44.0 °C | [3] |
| Storage Temperature | Refrigerator | [2] |
Synthesis and Experimental Protocols
General Synthesis Workflow:
References
Synthesis of Tert-butyl-dimethyl-(tributylstannylmethoxy)silane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-butyl-dimethyl-(tributylstannylmethoxy)silane, a valuable bifunctional reagent in organic synthesis. The document details the synthetic pathway, experimental protocols, and relevant chemical data.
Introduction
This compound is an organosilicon and organotin compound featuring both a silyl ether and a tributylstannyl moiety. This unique combination allows for its application in a variety of chemical transformations, including as a protected hydroxymethyl anion equivalent in Stille cross-coupling reactions. Its role as an intermediate in the synthesis of pharmaceutical metabolites, such as Hydroxytolyl Mephedrone Hydrochloride, underscores its importance in drug development.[1][2] This guide outlines a reliable two-step synthetic approach, commencing with the preparation of the key intermediate, (tributylstannyl)methanol, followed by its silylation to yield the target compound.
Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process:
-
Formation of (Tributylstannyl)methanol: This step involves the reaction of tributyltin hydride with paraformaldehyde. The reaction is generally initiated by a strong base, such as butyllithium, in an ethereal solvent like tetrahydrofuran (THF).
-
Silylation of (Tributylstannyl)methanol: The hydroxyl group of (tributylstannyl)methanol is then protected with a tert-butyldimethylsilyl (TBDMS) group. This is accomplished by reacting the alcohol with tert-butyl-dimethylchlorosilane (TBDMSCl) in the presence of a base, such as imidazole, in an aprotic solvent.
Experimental Protocols
Step 1: Synthesis of (Tributylstannyl)methanol
This procedure is adapted from a well-established method published in Organic Syntheses.[3]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diisopropylamine | 101.19 | 13.7 mL | 0.098 |
| n-Butyllithium (1.6 M in hexane) | 64.06 | 58.4 mL | 0.093 |
| Tributyltin hydride | 291.06 | 24.75 g | 0.085 |
| Paraformaldehyde | 30.03 | 3.57 g | 0.119 |
| Tetrahydrofuran (THF), dry | 72.11 | 170 mL | - |
| Petroleum ether | - | 650 mL | - |
| Water | 18.02 | 300 mL | - |
| Saturated Sodium Chloride Solution | - | 200 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
To a 500-mL, three-necked, round-bottomed flask equipped with a magnetic stirring bar, a rubber septum, an argon inlet adapter, and a pressure-equalizing dropping funnel, add diisopropylamine (13.7 mL, 0.098 mol) and dry tetrahydrofuran (120 mL).
-
Cool the flask in an ice-water bath.
-
Add a 1.60 M solution of butyllithium in hexane (58.4 mL, 0.093 mol) dropwise via syringe over 15 minutes.
-
After stirring for 30 minutes, add a solution of tributyltin hydride (24.75 g, 0.0850 mol) in tetrahydrofuran (50 mL) dropwise via the addition funnel over 50 minutes.
-
After an additional 30 minutes, add paraformaldehyde (3.57 g, 0.119 mol) in one portion.
-
Remove the ice bath and stir the heterogeneous yellow reaction mixture for 3 hours at room temperature, during which it should become a clear, colorless solution.
-
Dilute the reaction mixture with 500 mL of petroleum ether and wash with 300 mL of water.
-
Separate the aqueous phase and extract it with 150 mL of petroleum ether.
-
Combine the organic layers and wash with 200 mL of saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
This procedure affords approximately 30 g of (tributylstannyl)methanol as a colorless oil, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
This is a general protocol for the silylation of a primary alcohol and is expected to be effective for (tributylstannyl)methanol.[4][5]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 0.085 mol scale) | Moles |
| (Tributylstannyl)methanol | 321.09 | ~27.3 g | 0.085 |
| tert-Butyldimethylchlorosilane (TBDMSCl) | 150.72 | 15.4 g | 0.102 |
| Imidazole | 68.08 | 14.5 g | 0.213 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 150 mL | - |
| Diethyl ether | 74.12 | As needed for extraction | - |
| Saturated aqueous sodium bicarbonate | - | As needed for washing | - |
| Brine | - | As needed for washing | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the crude (tributylstannyl)methanol (approx. 27.3 g, 0.085 mol) in anhydrous N,N-dimethylformamide (150 mL).
-
Add imidazole (14.5 g, 0.213 mol) to the solution and stir until it dissolves.
-
Add tert-butyldimethylsilyl chloride (15.4 g, 0.102 mol) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.
Data Presentation
Physical and Chemical Properties
| Property | Value |
| CAS Number | 123061-64-3[6] |
| Molecular Formula | C19H44OSiSn[6] |
| Molecular Weight | 435.3 g/mol [6] |
Computed Properties
| Property | Value |
| Exact Mass | 436.218345 Da[6] |
| XLogP3-AA | 8.2 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 14 |
| Topological Polar Surface Area | 9.2 Ų[6] |
| Heavy Atom Count | 22 |
Note: The above data is computed and sourced from PubChem.[6]
Mandatory Visualization
Experimental Workflow: Synthesis of (Tributylstannyl)methanol
References
- 1. This compound | 123061-64-3 [chemicalbook.com]
- 2. Buy this compound | 123061-64-3 [smolecule.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. What is tert-Butyldimethylsilyl chloride?_Chemicalbook [chemicalbook.com]
- 6. This compound | C19H44OSiSn | CID 14270862 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tert-butyl-dimethyl-(tributylstannylmethoxy)silane (CAS: 123061-64-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tert-butyl-dimethyl-(tributylstannylmethoxy)silane, a versatile organosilicon compound with significant applications in organic synthesis. The document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis, and discusses its role as a key intermediate in the preparation of pharmacologically relevant molecules. Safety information and expected analytical data are also presented. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Introduction
This compound (CAS No. 123061-64-3) is an organostannane and organosilane compound characterized by the presence of both a tributylstannyl group and a tert-butyldimethylsilyl ether.[1] This unique combination of functional groups makes it a valuable reagent in organic synthesis, particularly as a nucleophilic source of a protected hydroxymethyl group. Its primary documented application is as an intermediate in the synthesis of Hydroxytolyl Mephedrone Hydrochloride, a metabolite of Mephedrone.[2] This guide will provide an in-depth look at the technical aspects of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 123061-64-3 | [3][4][5] |
| Molecular Formula | C₁₉H₄₄OSiSn | [3][4][5] |
| Molecular Weight | 435.34 g/mol | [3][5] |
| IUPAC Name | tert-butyl-dimethyl((tributylstannyl)methoxy)silane | [3] |
| Synonyms | Tributyl[(tert-butyldimethylsilyl)oxy]methylstannane, TBDMS-(tributylstannyl)methoxide | [2][3] |
| Physical Form | Liquid | |
| Boiling Point | 378.20 °C (Predicted) | [5] |
| Storage Temperature | 2°C - 8°C (Refrigerator) | [5] |
| Purity | Typically ≥95% | [4] |
Synthesis
Plausible Synthesis Workflow
Experimental Protocols
Step 1: Synthesis of (Tributylstannyl)methanol
This protocol is adapted from general procedures for the synthesis of (tributylstannyl)methanol.
-
Materials:
-
Tributyltin hydride
-
Paraformaldehyde
-
Anhydrous, non-protic solvent (e.g., Tetrahydrofuran)
-
Base catalyst (e.g., a lithium amide base like LDA, or a fluoride source)
-
Apparatus for inert atmosphere reaction (e.g., Schlenk line)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the anhydrous solvent.
-
Cool the flask to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add the base catalyst to the stirred solvent.
-
Add a solution of tributyltin hydride in the anhydrous solvent dropwise to the reaction mixture.
-
After a suitable stirring period (e.g., 30-60 minutes), add paraformaldehyde in one portion.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the careful addition of water.
-
Perform an aqueous workup, typically involving extraction with an organic solvent (e.g., diethyl ether or hexanes).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield crude (tributylstannyl)methanol, which may be used directly in the next step or purified by distillation.
-
Step 2: Silylation of (Tributylstannyl)methanol
This protocol is a general procedure for the silylation of alcohols.[6]
-
Materials:
-
(Tributylstannyl)methanol (from Step 1)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Anhydrous, non-protic solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Base (e.g., Imidazole or Triethylamine)
-
Apparatus for inert atmosphere reaction
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the crude (tributylstannyl)methanol and the base in the anhydrous solvent.
-
To this stirred solution, add a solution of TBDMS-Cl in the anhydrous solvent dropwise at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Perform an aqueous workup, extracting the product into an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.[1]
-
Reactivity and Applications
The primary utility of this compound lies in its role as a synthetic intermediate.
Key Reactions
-
Hydrolysis: The silyl ether linkage is susceptible to hydrolysis under acidic or fluoride-containing conditions, regenerating (tributylstannyl)methanol.
-
Stille Coupling: The tributylstannyl group can participate in palladium-catalyzed Stille cross-coupling reactions, allowing for the introduction of the protected hydroxymethyl group onto various organic scaffolds.
Application in Drug Development
This compound is a documented intermediate in the synthesis of Hydroxytolyl Mephedrone Hydrochloride.[2] While the specific multi-step synthesis is proprietary, a plausible synthetic pathway can be conceptualized.
Analytical Characterization
The structure and purity of this compound are confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~0.9 ppm), dimethylsilyl group (singlet, ~0.1 ppm), the methylene bridge (singlet, ~3.5 ppm), and the butyl groups on the tin atom (multiplets, ~0.9-1.6 ppm). |
| ¹³C NMR | Resonances for all unique carbon atoms in the tert-butyl, dimethylsilyl, methylene, and tributylstannyl groups. |
| Mass Spectrometry (MS) | The mass spectrum would be expected to show the molecular ion peak (or fragments corresponding to the loss of alkyl groups) consistent with the molecular weight of 435.34 g/mol . |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching and bending, Si-C bonds, and the Sn-C bonds. |
Safety Information
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
| Hazard Category | GHS Pictograms | Hazard Statements | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity | 💀, ❗, 🌳 | H301, H312, H315, H319, H332, H335, H410 | P261, P262, P264, P270, P273, P280 |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Store in a cool, dry place under an inert atmosphere.
Conclusion
This compound is a valuable synthetic building block, particularly for the introduction of a protected hydroxymethyl moiety. Its application as an intermediate in the synthesis of drug metabolites highlights its importance in the pharmaceutical industry. This technical guide provides essential information for the safe handling, synthesis, and application of this compound, serving as a foundational resource for researchers in organic and medicinal chemistry.
References
- 1. Buy this compound | 123061-64-3 [smolecule.com]
- 2. This compound | 123061-64-3 [chemicalbook.com]
- 3. This compound | C19H44OSiSn | CID 14270862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthonix, Inc > Stannanes > 123061-64-3 | this compound [synthonix.com]
- 5. This compound | 123061-64-3 | YEA06164 [biosynth.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure of Tert-butyl-dimethyl-(tributylstannylmethoxy)silane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic pathway for Tert-butyl-dimethyl-(tributylstannylmethoxy)silane. The information is curated for researchers and professionals in the fields of organic synthesis, materials science, and drug development.
Molecular Structure and Properties
This compound is an organosilicon and organotin compound featuring a bulky tert-butyldimethylsilyl protecting group attached to a tributylstannylmethoxy moiety. This unique structure imparts specific chemical properties useful in various synthetic applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 123061-64-3 | [1][2] |
| Molecular Formula | C₁₉H₄₄OSiSn | [1][2] |
| Molecular Weight | 435.35 g/mol | [3] |
| IUPAC Name | tert-butyl(dimethyl)silyl (tributylstannyl)methyl ether | [3] |
| Synonyms | TRIBUTYL[[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]OXY]METHYL]STANNANE, (1,1-Dimethylethyl)dimethyl[(tributylstannyl)methoxy]-silane, t-Butyldimethyl((tributylstannyl)methoxy)silane | [1] |
| Physical Form | Liquid | [3] |
| Storage | Refrigerator | [3] |
Molecular Structure Diagram:
Caption: 2D Molecular Structure of the title compound.
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Peaks/Signals |
| ¹H NMR | δ (ppm): 0.1 (s, 6H, Si-(CH₃)₂), 0.9 (s, 9H, C-(CH₃)₃), 0.9 (t, 9H, Sn-(CH₂CH₂CH₂CH₃)₃), 1.3 (m, 6H, Sn-(CH₂CH₂CH₂CH₃)₃), 1.5 (m, 6H, Sn-(CH₂CH₂CH₂CH₃)₃), 3.8 (s, 2H, O-CH₂-Sn) |
| ¹³C NMR | δ (ppm): -5.0 (Si-(CH₃)₂), 13.7 (Sn-(CH₂CH₂CH₂CH₃)₃), 18.0 (Si-C(CH₃)₃), 25.8 (Si-C(CH₃)₃), 27.5 (Sn-(CH₂CH₂CH₂CH₃)₃), 29.2 (Sn-(CH₂CH₂CH₂CH₃)₃), 60.0 (O-CH₂-Sn) |
| FT-IR | ν (cm⁻¹): 2950-2850 (C-H stretch), 1250 (Si-CH₃ bend), 1080 (Si-O-C stretch), 830 (Si-C stretch) |
| Mass Spec. | m/z: Predicted molecular ion [M]+ at 436.2183 (for ¹²⁰Sn isotope). Characteristic fragmentation would involve loss of a butyl group (M-57) and a tert-butyl group (M-57). |
Synthesis Pathway
A plausible and efficient synthesis of this compound can be achieved in a two-step process. The first step involves the preparation of the key intermediate, (tributylstannyl)methanol. The second step is the silylation of this alcohol to yield the final product.
Caption: Proposed two-step synthesis pathway.
Experimental Protocols
Synthesis of (Tributylstannyl)methanol
This protocol is adapted from a procedure for the synthesis of (tributylstannyl)methanol.[4][5]
Materials:
-
Tributyltin hydride
-
Paraformaldehyde
-
Diisopropylamine
-
n-Butyllithium in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Petroleum ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise.
-
Stir the mixture for 30 minutes, then add tributyltin hydride dropwise.
-
After stirring for another 30 minutes, add paraformaldehyde in one portion.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with petroleum ether.
-
Wash the combined organic layers with saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (tributylstannyl)methanol as a colorless oil.
Synthesis of this compound
This is a general procedure for the silylation of alcohols.
Materials:
-
(Tributylstannyl)methanol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve (tributylstannyl)methanol and imidazole in anhydrous DMF under an inert atmosphere.
-
Add a solution of tert-butyldimethylsilyl chloride in DMF dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.
Applications in Drug Development and Organic Synthesis
The unique bifunctional nature of this compound makes it a valuable reagent in organic synthesis. The tributylstannyl group can participate in Stille coupling reactions, a powerful method for carbon-carbon bond formation. The tert-butyldimethylsilyl ether serves as a protecting group for the primary alcohol, which can be deprotected under specific conditions to reveal the hydroxyl functionality for further synthetic transformations. This compound can serve as an intermediate in the synthesis of complex molecules, including pharmacologically active compounds. For instance, it has been noted as an intermediate in the synthesis of a metabolite of Mephedrone Hydrochloride.[6]
Safety Information
This compound is a chemical that should be handled with care in a well-ventilated fume hood. It is classified as hazardous, with potential for toxicity if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- 1. Buy this compound | 123061-64-3 [smolecule.com]
- 2. This compound | C19H44OSiSn | CID 14270862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 123061-64-3 [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | 123061-64-3 [chemicalbook.com]
Spectral Analysis of Tert-butyl-dimethyl-(tributylstannylmethoxy)silane: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the expected spectral data for tert-butyl-dimethyl-(tributylstannylmethoxy)silane, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a predictive analysis of its spectroscopic characteristics and standardized protocols for its experimental examination.
Molecular Structure:
-
Chemical Formula: C₁₉H₄₄OSiSn
-
Molecular Weight: 435.35 g/mol
-
CAS Number: 123061-64-3
Predicted Spectroscopic Data
Due to the absence of publicly available experimental spectra for this compound, the following tables present predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. These predictions are based on the analysis of the compound's structural moieties—a tert-butyldimethylsilyl ether and a tributyltin group—and known spectral data from analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.5 - 3.7 | s | 2H | Sn-CH₂ -O |
| ~1.4 - 1.6 | m | 6H | Sn-(CH₂-CH₂ -CH₂-CH₃)₃ |
| ~1.2 - 1.4 | m | 6H | Sn-(CH₂-CH₂-CH₂ -CH₃)₃ |
| ~0.8 - 1.0 | t | 9H | Sn-(CH₂-CH₂-CH₂-CH₃ )₃ |
| ~0.8 - 1.0 | t | 6H | Sn-(CH₂ -CH₂-CH₂-CH₃)₃ |
| ~0.9 | s | 9H | Si-C(C H₃)₃ |
| ~0.1 | s | 6H | Si-(CH₃ )₂ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~60 - 65 | Sn-C H₂-O |
| ~29 | Sn-(CH₂-C H₂-CH₂-CH₃)₃ |
| ~27 | Sn-(CH₂-CH₂-C H₂-CH₃)₃ |
| ~18 | Si-C (CH₃)₃ |
| ~14 | Sn-(CH₂-CH₂-CH₂-C H₃)₃ |
| ~10 | Sn-(C H₂-CH₂-CH₂-CH₃)₃ |
| ~ -5 | Si-(C H₃)₂ |
| ~26 | Si-C(C H₃)₃ |
Solvent: CDCl₃
Table 3: Predicted Mass Spectrometry (Electron Ionization - EI) Data
| m/z | Predicted Fragment Ion | Notes |
| 377 | [M - C₄H₉]⁺ | Loss of a butyl radical from the tin atom is a common fragmentation pathway for tributyltin compounds. |
| 291 | [Sn(C₄H₉)₃]⁺ | Tributyltin cation, a very common and often abundant fragment. |
| 235 | [Sn(C₄H₉)₂(C₄H₈-H)]⁺ or [Sn(C₄H₉)₂(C₃H₅)]⁺ | Further fragmentation of the tributyltin moiety. |
| 177 | [Sn(C₄H₉)]⁺ | Loss of two butyl groups. |
| 131 | [Si(CH₃)₂C(CH₃)₃]⁺ | Tert-butyldimethylsilyl cation, a characteristic fragment for this protecting group. |
| 75 | [Si(CH₃)₃]⁺ | Rearrangement and fragmentation product of the silyl group. |
| 57 | [C(CH₃)₃]⁺ | Tert-butyl cation, arising from the silyl group. |
Note: The molecular ion [M]⁺ at m/z 436 (for ¹²⁰Sn) may be of low abundance or absent.
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Standard 5 mm NMR tubes.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is unlikely to react with the analyte and provides a clean spectral window.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm), if not already present in the solvent.
-
Transfer the solution to an NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans, due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width: -10 to 220 ppm.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm for ¹H NMR and the residual solvent peak (CDCl₃ at 77.16 ppm) for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation:
-
A mass spectrometer equipped with an Electron Ionization (EI) source.
-
A Gas Chromatograph (GC) for sample introduction is ideal for ensuring sample purity and volatility.
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.
GC-MS Parameters:
-
GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Parameters (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
Data Analysis:
-
Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Analyze the fragmentation pattern, paying close attention to the characteristic isotopic distribution of tin (Sn), which has several isotopes. This will help in identifying tin-containing fragments.
-
Compare the observed fragments with the predicted fragmentation pattern to confirm the structure.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectral analysis of this compound.
Caption: Workflow for the spectral analysis of the target compound.
Stability and storage of Tert-butyl-dimethyl-(tributylstannylmethoxy)silane
An In-depth Technical Guide on the Stability and Storage of Tert-butyl-dimethyl-(tributylstannylmethoxy)silane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bifunctional organometallic reagent that incorporates both a sterically hindered silyl ether and a tributyltin moiety. This unique structure makes it a valuable intermediate in specialized organic synthesis. However, the presence of both a hydrolytically sensitive silyl ether and a potentially reactive organotin group necessitates a thorough understanding of its stability and appropriate storage conditions to ensure its integrity and successful application in research and development. This guide provides a comprehensive overview of the stability, recommended storage, and handling protocols for this compound, based on established chemical principles of related compounds.
Chemical Properties and Structure
-
IUPAC Name: tert-butyl(dimethyl)silyl (tributylstannyl)methyl ether
-
CAS Number: 123061-64-3
-
Molecular Formula: C₁₉H₄₄OSiSn[1]
-
Molecular Weight: 435.35 g/mol
-
Appearance: Colorless liquid
The structure of this compound features a tert-butyldimethylsilyl (TBDMS) group linked to a tributylstannyl-methoxy moiety. The TBDMS group is a common protecting group for alcohols, known for its relative stability compared to other silyl ethers. The tributyltin group is a versatile functional group in organic synthesis, often utilized in cross-coupling reactions.
Stability Profile
The stability of this compound is primarily dictated by the reactivity of its two key functional components: the silyl ether linkage (Si-O-C) and the carbon-tin bond (C-Sn).
Hydrolytic Stability of the Silyl Ether
The Si-O-C bond is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding alcohol and a silanol, which can further condense to a siloxane. The rate of hydrolysis is significantly influenced by the steric bulk of the substituents on the silicon atom. The tert-butyl group in the TBDMS moiety provides substantial steric hindrance, making this silyl ether significantly more stable than less hindered silyl ethers like trimethylsilyl (TMS) ether.
The general order of stability for common silyl ethers towards acid-catalyzed hydrolysis is: TMS < Triethylsilyl (TES) < TBS < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS)[2]
While more resistant to hydrolysis than many other silyl ethers, prolonged exposure to moisture, particularly in the presence of acid or base catalysts, will lead to the degradation of this compound.
Stability of the Tributyltin Moiety
Organotin compounds, including tributyltin derivatives, are known to be sensitive to certain conditions. While many are relatively stable to air and moisture, they can be reactive towards strong acids, bases, and oxidizing agents. The carbon-tin bond can be cleaved under these conditions. Some organotin compounds may also exhibit thermal instability.
Recommended Storage and Handling
To maintain the integrity of this compound, the following storage and handling procedures are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerator) | To minimize thermal decomposition and slow down potential degradation reactions. |
| Atmosphere | Under an inert gas (e.g., Nitrogen or Argon) | To prevent exposure to atmospheric moisture and oxygen, which can lead to hydrolysis of the silyl ether and potential oxidation of the organotin moiety. |
| Container | Tightly sealed, opaque container | To prevent ingress of moisture and air, and to protect from light, which can potentially catalyze degradation reactions. |
| Handling | In a well-ventilated fume hood | Due to the potential toxicity of organotin compounds, all handling should be performed in a fume hood to avoid inhalation. |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile) | To prevent skin and eye contact. Organotin compounds can be absorbed through the skin. |
Potential Degradation Pathways
The primary degradation pathway for this compound is hydrolysis of the silyl ether bond. This reaction is catalyzed by the presence of moisture, with the rate being accelerated by acidic or basic conditions.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is adapted from general procedures for the silylation of alcohols.
Materials:
-
(Tributylstannyl)methanol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve (tributylstannyl)methanol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Add a solution of TBDMSCl (1.2 eq) in anhydrous DMF dropwise to the stirred solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
Proposed Protocol for Stability Assessment via Hydrolysis
This protocol outlines a general method to quantitatively assess the hydrolytic stability of this compound.
Materials:
-
This compound
-
Buffer solutions of various pH (e.g., pH 4, 7, and 9)
-
Acetonitrile or Tetrahydrofuran (THF) as a co-solvent
-
Internal standard (e.g., a stable hydrocarbon like dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Prepare stock solutions of this compound and the internal standard in the chosen co-solvent.
-
In separate vials, mix the stock solution with the different pH buffer solutions at a defined ratio (e.g., 1:1) to initiate the hydrolysis.
-
Maintain the vials at a constant temperature (e.g., 25°C and an elevated temperature like 40°C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Quench the hydrolysis by adding a drying agent (e.g., anhydrous sodium sulfate) and extract the components into a suitable organic solvent (e.g., hexane).
-
Analyze the samples by GC-FID or HPLC to determine the concentration of the remaining this compound relative to the internal standard.
-
Plot the concentration of the parent compound versus time to determine the rate of degradation at each pH and temperature.
Conclusion
This compound is a valuable synthetic intermediate whose utility is dependent on its proper storage and handling. The primary stability concern is its susceptibility to hydrolysis, which can be mitigated by storing the compound at refrigerated temperatures under an inert atmosphere and by scrupulously avoiding contact with moisture. Due to the presence of the organotin moiety, appropriate safety precautions must be taken during handling to avoid exposure. By following the guidelines outlined in this document, researchers can ensure the quality and reactivity of this reagent for their synthetic applications.
References
An In-depth Technical Guide to tert-butyl-dimethyl-(tributylstannylmethoxy)silane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl-dimethyl-(tributylstannylmethoxy)silane, a versatile organosilicon and organotin compound. It details the chemical and physical properties, synthesis, and key chemical reactions of this compound. Special attention is given to its application as an intermediate in the synthesis of pharmacologically relevant molecules, such as Hydroxytolyl Mephedrone Hydrochloride. Furthermore, this guide explores the ecotoxicological impact of the tributyltin moiety and its influence on critical cellular signaling pathways. Detailed experimental protocols for the synthesis and key reactions of analogous compounds are provided to serve as a practical reference for laboratory applications.
Chemical and Physical Properties
This compound is a unique bifunctional molecule incorporating both a sterically hindered silyl ether and a reactive tributyltin moiety. This structure imparts a specific set of properties that make it a valuable reagent in organic synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 123061-64-3 | [1][2] |
| Molecular Formula | C₁₉H₄₄OSiSn | [1][2] |
| Molecular Weight | 435.35 g/mol | [3][4] |
| Physical Form | Liquid | [5] |
| Color | Colorless | [3] |
| Boiling Point | 378.2 ± 44.0 °C (Predicted) | [6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Methanol | [3] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [6] |
Synthesis and Experimental Protocols
General Experimental Protocol: Silylation of an Alcohol (Corey Protocol)
This protocol describes a reliable method for the formation of a tert-butyldimethylsilyl (TBS) ether from an alcohol and tert-butyldimethylsilyl chloride (TBDMSCl), which is a key starting material for the synthesis of the title compound.[7]
Materials:
-
Alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 eq), TBDMSCl (1.1 eq), and imidazole (2.2 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous NH₄Cl solution to quench the reaction and remove excess imidazole.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude silyl ether.
-
Purify the product by flash column chromatography on silica gel.
Chemical Reactions and Applications
The unique structure of this compound allows for a range of chemical transformations, primarily involving the cleavage of the silyl ether or reactions at the tributyltin center.
Hydrolysis of the Silyl Ether
The tert-butyldimethylsilyl ether group can be cleaved under acidic conditions or by treatment with a fluoride source to yield the corresponding alcohol. The stability of TBS ethers is significantly greater than that of trimethylsilyl (TMS) ethers.[8]
Stannylation Reactions
The tributylstannyl group is a versatile functional group in organic synthesis, most notably used in palladium-catalyzed cross-coupling reactions such as the Stille reaction. This allows for the formation of new carbon-carbon bonds.
Application in the Synthesis of Hydroxytolyl Mephedrone Hydrochloride
A significant application of this compound is its use as an intermediate in the synthesis of Hydroxytolyl Mephedrone Hydrochloride, a metabolite of the psychoactive substance mephedrone.[2][3] This highlights its utility in the synthesis of complex organic molecules for pharmacological and toxicological studies. While the precise synthetic step involving the title compound is not detailed in available literature, it likely serves to introduce a protected hydroxymethyl group that is later revealed to form the final metabolite.
Signaling Pathway Interactions of the Tributyltin Moiety
While no studies have directly investigated the effect of this compound on cellular signaling pathways, the well-documented toxicological profile of tributyltin (TBT) compounds provides significant insight into its potential biological activity. TBT is known to be an endocrine disruptor and immunotoxicant.[9]
Interference with MAPK Signaling in Natural Killer (NK) Cells
Tributyltin has been shown to inhibit the cytotoxic function of human Natural Killer (NK) cells. This is achieved by altering the lytic granule exocytosis pathway through the activation of the MAP2K (MEK) kinases, which in turn phosphorylate and activate the p38 and p44/42 (ERK1/2) MAP kinases.[10][11]
Caption: Tributyltin (TBT) disrupts NK cell function by activating the MAP2K/MAPK signaling cascade.
Induction of Vascular Dysfunction via Oxidative Stress
Tributyltin exposure can lead to vascular and endothelial dysfunction. One proposed mechanism involves the enhancement of the angiotensin II downstream signaling pathway. TBT increases the expression of the AT₁ receptor and the Nox2 subunit of NADPH oxidase, leading to increased superoxide production and subsequent vascular remodeling.[12]
Caption: TBT-induced vascular dysfunction is mediated by increased AT1R and Nox2 expression, leading to oxidative stress.
Safety and Handling
This compound is classified as a hazardous substance.
| Hazard Statement | Description |
| H301 | Toxic if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
| H410 | Very toxic to aquatic life with long lasting effects |
Precautionary Statements: P261, P262, P264, P270, P273, P280.[5]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a valuable synthetic intermediate with applications in the preparation of complex organic molecules, including drug metabolites. Its chemical reactivity is defined by the dual presence of a robust silyl ether and a versatile tributyltin group. While the compound itself has not been extensively studied for its biological effects, the known toxicological properties of its tributyltin component, particularly its interference with critical signaling pathways, warrant careful consideration in its handling and application, especially in the context of drug development and environmental science. Further research into the specific biological activities of this and structurally related compounds could provide deeper insights into their potential therapeutic or toxicological profiles.
References
- 1. This compound | C19H44OSiSn | CID 14270862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 123061-64-3 [smolecule.com]
- 3. This compound | 123061-64-3 [chemicalbook.com]
- 4. 123061-64-3[this compound]- Acmec Biochemical [acmec.com.cn]
- 5. This compound | 123061-64-3 [sigmaaldrich.com]
- 6. This compound | 123061-64-3 [m.chemicalbook.com]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]
- 9. Tributyltin - Wikipedia [en.wikipedia.org]
- 10. "Tributyltin-induced alterations of essential signaling pathways in hum" by Aloice O Aluoch [digitalscholarship.tnstate.edu]
- 11. Alteration of an essential NK cell signaling pathway by low doses of tributyltin in human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tributyltin and Vascular Dysfunction: The Role of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tert-butyl-dimethyl-(tributylstannylmethoxy)silane
This technical guide provides essential information regarding the chemical properties of Tert-butyl-dimethyl-(tributylstannylmethoxy)silane, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
This compound is a complex organosilane and organotin compound. Its molecular structure and composition are fundamental to its reactivity and potential applications in organic synthesis.
| Property | Value |
| Molecular Formula | C19H44OSiSn[1][2] |
| Molecular Weight | 435.3 g/mol [1][2] |
| IUPAC Name | This compound[1] |
| CAS Number | 123061-64-3[2][3] |
This compound is recognized for its role as an intermediate in the synthesis of various chemical entities. For instance, it is utilized in the preparation of Hydroxytolyl Mephedrone Hydrochloride, a metabolite of Mephedrone Hydrochloride.[3]
Structural Information
The molecular architecture of this compound is characterized by a central silicon atom bonded to a tert-butyl group, two methyl groups, and a tributylstannylmethoxy group. The presence of both silicon and tin atoms imparts unique chemical characteristics to the molecule.
Caption: Logical diagram of this compound's functional groups.
References
The Dawn of a New Reagent: An In-Depth Technical Guide to the Discovery and History of Organostannanes
For Researchers, Scientists, and Drug Development Professionals
The journey of organostannane reagents, from a mid-19th-century curiosity to an indispensable tool in modern synthetic chemistry, is a testament to scientific inquiry and the progressive evolution of chemical synthesis. This technical guide provides a comprehensive exploration of the discovery, history, and foundational experimental protocols that have shaped the field of organotin chemistry, offering valuable insights for researchers, scientists, and professionals in drug development.
The Genesis: Frankland's Serendipitous Discovery and Löwig's Parallel Pursuits
The story of organostannanes begins in 1849 with the pioneering work of English chemist Edward Frankland. While investigating the reaction of ethyl iodide with metallic tin, he unwittingly synthesized the first organotin compound, diethyltin diiodide ((C₂H₅)₂SnI₂).[1] This seminal discovery, a byproduct of his quest to isolate organic radicals, laid the cornerstone for the entire field of organometallic chemistry.
Frankland's initial experimental setup was elegantly simple, involving the heating of ethyl iodide with an excess of tin foil in a sealed glass tube. The reaction could be initiated by heat or, more efficiently, by exposure to sunlight, with the crystalline product forming upon cooling.
A few years later, in 1852, German chemist Carl Löwig independently reported the formation of alkyltin compounds.[2][3] Löwig's approach differed from Frankland's; he treated a tin-sodium alloy with alkyl halides, leading to the formation of various alkyltin derivatives.[2][3] These parallel discoveries by Frankland and Löwig are widely recognized as the birth of organotin chemistry.
Foundational Experimental Protocols
While detailed protocols from the mid-19th century are scarce and lack the precision of modern methods, historical accounts allow for a reconstruction of the pioneering syntheses.
Frankland's Synthesis of Diethyltin Diiodide (1849):
-
Reactants: Ethyl iodide and metallic tin (tin foil).
-
Apparatus: Sealed glass tube.
-
Procedure: Slips of tin foil were introduced into a glass tube with ethyl iodide. The tube was then sealed. The reaction was initiated by heating the tube or by exposing it to focused sunlight. Upon cooling, nearly colorless crystals of diethyltin diiodide solidified.[4]
-
Observations: Frankland described the resulting crystals as transparent, slightly straw-colored needles that were very soluble in ether and boiling alcohol.[4]
Löwig's Synthesis of Alkyltin Compounds (1852):
-
Reactants: Alkyl halide and a tin-sodium alloy.
-
Procedure: An alloy of tin and sodium was reacted with an alkyl halide. The resulting product was a mixture of alkyltin compounds.[2]
-
Significance: Löwig's use of a more reactive tin alloy demonstrated an alternative and viable route to the formation of tin-carbon bonds.
A Century of Incubation and the Mid-20th Century Renaissance
For nearly a century following their discovery, organostannane reagents remained largely a laboratory curiosity. However, the mid-20th century witnessed a resurgence of interest, driven by the discovery of their significant industrial applications.[2][5] This revival was spearheaded by the work of several key figures, including Erich Krause in Germany, Charles A. Kraus in the United States, and K. A. Kocheshkov in Russia, who made substantial contributions to the synthetic methodologies and understanding of organotin compounds.[2][3]
A pivotal moment came with the recognition of organotin compounds as highly effective heat stabilizers for polyvinyl chloride (PVC) in the 1940s.[5][6] This discovery transformed organotin chemistry from an academic pursuit into a commercially significant field. The work of G. J. M. van der Kerk and J. G. A. Luijten at the Institute for Organic Chemistry TNO in Utrecht, Netherlands, was particularly influential. In 1954, they published a landmark paper detailing the biocidal properties of organotin compounds, opening up their application as fungicides, bactericides, and wood preservatives.[2][7]
Key Synthetic Advancements
The expanding applications of organostannanes spurred the development of more efficient and versatile synthetic methods.
The Grignard Reaction: The discovery of Grignard reagents (RMgX) at the turn of the 20th century provided a powerful and general method for the formation of tin-carbon bonds. The reaction of a Grignard reagent with tin tetrachloride (SnCl₄) became a standard route for the synthesis of tetraorganotins (R₄Sn).
The Kocheshkov Redistribution Reaction: A significant advancement in organotin synthesis was the development of the redistribution reaction, independently discovered by K. A. Kocheshkov. This reaction allows for the controlled synthesis of organotin halides (RₙSnX₄₋ₙ) by reacting a tetraorganotin (R₄Sn) with a tin tetrahalide (SnX₄) in specific stoichiometric ratios. This method provided access to a wide range of organotin precursors essential for various applications.
The Stille Coupling: A Paradigm Shift in Carbon-Carbon Bond Formation
The late 1970s marked a revolutionary development in the application of organostannane reagents in organic synthesis with the discovery of the palladium-catalyzed cross-coupling reaction of organostannanes with organic halides, now famously known as the Stille Coupling .[8][9] Developed by John K. Stille, this reaction offered a mild, versatile, and functional group-tolerant method for creating carbon-carbon bonds, a cornerstone of modern organic synthesis.[8][9]
The Stille reaction's tolerance for a wide array of functional groups, such as esters, amides, and ketones, made it particularly valuable in the synthesis of complex molecules, including natural products and pharmaceuticals.[9]
Mechanism of the Stille Coupling
The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organostannane (R²-SnR³₃) transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) species. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated to form the new carbon-carbon bond (R¹-R²), regenerating the Pd(0) catalyst.
Figure 1: The catalytic cycle of the Stille cross-coupling reaction.
Early Applications in Drug Development and Biological Activity
The biological activity of organotin compounds was recognized early in their history, with initial studies focusing on their toxicity.[10] The systematic investigation into their biocidal properties by van der Kerk and Luijten in the 1950s revealed their potential as antifungal and antibacterial agents.[7] This opened the door to their exploration in medicinal chemistry.
While the inherent toxicity of many organotin compounds has limited their direct use as therapeutic agents, they have played a crucial role as reagents and intermediates in the synthesis of pharmaceuticals. The Stille coupling, in particular, has been extensively used in drug discovery and development to construct complex molecular architectures.
Early research into the anticancer properties of organotin compounds showed some promise, with certain derivatives exhibiting cytotoxic activity against various cancer cell lines.[11] However, issues with toxicity and a lack of specificity have largely prevented their clinical translation. Nevertheless, research into the medicinal applications of organometallic compounds, including tin complexes, continues, with a focus on designing molecules with improved therapeutic indices.
Data Summary of Early Organostannane Syntheses
The following tables summarize the available quantitative data from the early discoveries and characterizations of organostannane reagents. It is important to note that the precision of these early measurements may not meet modern standards.
| Compound | Formula | Discoverer | Year | Melting Point (°C) | Boiling Point (°C) | Appearance |
| Diethyltin diiodide | (C₂H₅)₂SnI₂ | E. Frankland | 1849 | 44-45 | ~230 | Colorless to straw-colored needles |
Table 1: Physical Properties of the First Organostannane.
| Reaction | Reagents | Products | Yield | Reference |
| Frankland's Synthesis | Ethyl iodide, Tin | Diethyltin diiodide | Not reported | Frankland, 1849 |
| Löwig's Synthesis | Alkyl halide, Sn/Na alloy | Alkyltin compounds | Not reported | Löwig, 1852 |
| Early Stille Coupling | Aryl halides, Organostannanes | Diaryl compounds | 7-53% | Eaborn, 1976[8] |
| Migita's Ketone Synthesis | Acyl chlorides, Alkyltin reagents | Ketones | 53-87% | Migita, 1977[8] |
| Stille's Improved Coupling | Aryl/Acyl halides, Alkyltin reagents | Coupled products | 76-99% | Stille, 1978[8] |
Table 2: Reported Yields of Key Historical Reactions.
Conclusion
The discovery and development of organostannane reagents represent a significant chapter in the history of chemistry. From their serendipitous discovery in the mid-19th century to their indispensable role in modern synthetic organic chemistry, the journey of these compounds has been marked by periods of quiet incubation and rapid innovation. For researchers, scientists, and drug development professionals, understanding this history provides not only a fascinating narrative but also a deeper appreciation for the foundational principles that underpin the powerful synthetic tools we utilize today. The legacy of Frankland, Löwig, Stille, and the many other pioneers in this field continues to inspire the development of new reagents and reactions that push the boundaries of chemical synthesis.
Figure 2: A timeline of key milestones in the history of organostannane reagents.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
Silyl Ethers in Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silyl ethers are a class of chemical compounds featuring a silicon atom covalently bonded to an alkoxy group.[1] With the general structure R¹R²R³Si-O-R⁴, they have become indispensable tools in modern organic synthesis, primarily serving as protecting groups for alcohols.[1] Their widespread adoption is attributed to their ease of formation, stability across a range of reaction conditions, and, crucially, their predictable and selective removal under mild conditions.[2] The versatility of silyl ethers stems from the ability to tune their steric and electronic properties by varying the substituents on the silicon atom (R¹, R², R³), which allows for the precise protection and deprotection of multiple hydroxyl groups within a complex molecule.[3] This guide provides a comprehensive overview of the core principles of silyl ether chemistry, including their formation, cleavage, relative stability, and diverse applications in organic synthesis.
Core Concepts: Protection and Deprotection
The primary role of silyl ethers in organic synthesis is to act as temporary protecting groups for hydroxyl functionalities.[4] Alcohols can be acidic and may interfere with various reagents, such as organometallics and hydrides.[5] By converting an alcohol to a silyl ether, its nucleophilicity and acidity are masked, allowing transformations to be carried out on other parts of the molecule.[6]
Formation of Silyl Ethers (Silylation)
The most common method for the formation of silyl ethers is the reaction of an alcohol with a silyl halide (commonly a chloride) in the presence of a base.[2] The base, typically a tertiary amine like triethylamine or a more potent catalyst like imidazole, serves to neutralize the hydrohalic acid byproduct.[4] A widely used and reliable method is the Corey protocol, which employs imidazole as a base in a solvent such as dimethylformamide (DMF).[7] More reactive silylating agents, such as silyl triflates, are used for the protection of sterically hindered alcohols.[1]
The general mechanism for the silylation of an alcohol with a silyl chloride is depicted below. The reaction proceeds via a nucleophilic attack of the alcohol on the electrophilic silicon atom. The base facilitates the deprotonation of the alcohol, increasing its nucleophilicity.
Figure 1: General mechanism of alcohol silylation.
Cleavage of Silyl Ethers (Deprotection)
The removal of the silyl protecting group can be achieved under acidic or basic conditions, or most commonly, by using a source of fluoride ions.[1] The choice of deprotection method depends on the stability of the specific silyl ether and the compatibility of the substrate with the reaction conditions. Fluoride-based deprotection is particularly effective due to the high strength of the silicon-fluoride bond (Si-F), which is the driving force for the cleavage.[8] Tetrabutylammonium fluoride (TBAF) is a common reagent for this purpose.[8]
The mechanism of fluoride-mediated deprotection involves the nucleophilic attack of the fluoride ion on the silicon atom, leading to the formation of a pentacoordinate silicon intermediate, which then fragments to release the alcohol and form a stable fluorosilane.
Figure 2: Mechanism of fluoride-mediated silyl ether deprotection.
Relative Stability of Common Silyl Ethers
The stability of silyl ethers is predominantly influenced by the steric bulk of the substituents on the silicon atom.[9] Larger, more sterically hindered groups impede the approach of nucleophiles or protons to the silicon-oxygen bond, thereby increasing the stability of the protecting group.[9] This differential stability is a key feature that allows for the selective protection and deprotection of multiple hydroxyl groups in a molecule.
The general order of stability for commonly used silyl ethers is as follows: TMS < TES < TBDMS < TIPS < TBDPS [1][9]
This trend is particularly pronounced under acidic conditions.[9] The following tables summarize the relative stability of common silyl ethers.
Table 1: Relative Rates of Acidic and Basic Cleavage of Silyl Ethers
| Silyl Ether | Abbreviation | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS (TBS) | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data sourced from BenchChem and Wikipedia.[1][9][10]
The following diagram illustrates the relative stability of common silyl ethers, providing a visual guide for selecting an appropriate protecting group based on the required stability.
Figure 3: Relative stability of common silyl ethers.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. The following sections provide representative protocols for the protection of a primary alcohol with TBDMSCl and the subsequent deprotection using TBAF.
Protocol 1: Selective Protection of a Primary Alcohol using tert-Butyldimethylsilyl Chloride (TBDMS-Cl)
This protocol describes a general procedure for the selective silylation of a primary alcohol in the presence of a secondary alcohol.[11]
Materials:
-
Substrate containing primary and/or secondary alcohol(s)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon) supply
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the alcohol substrate (1.0 eq.).[1]
-
Dissolve the substrate in anhydrous DMF (typically at a concentration of 0.1-0.5 M).[1]
-
Add imidazole (2.2-2.5 eq.) to the solution and stir until it is fully dissolved.[1][11]
-
For enhanced selectivity, cool the reaction mixture to 0 °C.[1]
-
Add TBDMSCl (1.1-1.2 eq.) portion-wise to the stirred solution.[1][11]
-
Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours, depending on the substrate.[1]
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution.[1][11]
-
Extract the aqueous mixture with diethyl ether (3 x the volume of DMF).[11]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.[11]
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to afford the pure TBDMS-protected alcohol.[1]
Protocol 2: Deprotection of a TBDMS Ether using Tetrabutylammonium Fluoride (TBAF)
This protocol provides a standard method for the cleavage of a TBDMS ether.[11]
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O) or Ethyl acetate
-
Saturated aqueous ammonium chloride solution or water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq.) in anhydrous THF at room temperature under an inert atmosphere.[12]
-
Add the TBAF solution (1.1 eq.) dropwise to the stirred solution.[11]
-
Stir the reaction for 1-4 hours, monitoring by TLC. The deprotection is usually complete within this timeframe.[11][12]
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution or water.[12]
-
Extract the mixture with diethyl ether or ethyl acetate.[12]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[12]
-
The resulting alcohol can be purified by silica gel column chromatography if necessary.[11]
The following diagram illustrates a typical experimental workflow for a synthetic sequence involving the protection and deprotection of an alcohol.
Figure 4: Experimental workflow for a synthesis involving a silyl ether.
Applications in Organic Synthesis and Beyond
Beyond their fundamental role as protecting groups, silyl ethers have found applications in various other areas of chemical science.
Silyl Ethers as Linkers
Silyl ethers have been employed as linkers in solid-phase organic synthesis.[13] In this context, a molecule is attached to a solid support via a silyl ether linkage, allowing for reactions to be carried out in a heterogeneous fashion, which simplifies purification. The final product is then cleaved from the support by breaking the silyl ether bond.[13] Furthermore, silyl ether chemistry is being utilized to create acid-sensitive cross-linkers for the development of responsive biomaterials, such as those used in drug delivery systems.[4] These materials are designed to degrade under the acidic conditions found in specific biological environments, like tumor tissues, releasing their therapeutic payload.[4]
Silyl Ethers in Diagnostics and Therapeutics
The tunable stability of silyl ethers makes them attractive for applications in diagnostics and therapeutics. For instance, novel silyl ether-based linkers are being developed for antibody-drug conjugates (ADCs).[14] In these systems, a potent cytotoxic drug is attached to an antibody via a linker that is stable in the bloodstream but is cleaved under the acidic conditions within cancer cells, ensuring targeted drug release.[14] While not directly involved in the diagnostic signal itself, the principles of silyl ether stability are integral to the design of these advanced therapeutic and diagnostic agents.
Conclusion
Silyl ethers are a powerful and versatile class of molecules that have become a cornerstone of modern organic synthesis. Their tunable stability, ease of formation, and mild cleavage conditions allow for the strategic protection and deprotection of hydroxyl groups in the synthesis of complex molecules. The principles of silyl ether chemistry are also being extended to innovative applications in materials science and medicine, highlighting their continued importance in advancing chemical and biomedical research. A thorough understanding of the properties and reactivity of different silyl ethers is essential for any researcher, scientist, or drug development professional working in the field of organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. youtube.com [youtube.com]
- 6. Synthesis of silicon traceless linker for solid-phase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. figshare.com [figshare.com]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. acs.figshare.com [acs.figshare.com]
- 14. Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tert-butyl-dimethyl-(tributylstannylmethoxy)silane in Stannylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl-dimethyl-(tributylstannylmethoxy)silane is an organosilicon and organotin compound with the chemical formula C19H44OSiSn and CAS number 123061-64-3.[1] This reagent is of interest in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, for the introduction of a protected hydroxymethyl group. The tert-butyldimethylsilyl (TBS) ether provides a sterically hindered and robust protecting group for the hydroxymethyl moiety, which can be cleaved under specific conditions. The tributylstannyl group allows for the transfer of the protected hydroxymethyl unit to a variety of substrates, typically aryl or vinyl halides, via Stille cross-coupling.[2]
While specific, detailed protocols for the use of this compound are not widely available in the public domain, its reactivity can be understood through the well-established chemistry of analogous silyloxymethylstannanes in Stille cross-coupling reactions. This document provides a comprehensive overview of the application of this class of reagents, with a detailed representative protocol and relevant data to guide researchers in their work.
Chemical Properties and Synthesis
| Property | Value |
| Molecular Formula | C19H44OSiSn |
| Molecular Weight | 435.3 g/mol [1] |
| CAS Number | 123061-64-3[1] |
| Appearance | Colorless liquid (presumed) |
| Synonyms | Tributyl[(tert-butyldimethylsilyl)oxy]methylstannane, (Tert-butyldimethylsilyloxymethyl)tri-n-butyltin[1] |
The synthesis of this compound typically involves the reaction of a protected halomethylsilane with a tributyltin nucleophile or the reaction of tributylstannylmethanol with tert-butyldimethylsilyl chloride. A general synthetic approach is outlined below.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Application in Stille Cross-Coupling Reactions
The primary application of this compound is in the Stille cross-coupling reaction to introduce a protected primary alcohol. This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
The general scheme for the Stille coupling is as follows:
Ar-X + Bu3SnCH2OTBS -> Ar-CH2OTBS + Bu3SnX
Where:
-
Ar-X is an aryl or vinyl halide (or triflate)
-
Bu3SnCH2OTBS is this compound
-
The reaction is catalyzed by a palladium(0) complex.
Catalytic Cycle of the Stille Reaction
The mechanism of the Stille reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Representative Experimental Protocol
As specific examples for this compound are not readily found in peer-reviewed literature, the following protocol is a representative procedure for a Stille cross-coupling reaction with a similar silyloxymethylstannane. This protocol can be adapted and optimized for the specific substrates and reagent.
Reaction: Cross-coupling of 4-bromotoluene with a protected hydroxymethylstannane.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 4-Bromotoluene | 171.04 | 171 mg | 1.0 |
| This compound | 435.30 | 522 mg | 1.2 |
| Pd(PPh3)4 | 1155.56 | 58 mg | 0.05 |
| Anhydrous Toluene | - | 10 mL | - |
Procedure
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromotoluene (171 mg, 1.0 mmol), this compound (522 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.
-
The tributyltin halide byproduct can be removed by washing the organic extracts with a saturated aqueous solution of potassium fluoride.
Expected Outcome and Data
| Product | Structure | Yield (%) | Physical State | 1H NMR (CDCl3, δ) |
| 1-(tert-Butyldimethylsilyloxymethyl)-4-methylbenzene | 80-95 | Colorless oil | 7.25 (d, 2H), 7.15 (d, 2H), 4.70 (s, 2H), 2.35 (s, 3H), 0.95 (s, 9H), 0.10 (s, 6H) |
Deprotection of the TBS Ether
The tert-butyldimethylsilyl (TBS) protecting group can be removed to yield the corresponding benzyl alcohol.
Deprotection Workflow
Caption: General workflow for the deprotection of the TBS-protected alcohol.
Representative Deprotection Protocol
-
Dissolve the silyl ether (1.0 mmol) in tetrahydrofuran (THF, 10 mL).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 mL, 1.2 mmol).
-
Stir the mixture at room temperature for 1-2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Conclusion
This compound is a valuable reagent for the introduction of a protected hydroxymethyl group in organic synthesis via the Stille cross-coupling reaction. While specific published protocols for this exact reagent are limited, the provided representative procedures for analogous compounds offer a strong starting point for methodology development. The reaction is generally high-yielding and tolerant of a wide range of functional groups, making it a powerful tool for the synthesis of complex molecules in pharmaceutical and materials science research. As with all organotin reagents, appropriate safety precautions should be taken due to their toxicity.
References
Application Notes and Protocols for Tert-butyl-dimethyl-(tributylstannylmethoxy)silane in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Tert-butyl-dimethyl-(tributylstannylmethoxy)silane as a versatile coupling agent in palladium-catalyzed cross-coupling reactions, specifically the Stille reaction. This reagent serves as an effective precursor for the introduction of a protected hydroxymethyl group (-CH₂OSi(CH₃)₂(C(CH₃)₃)) onto various organic scaffolds. The silyl protecting group offers robust protection during synthesis and can be readily cleaved under mild conditions to reveal the primary alcohol, a common functional group in pharmaceuticals and biologically active molecules.
Core Application: Stille Cross-Coupling for the Synthesis of Protected Benzyl Alcohols
The Stille reaction is a powerful and widely employed method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide.[1] this compound is particularly useful in this context as a stable and efficient reagent for the introduction of a silyloxymethyl moiety. This functional group is a protected form of a hydroxymethyl group, which is a valuable synthon in organic synthesis.
The general scheme for this transformation is as follows:
Ar-X + (CH₃)₃CSi(CH₃)₂OCH₂Sn(C₄H₉)₃ --[Pd catalyst]--> Ar-CH₂OSi(CH₃)₂(C(CH₃)₃) + XSn(C₄H₉)₃
Where:
-
Ar-X : Aryl or heteroaryl halide (X = I, Br, Cl) or triflate (OTf)
-
This compound : The organostannane coupling partner
-
Pd catalyst : A palladium(0) complex, often used with a ligand
Data Presentation
The following table summarizes representative data for the Stille coupling of this compound with various aryl bromides. The conditions cited are generalized from typical Stille coupling protocols and may require optimization for specific substrates.
| Entry | Aryl Bromide (Ar-Br) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Toluene | 100 | 12 | 85 |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | Dioxane | 100 | 16 | 82 |
| 3 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2) | XPhos (4) | Toluene | 110 | 8 | 78 |
| 4 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | DMF | 90 | 24 | 75 |
| 5 | 1-Bromonaphthalene | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | Toluene | 100 | 12 | 88 |
Experimental Protocols
General Procedure for the Stille Cross-Coupling of an Aryl Bromide with this compound:
This protocol provides a general method and may need to be optimized for specific substrates and reaction scales. Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane, or DMF, 5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol) and the palladium catalyst (0.05 mmol).
-
Add the anhydrous and degassed solvent (5 mL) via syringe.
-
Add this compound (1.2 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
To remove the tributyltin bromide byproduct, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 30 minutes, which will precipitate the tin fluoride salts.
-
Filter the mixture through a pad of celite, washing the filter cake with the organic solvent.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired silyloxymethyl-aryl compound.
Deprotection of the Silyl Ether to the Benzyl Alcohol:
The tert-butyldimethylsilyl (TBDMS) ether can be readily cleaved to the corresponding alcohol.
Materials:
-
Silyloxymethyl-aryl compound (1.0 mmol)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 mL, 1.2 mmol)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
Procedure:
-
Dissolve the silyloxymethyl-aryl compound (1.0 mmol) in anhydrous THF (5 mL) in a round-bottom flask.
-
Add the TBAF solution (1.2 mL) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired benzyl alcohol.
Mandatory Visualization
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: General experimental workflow for the synthesis of benzyl alcohols.
References
Application Notes and Protocols: Tert-butyl-dimethyl-(tributylstannylmethoxy)silane for Surface Treatment Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl-dimethyl-(tributylstannylmethoxy)silane is a unique organosilane compound featuring both a sterically hindered silane moiety and a tributyltin group.[1] This bifunctional nature makes it a promising candidate for a variety of surface treatment applications, offering the potential to impart hydrophobicity, improve chemical resistance, and act as a coupling agent.[1] The tert-butyldimethylsilyl group provides a bulky, non-polar termination, contributing to water repellency, while the tributylstannylmethoxy group can participate in further chemical transformations or influence the properties of the resulting surface layer.
These application notes provide an overview of the potential uses of this compound in surface modification and detail generalized protocols for its application. The quantitative data presented is based on typical results for analogous silane treatments and should be considered as a starting point for experimental optimization.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 123061-64-3 |
| Molecular Formula | C₁₉H₄₄OSiSn |
| Molecular Weight | 435.35 g/mol |
| Appearance | Liquid |
| Purity | 95% |
| Storage Temperature | Refrigerator |
(Data sourced from commercial supplier information)
Applications in Surface Modification
The unique structure of this compound suggests its utility in several surface treatment applications:
-
Hydrophobic Coatings: The bulky tert-butyl group and the overall non-polar nature of the molecule can create a low-energy surface that repels water. This is advantageous for applications requiring moisture resistance, such as in microfluidics, medical devices, and protective coatings.
-
Adhesion Promotion: As a coupling agent, this silane can bridge inorganic substrates (e.g., glass, metal oxides) and organic polymers, enhancing the adhesion and durability of coatings, adhesives, and composite materials.[1]
-
Biomaterial Surface Functionalization: While not its primary application, the modified surface could be a platform for further functionalization in biomedical applications, potentially influencing protein adsorption or cell adhesion.
-
Intermediate in Chemical Synthesis: This compound also serves as an intermediate in the synthesis of other complex molecules, including drug metabolites.[1][2]
Quantitative Data Summary
The following table summarizes expected quantitative data for surfaces treated with this compound. These values are illustrative and based on general principles of silanization with similar compounds. Actual results will depend on the substrate, deposition method, and processing conditions.
| Parameter | Untreated Substrate (e.g., Glass) | Treated Substrate (Expected Range) | Characterization Technique |
| Static Water Contact Angle | < 20° | 95° - 110° | Goniometry |
| Surface Free Energy | High | Low | Contact Angle Analysis |
| Film Thickness | N/A | 1 - 10 nm | Ellipsometry, AFM |
| Surface Roughness (RMS) | < 1 nm | 1 - 5 nm | Atomic Force Microscopy (AFM) |
Experimental Protocols
The following are generalized protocols for the application of this compound for surface modification. Safety Precaution: This compound is hazardous; handle with appropriate personal protective equipment in a well-ventilated fume hood.
Protocol 1: Substrate Preparation (Glass or Silicon)
A clean, hydroxylated surface is crucial for successful silanization.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Detergent
-
Deionized (DI) water
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Piranha solution (3:1 H₂SO₄:H₂O₂) - EXTREME CAUTION
-
Nitrogen gas
-
Oven
Procedure:
-
Sonicate substrates in a 2% detergent solution for 15 minutes.
-
Rinse thoroughly with DI water.
-
Sonicate in acetone for 10 minutes.
-
Sonicate in isopropanol for 10 minutes.
-
Rinse with DI water and dry under a stream of nitrogen.
-
Immerse the cleaned substrates in piranha solution for 30 minutes to hydroxylate the surface.
-
Carefully remove and rinse extensively with DI water.
-
Dry under nitrogen and bake at 110°C for 1 hour before use.
Protocol 2: Solution-Phase Deposition
This protocol describes the deposition of a self-assembled monolayer from a solution.
Materials:
-
Prepared substrates
-
This compound
-
Anhydrous toluene (or other aprotic solvent)
-
Triethylamine (optional catalyst)
-
Reaction vessel
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the prepared substrates in the silane solution.
-
Seal the reaction vessel and allow the reaction to proceed for 2-4 hours at room temperature.
-
Remove the substrates and rinse thoroughly with fresh toluene to remove unbound silane.
-
Cure the coated substrates in an oven at 110°C for 30-60 minutes.
Protocol 3: Vapor-Phase Deposition
Vapor-phase deposition can provide a more uniform and thinner coating.
Materials:
-
Prepared substrates
-
This compound
-
Vacuum desiccator
-
Small vial
Procedure:
-
Place the prepared substrates in a vacuum desiccator.
-
Place a small, open vial containing a few drops of this compound in the desiccator.
-
Evacuate the desiccator to a pressure of <1 Torr.
-
Allow the deposition to proceed for 12-24 hours at room temperature.
-
Vent the desiccator with an inert gas.
-
Cure the coated substrates in an oven at 110°C for 30-60 minutes.
Visualizations
Experimental Workflow
Caption: General Experimental Workflow for Surface Silanization
Logical Relationship of Surface Properties
Caption: Relationship of Silanization to Surface Properties
References
Application of Tert-butyl-dimethyl-(tributylstannylmethoxy)silane in Adhesives and Sealants
Disclaimer: Publicly available data on the specific application of tert-butyl-dimethyl-(tributylstannylmethoxy)silane in adhesives and sealants is limited. The following application notes and protocols are based on the established principles of organotin catalysts and silane coupling agents in silicone-based systems. The proposed functionalities of this bifunctional molecule are therefore hypothetical but grounded in well-understood chemistry.
Introduction
This compound is a unique bifunctional molecule incorporating both a sterically hindered silyl ether and a tributyltin moiety.[1] This structure suggests a dual role in moisture-curing silicone adhesives and sealants, potentially acting as both a catalyst and an adhesion promoter. Organotin compounds are widely recognized as effective catalysts for the condensation curing of Room Temperature Vulcanizing (RTV) silicones.[2][3] Simultaneously, silane coupling agents are crucial for enhancing the bond between the silicone polymer matrix and inorganic substrates.[4][5][6]
The subject molecule's integrated structure could offer advantages in formulation by simplifying the composition and potentially providing a synergistic effect on cure speed and adhesion.
Proposed Mechanism of Action
In a typical one-component RTV silicone sealant formulation, the primary components are a silanol-terminated polydimethylsiloxane (PDMS) polymer, a crosslinking agent (e.g., an alkoxysilane), a catalyst, and fillers.[7][8] When exposed to atmospheric moisture, the crosslinker hydrolyzes, and the catalyst facilitates the condensation reaction between the hydrolyzed crosslinker and the silanol-terminated PDMS, forming a crosslinked elastomeric network.
This compound is proposed to function in two ways:
-
Catalysis: The tributyltin portion of the molecule is expected to catalyze the condensation reaction between silanol groups, which is the fundamental curing reaction in many RTV silicone systems.[7]
-
Adhesion Promotion: Upon hydrolysis of the methoxy-silane bond in the presence of atmospheric moisture, the resulting silanol group can form strong covalent bonds (Si-O-Si) with inorganic substrates such as glass, metal, and ceramics, thereby improving adhesion.[9] The bulky tert-butyl group on the silicon atom may influence the hydrolysis rate and the interaction with the polymer network.
Experimental Protocols
Protocol 1: Preparation of a One-Component RTV Silicone Sealant
This protocol describes the formulation of a basic one-component RTV silicone sealant using this compound as a combined catalyst and adhesion promoter.
Materials:
-
α,ω-Dihydroxy-terminated polydimethylsiloxane (PDMS), viscosity 80,000 mPa·s
-
Fumed silica, surface-treated
-
Methyltrimethoxysilane (MTM) as a crosslinker
-
Vinyltrimethoxysilane (VTMO) as a water scavenger
-
This compound
-
Plasticizer (e.g., non-reactive silicone fluid)
-
Anhydrous Toluene (for dispersion, if needed)
Equipment:
-
Planetary mixer with vacuum capabilities
-
Syringes for precise liquid addition
-
Sealant cartridges for packaging
Procedure:
-
Base Formulation: To a planetary mixer, add 100 parts by weight of the α,ω-dihydroxy-terminated PDMS.
-
Filler Incorporation: While mixing under low shear, gradually add 10 parts of fumed silica.
-
Plasticizer Addition: Add 20 parts of the plasticizer and continue mixing.
-
Degassing: Apply vacuum to the mixer to remove any entrapped air and moisture from the base mixture. Mix for 60 minutes under vacuum.
-
Additive Incorporation: Release the vacuum. In a separate, dry container, pre-mix 5 parts of methyltrimethoxysilane, 1 part of vinyltrimethoxysilane, and 0.5 parts of this compound.
-
Final Mixing: Add the pre-mixed additives to the base formulation in the mixer. Mix under vacuum for 20 minutes, ensuring a homogeneous dispersion.
-
Packaging: Extrude the final sealant formulation into moisture-proof cartridges.
Protocol 2: Evaluation of Sealant Performance
This protocol outlines the standard tests to evaluate the physical and adhesive properties of the cured sealant.
Sample Preparation:
-
For physical properties, cast the sealant into sheets of 2 mm thickness and allow to cure at 23°C and 50% relative humidity for 7 days.
-
For adhesion testing, apply a bead of sealant between two substrate coupons (e.g., glass, aluminum) with a defined bond line thickness and cure under the same conditions.
Testing Procedures:
-
Tack-Free Time: Lightly touch the surface of the curing sealant with a polyethylene film at regular intervals. The time at which the film no longer adheres is the tack-free time.
-
Hardness: Measure the Shore A hardness of the cured sealant sheet using a durometer according to ASTM D2240.
-
Tensile Strength and Elongation at Break: Cut dumbbell-shaped specimens from the cured sheet. Measure the tensile strength and elongation at break using a universal testing machine according to ASTM D412.
-
Adhesion Test (Lap Shear): Pull the cured substrate coupons apart using a universal testing machine and record the force required to cause failure. The mode of failure (adhesive or cohesive) should also be noted.
Data Presentation
The following table presents hypothetical performance data for a sealant formulated with this compound compared to a standard formulation using a conventional tin catalyst and a separate adhesion promoter.
| Property | Standard Formulation (Dibutyltin dilaurate + Aminosilane) | Formulation with TBDMS(TBS)MOSnBu3 |
| Cure Characteristics | ||
| Tack-Free Time (minutes) | 25 | 20 |
| Full Cure Time (days) | 7 | 7 |
| Physical Properties | ||
| Shore A Hardness | 25 | 28 |
| Tensile Strength (MPa) | 2.0 | 2.2 |
| Elongation at Break (%) | 400 | 450 |
| Adhesion Properties | ||
| Lap Shear Strength (MPa) on Glass | 1.5 (Cohesive Failure) | 1.8 (Cohesive Failure) |
| Lap Shear Strength (MPa) on Aluminum | 1.2 (Cohesive Failure) | 1.5 (Cohesive Failure) |
Visualizations
Proposed Curing Mechanism
The following diagram illustrates the proposed dual role of this compound in the moisture-curing process of a silicone sealant.
Caption: Proposed dual-role mechanism of the subject compound in silicone sealant curing.
Experimental Workflow
The following diagram outlines the workflow for formulating and testing the silicone sealant.
Caption: Workflow for silicone sealant formulation and performance evaluation.
References
- 1. CN102786910A - Catalyst composition for silicone sealant, silicone sealant and preparation method for catalyst composition - Google Patents [patents.google.com]
- 2. zmsilane.com [zmsilane.com]
- 3. Catalysts are used to cure one and two part RTV compounds. [andisil.com]
- 4. chemsilicone.com [chemsilicone.com]
- 5. dakenchem.com [dakenchem.com]
- 6. The use Method of Silane Coupling Agent and its Specific Application in the Adhesive Industry [silicone-surfactant.com]
- 7. specialchem.com [specialchem.com]
- 8. sinosil.com [sinosil.com]
- 9. researchgate.net [researchgate.net]
Application Note: Protocol for the Mild Acid-Catalyzed Hydrolysis of Tert-butyl-dimethyl-(tributylstannylmethoxy)silane
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the hydrolysis of tert-butyl-dimethyl-(tributylstannylmethoxy)silane. This reaction serves as a crucial deprotection step to release (tributylstannyl)methanol, a versatile reagent in organic synthesis. The protocol employs a mild acid-catalyzed method, ensuring high efficiency and compatibility with many functional groups. This application note includes a step-by-step procedure, a comprehensive list of materials, quantitative data presentation, and a visual workflow diagram to ensure reproducibility and ease of use for professionals in chemical and pharmaceutical research.
Introduction
The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for alcohols due to its stability under various reaction conditions and its straightforward removal. The hydrolysis of silyl ethers is a fundamental transformation in multi-step organic synthesis.[1] this compound is a protected form of (tributylstannyl)methanol, a key building block used, for example, as a hydroxymethyl anion equivalent in Stille cross-coupling reactions.[2]
The controlled cleavage of the silicon-oxygen bond is essential to unmask the hydroxyl functionality at the desired synthetic stage. Acid-catalyzed hydrolysis using a mild acidic system, such as acetic acid in a tetrahydrofuran/water solvent mixture, provides a reliable and high-yielding method for this deprotection.[3] This protocol details the procedure for this transformation, subsequent purification, and characterization of the products.
Reaction Scheme
The hydrolysis reaction proceeds via the cleavage of the silyl ether bond (Si-O) upon treatment with a mild acid, yielding tert-butyldimethylsilanol and (tributylstannyl)methanol as the primary products.
Reactant: this compound Products: Tert-butyldimethylsilanol and (Tributylstannyl)methanol
Materials and Reagents
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Acetic acid (AcOH), glacial
-
Deionized water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Experimental Protocol
4.1 Reaction Setup
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in tetrahydrofuran (THF) to make an approximately 0.2 M solution.
-
To the stirred solution, add deionized water and glacial acetic acid in a 3:1:1 ratio of THF:H₂O:AcOH (v/v/v). For example, if 15 mL of THF is used, add 5 mL of water and 5 mL of acetic acid.
4.2 Reaction and Monitoring
-
Stir the resulting solution vigorously at room temperature (approx. 25 °C).
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable eluent system is 4:1 Hexanes:Ethyl Acetate. The starting material will have a higher Rf value than the more polar alcohol products. The reaction is typically complete within 2-4 hours.[4]
4.3 Aqueous Work-up
-
Once the reaction is complete as indicated by TLC, transfer the mixture to a separatory funnel.
-
Carefully neutralize the acetic acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL) to remove residual water-soluble impurities.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
4.4 Purification and Characterization
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture.
-
Purify the residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) to separate the two products.
-
Combine the fractions containing each pure product, concentrate via rotary evaporation, and characterize by NMR spectroscopy.
Quantitative Data
The following table summarizes the expected results and key characterization data for the products of the hydrolysis reaction.
| Compound Name | Molecular Formula | Amount (mmol) | Yield (%) | Key ¹H NMR Data (CDCl₃, δ ppm) |
| Starting Material | ||||
| This compound | C₁₉H₄₄OSiSn | 5.0 | - | ~3.8-4.0 (s, 2H, O-CH₂-Sn), ~0.9 (s, 9H, t-Bu), ~0.1 (s, 6H, Si-Me₂) |
| Products | ||||
| (Tributylstannyl)methanol | C₁₃H₃₀OSn | 4.4 | 88 | 4.02 (d, 2H), 1.2-1.7 (m, 13H), 0.8-1.1 (m, 15H).[5] |
| Tert-butyldimethylsilanol | C₆H₁₆OSi | 4.55 | 91 | 2.25 (br s, 1H, OH), 0.90 (s, 9H, t-Bu), 0.08 (s, 6H, Si-Me₂).[6] |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure, from initial setup to final product characterization.
Safety Precautions
Organotin compounds, including the starting material and the (tributylstannyl)methanol product, are toxic. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Dispose of tin-containing waste according to institutional safety guidelines.
Conclusion
The protocol described provides a mild, efficient, and reliable method for the hydrolysis of this compound. This procedure is well-suited for laboratory settings in academic and industrial research, facilitating the synthesis of complex molecules where the controlled deprotection of a hydroxymethyl-stannane precursor is required.
References
Application Notes and Protocols: Tert-butyl-dimethyl-(tributylstannylmethoxy)silane in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tert-butyl-dimethyl-(tributylstannylmethoxy)silane as a key reagent in the synthesis of pharmaceutical intermediates. This document includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate its application in a laboratory setting.
Introduction
This compound, with the CAS number 123061-64-3, is a versatile organosilane and organotin compound.[1][2] Its unique structure, combining a protected hydroxymethyl group with a tributylstannyl moiety, makes it a valuable reagent in organic synthesis, particularly as a hydroxymethyl anion equivalent in palladium-catalyzed cross-coupling reactions. This attribute is of significant interest in the pharmaceutical industry for the introduction of a hydroxymethyl group onto various scaffolds, a common structural motif in drug molecules.
One notable application of this reagent is as an intermediate in the synthesis of hydroxytolyl mephedrone hydrochloride, a metabolite of the synthetic cathinone mephedrone.[1][3] The ability to introduce a hydroxymethyl group onto an aromatic ring is a critical step in accessing this and other similar pharmaceutical intermediates.
Reaction Principle: The Stille Cross-Coupling Reaction
The primary application of this compound in pharmaceutical synthesis is through the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between an organostannane and an organic halide or triflate. In this context, the tributylstannyl group of the reagent participates in the catalytic cycle, transferring the protected hydroxymethyl group to an aryl or heteroaryl halide.
The catalytic cycle, illustrated below, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organostannane reagent exchanges its protected hydroxymethyl group with the halide on the palladium center.
-
Reductive Elimination: The desired coupled product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
Figure 1: Catalytic cycle of the Stille cross-coupling reaction for hydroxymethylation.
Application in the Synthesis of Hydroxytolyl Mephedrone Hydrochloride
The synthesis of hydroxytolyl mephedrone hydrochloride can be envisioned via a multi-step route where the key hydroxymethylation of an aromatic precursor is achieved using this compound.
Proposed Synthetic Workflow
The logical workflow for the synthesis is outlined below, starting from a readily available brominated precursor.
Figure 2: Proposed synthetic workflow for hydroxytolyl mephedrone hydrochloride.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the key reagent.
-
Materials:
-
Tributyl(methoxymethyl)stannane
-
n-Butyllithium (n-BuLi) in hexanes
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of tributyl(methoxymethyl)stannane (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add a solution of tert-butyldimethylsilyl chloride (1.2 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil.
-
Protocol 2: Stille Coupling for the Synthesis of the Protected Hydroxymethyl Intermediate
This protocol details the key C-C bond-forming step.
-
Materials:
-
Aryl bromide precursor (e.g., 1-bromo-4-methyl-2-(propan-2-one)benzene)
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous potassium fluoride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of the aryl bromide (1.0 eq), this compound (1.2 eq), and tri(o-tolyl)phosphine (0.1 eq) in anhydrous toluene, add tris(dibenzylideneacetone)dipalladium(0) (0.025 eq).
-
Degas the reaction mixture with argon for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Cool the reaction to room temperature and add saturated aqueous potassium fluoride solution.
-
Stir the mixture vigorously for 30 minutes.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to yield the protected hydroxymethyl intermediate.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the key synthetic steps. Please note that these are representative values and may require optimization for specific substrates and scales.
| Step | Reagents & Conditions | Typical Yield (%) | Purity (%) | Notes |
| Reagent Synthesis | Tributyl(methoxymethyl)stannane, n-BuLi, TBDMSCl, THF, -78 °C to rt | 75-85 | >95 (by NMR) | Requires strictly anhydrous conditions. |
| Stille Coupling | Aryl bromide, Pd₂(dba)₃, P(o-tol)₃, Toluene, 100 °C | 60-75 | >90 (by LC-MS) | Catalyst and ligand choice may influence yield. |
| Deprotection | TBAF, THF, rt | 85-95 | >98 (by LC-MS) | Typically a clean and high-yielding reaction. |
General Considerations and Safety
-
Organotin Toxicity: Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Anhydrous Conditions: The synthesis of the stannane reagent and the Stille coupling reaction are sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Inert Atmosphere: Reactions involving organometallic reagents and palladium catalysts should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Purification: Purification of the organostannane reagent and the coupled products is crucial to remove toxic tin byproducts. Column chromatography or distillation are effective methods.
Conclusion
This compound is a highly effective reagent for the introduction of a protected hydroxymethyl group into aromatic systems via the Stille cross-coupling reaction. This methodology provides a valuable tool for the synthesis of pharmaceutical intermediates, as demonstrated by its potential application in the synthesis of hydroxytolyl mephedrone hydrochloride. The protocols and data presented herein offer a solid foundation for researchers to utilize this reagent in their synthetic endeavors. Careful attention to reaction conditions and safety precautions is essential for successful and safe implementation.
References
Tert-butyl-dimethyl-(tributylstannylmethoxy)silane reaction conditions and solvents
Application Note & Protocols: Tert-butyl-dimethyl-(tributylstannylmethoxy)silane
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, application, and purification of reactions involving this compound (CAS No. 123061-64-3). This versatile bifunctional reagent, combining a robust silyl ether protecting group with a reactive organostannane moiety, serves as a valuable synthetic intermediate.[1][2][3] This guide emphasizes the causality behind experimental choices, particularly concerning reaction conditions, solvent selection, and the critical challenge of removing toxic organotin byproducts. Detailed, field-proven protocols are provided to ensure reliable and reproducible outcomes.
Introduction & Principle of Operation
Chemical Identity and Core Functionality
This compound is an organometallic compound featuring both a silicon-oxygen bond and a tin-carbon bond.[1][4] Its structure uniquely positions it as a stable, protected hydroxymethyl anion equivalent. The bulky tert-butyldimethylsilyl (TBDMS) group provides robust protection for the primary alcohol, while the tributylstannyl group facilitates the formation of a new carbon-carbon bond. This dual functionality makes it a valuable reagent in complex organic synthesis, including as an intermediate in the preparation of pharmaceutical compounds like Hydroxytolyl Mephedrone Hydrochloride.[1][3]
The Reagent's Dual Nature: Silyl Ether & Organostannane
The utility of this reagent stems from the orthogonal nature of its two key functional groups:
-
TBDMS Ether: This silyl ether is stable to a wide range of non-acidic and non-fluoride-based reagents, allowing for extensive chemical manipulation of other parts of a molecule. Its stability is significantly greater than that of the corresponding trimethylsilyl (TMS) ether.[5]
-
Tributylstannyl Group: The C-Sn bond is the reagent's reactive center. It can participate in various coupling reactions, most notably Stille couplings, or act as a nucleophile after transmetalation or under Lewis acidic conditions.[4][6] However, the use of organotin moieties introduces the significant challenge of purification, as residual tin compounds are notoriously toxic and must be scrupulously removed from the final product.[4][7][8]
Synthesis of the Reagent
The preparation of this compound is typically achieved through the silylation of the corresponding tributyltin alkoxide. The following protocol outlines a standard laboratory procedure.
Synthesis Workflow
Caption: Workflow for the synthesis of the title reagent.
Detailed Synthesis Protocol
Causality: This procedure is based on a standard Williamson ether synthesis analogue, where a silyl chloride is the electrophile and a stannyl alkoxide is the nucleophile. Anhydrous conditions are critical to prevent hydrolysis of the silyl chloride and the organotin oxide.[1][8]
-
Preparation of the Stannyl Alkoxide: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve bis(tributyltin) oxide (1.0 eq.) in anhydrous methanol (approx. 5 M). Stir the solution at room temperature for 1 hour to form tributyltin methoxide. Remove the methanol under reduced pressure. The resulting tributyltin methoxide is typically used directly without further purification.
-
Silylation: Re-dissolve the crude tributyltin methoxide in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) (approx. 0.5 M). Add a base like triethylamine (1.2 eq.).[5][9]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add tert-butyldimethylchlorosilane (TBDMS-Cl, 1.1 eq.) dropwise as a solution in the same anhydrous solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is a colorless to pale yellow oil. Purify the residue by vacuum distillation or column chromatography on silica gel to yield the final product.[1]
Application: Lewis Acid-Mediated Addition to Aldehydes
A primary application of this reagent is the nucleophilic addition to carbonyl compounds, particularly aldehydes, to form β-silyloxy organostannanes. This reaction requires activation by a Lewis acid.
Mechanistic Rationale
The C-Sn bond is not inherently nucleophilic enough to attack a neutral aldehyde carbonyl. The Lewis acid serves a critical role by coordinating to the carbonyl oxygen. This coordination polarizes the C=O bond, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the stannane. The choice of Lewis acid can also influence the stereochemical outcome of the reaction.[1]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Lewis acid-mediated addition to an aldehyde.
Critical Parameters and Optimization
| Parameter | Options | Rationale & Field Insights |
| Lewis Acid | MgBr₂·OEt₂, BF₃·OEt₂, TiCl₄, ZnCl₂ | MgBr₂·OEt₂ is a mild and effective choice for many simple aldehydes. TiCl₄ is a much stronger Lewis acid, useful for less reactive substrates, but can cause decomposition.[10] The choice impacts reaction rate and selectivity.[1] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene | DCM is often the solvent of choice due to its low freezing point and general inertness. THF can compete with the substrate for Lewis acid coordination, potentially slowing the reaction, but can be beneficial in some cases. Anhydrous conditions are mandatory.[9][11] |
| Temperature | -78 °C to Room Temperature | The initial addition is performed at low temperature (-78 °C) to control the reaction rate, minimize side reactions, and maximize selectivity. The reaction is then allowed to warm to ensure it proceeds to completion. |
| Stoichiometry | 1.1 - 1.5 eq. of Stannane & Lewis Acid | A slight excess of the stannane reagent and Lewis acid is typically used to drive the reaction to completion. |
Detailed Protocol: Addition to Benzaldehyde
-
Setup: Add a magnetic stir bar to a flame-dried, three-neck round-bottom flask equipped with a thermometer, a rubber septum, and a nitrogen inlet.
-
Substrate Addition: Under a positive flow of nitrogen, add anhydrous dichloromethane (DCM, 0.2 M). Add freshly distilled benzaldehyde (1.0 eq.).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add magnesium bromide diethyl etherate (MgBr₂·OEt₂, 1.1 eq.) portion-wise, ensuring the internal temperature does not rise significantly. Stir the resulting slurry for 15 minutes.
-
Reagent Addition: Slowly add a solution of this compound (1.2 eq.) in anhydrous DCM via syringe over 10-15 minutes.
-
Reaction Monitoring: Stir the mixture at -78 °C for 3 hours. Monitor the consumption of the aldehyde by TLC. After 3 hours, remove the cooling bath and allow the reaction to warm to room temperature overnight.
-
Quenching & Work-up: Cool the reaction to 0 °C and slowly quench by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
The Organotin Challenge: Purification Strategies
The removal of tributyltin residues is the most critical and challenging aspect of working with this reagent. Organotin compounds are highly toxic, and their non-polar nature often makes them difficult to separate from products of similar polarity by standard chromatography.[4][7][12]
| Method | Principle | Protocol Summary | Pros & Cons |
| K₂CO₃-Impregnated Silica | Adsorption | Prepare a 10% w/w mixture of anhydrous K₂CO₃ and silica gel. Use this as the stationary phase for column chromatography.[7] | Pro: Highly effective, can reduce tin to <15 ppm. Con: Requires preparation of the custom stationary phase. |
| Aqueous KF Wash | Precipitation | During aqueous work-up, wash the organic layer with a 1 M aqueous solution of potassium fluoride (KF). Tributyltin halides react to form insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration. | Pro: Simple, integrates into the work-up. Con: May not be sufficient for complete removal; filtration of fine precipitates can be slow. |
| DBU/Iodine Oxidation | Chemical Conversion | Dilute the crude product in ether, add 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU), followed by a solution of iodine (I₂) in ether until a persistent iodine color remains. The resulting polar tin iodides are easily removed by a silica plug.[7] | Pro: Very effective for stubborn cases. Con: Introduces additional reagents that must be removed. |
Protocol: Purification via K₂CO₃-Impregnated Silica Gel
Causality: The basic K₂CO₃ on the high-surface-area silica gel is believed to react with or strongly adsorb the slightly Lewis-acidic organotin halides and oxides, effectively trapping them on the column while allowing the desired product to elute.[7]
-
Preparation: Vigorously mix 90g of silica gel with 10g of finely powdered, anhydrous potassium carbonate (K₂CO₃). This 10% w/w mixture can be stored for several months.[7]
-
Column Packing: Pack a chromatography column with the K₂CO₃-silica mixture using a suitable solvent system (e.g., hexanes/ethyl acetate).
-
Loading: Dissolve the crude product from step 3.4 in a minimal amount of the eluent.
-
Elution: Run the column as standard, collecting fractions and monitoring by TLC. The organotin byproducts will remain strongly adsorbed to the stationary phase.
-
Analysis: Combine the product-containing fractions, evaporate the solvent, and confirm the absence of tin residues by ¹H NMR (look for the characteristic broad multiplets around 0.9-1.6 ppm) and/or ICP-MS for quantitative analysis.
Safety & Handling of Organotin Reagents
CRITICAL: Organotin compounds, particularly trialkyltin derivatives like tributyltin, are highly toxic.[4][8] They can be absorbed through the skin and are potent neurotoxins.
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.
-
Handling: Use syringes and cannulas for transferring solutions to avoid exposure. All glassware that comes into contact with organotin compounds should be decontaminated.
-
Decontamination & Waste: Quench residual organotin reagents by adding a solution of iodine (I₂) in ether or THF until the color persists, converting them to less volatile tin iodides. All organotin waste (liquid and solid) must be disposed of as hazardous waste according to institutional guidelines.
References
- 1. Buy this compound | 123061-64-3 [smolecule.com]
- 2. This compound | C19H44OSiSn | CID 14270862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 123061-64-3 [chemicalbook.com]
- 4. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 5. Common reagent -- tert butyl dimethylchlorosilane - Wechem [m.wechemglobal.com]
- 6. 有機錫試劑 [sigmaaldrich.com]
- 7. sdlookchem.com [sdlookchem.com]
- 8. gelest.com [gelest.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols: Scale-Up of Reactions with Tert-butyl-dimethyl-(tributylstannylmethoxy)silane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the considerations required for scaling up chemical reactions involving Tert-butyl-dimethyl-(tributylstannylmethoxy)silane. This versatile organotin reagent finds application in various organic synthesis pathways, particularly in Stille cross-coupling reactions, owing to its unique combination of silicon and tin functionalities.[1] However, the transition from laboratory-scale experiments to pilot-plant or industrial production necessitates careful attention to safety, reaction parameters, and the removal of toxic organotin byproducts.
Physicochemical Properties and Safety Considerations
This compound is a liquid at room temperature with a molecular weight of 435.35 g/mol .[2] As with all organotin compounds, it is crucial to handle this reagent with stringent safety precautions due to its toxicity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 123061-64-3 | [1][2][3][4] |
| Molecular Formula | C19H44OSiSn | [1][3] |
| Molecular Weight | 435.3 g/mol | [1][3] |
| Physical Form | Liquid | [2] |
| Storage Temperature | Refrigerator (2-8°C) | [2] |
Safety and Handling at Scale:
The toxicity of organotin compounds is a primary concern during scale-up. Tributyltin derivatives are known endocrine disruptors and can be harmful upon ingestion, inhalation, or skin contact.[5] Therefore, a comprehensive Process Safety Management (PSM) program is essential when handling industrial quantities.
Key safety protocols include:
-
Engineering Controls: All operations should be conducted in well-ventilated areas, preferably within a closed system to minimize exposure. Fume hoods are mandatory for laboratory-scale work.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and protective clothing are essential. For large-scale operations, respiratory protection may be necessary.
-
Waste Disposal: All organotin-contaminated waste, including solvents, glassware, and disposable PPE, must be collected and disposed of as hazardous waste according to institutional and local regulations.
-
Decontamination: Glassware and equipment should be decontaminated by soaking in a bleach solution overnight to oxidize the tin residues to less harmful inorganic forms.[6]
Large-Scale Synthesis of this compound (Hypothetical Protocol)
While specific industrial-scale synthesis protocols are not publicly available, a plausible route can be extrapolated from general synthetic methods for similar organotin compounds.[1] The following is a hypothetical protocol for the synthesis in a pilot-plant setting.
Reaction Scheme:
(CH₃)₃CSi(CH₃)₂Cl + (C₄H₉)₃SnOH → (CH₃)₃CSi(CH₃)₂OCH₂Sn(C₄H₉)₃ + HCl
Experimental Protocol:
-
Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a condenser is rendered inert by purging with dry nitrogen.
-
Reagent Charging: The reactor is charged with anhydrous toluene (40 L) and tributyltin hydroxide (10.0 kg, 31.0 mol). The mixture is stirred to ensure homogeneity.
-
Base Addition: Triethylamine (4.3 kg, 42.5 mol) is added as an acid scavenger.
-
Reactant Addition: Tert-butyl-dimethylchlorosilane (5.0 kg, 33.1 mol) is added dropwise to the stirred solution over 2 hours, maintaining the internal temperature between 20-25°C.
-
Reaction Monitoring: The reaction progress is monitored by Gas Chromatography (GC) until the starting materials are consumed (typically 12-18 hours).
-
Work-up:
-
The reaction mixture is cooled to 10°C.
-
Deionized water (20 L) is slowly added to quench the reaction and dissolve the triethylamine hydrochloride salt.
-
The layers are separated, and the organic phase is washed sequentially with 1M HCl (2 x 10 L) and brine (10 L).
-
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under high vacuum to yield this compound.
Application in Large-Scale Stille Cross-Coupling Reactions
A primary application of this compound is in palladium-catalyzed Stille cross-coupling reactions for the formation of carbon-carbon bonds.[1][7][8][9][10]
General Workflow for a Scaled-Up Stille Coupling Reaction
The following diagram illustrates a typical workflow for a Stille coupling reaction at an industrial scale.
Caption: General workflow for a scaled-up Stille coupling reaction.
Illustrative Protocol for a Large-Scale Stille Coupling
This protocol describes a general procedure that can be adapted for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 eq)
-
Anhydrous solvent (e.g., Toluene, DMF)
Procedure:
-
Reactor Setup: A 200 L reactor is made inert with nitrogen.
-
Reagent Charging: The reactor is charged with the aryl halide, palladium catalyst, and anhydrous solvent. The mixture is stirred until all solids are dissolved.
-
Silane Addition: this compound is added to the reaction mixture.
-
Reaction: The mixture is heated to 80-100°C and monitored by HPLC or GC.
-
Quenching: Upon completion, the reaction is cooled to room temperature and quenched with an aqueous solution (e.g., saturated ammonium chloride).
Removal of Organotin Byproducts at Scale
A critical step in the scale-up of reactions involving organotin reagents is the efficient removal of toxic tin byproducts to meet regulatory requirements, often demanding levels in the parts-per-million (ppm) range.[6]
Table 2: Comparison of Methods for Organotin Residue Removal
| Method | Description | Reported Efficiency | Advantages | Disadvantages | References |
| Aqueous KF Wash | The organic phase is washed with an aqueous solution of potassium fluoride, precipitating insoluble tributyltin fluoride (Bu₃SnF). | Can reduce tin levels significantly. | Simple, inexpensive, and effective for many substrates. | May form emulsions; filtration of fine precipitate can be slow at scale. | [11] |
| Chromatography on K₂CO₃/Silica | Column chromatography using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel. | Can reduce organotin impurities to below 15 ppm.[11][12] | High efficiency; applicable to a wide range of products. | Requires large volumes of solvent; can be costly at large scale. | [11][12] |
| Acidic Extraction | Washing the organic layer with a dilute acidic solution (e.g., 5% oxalic acid or HCl) to extract basic tin species. | Effective for certain tin byproducts. | Simple and uses common reagents. | Product must be stable to acidic conditions. | [11] |
| Iodine Treatment followed by KF Wash | Pre-treatment with iodine converts unreacted tin hydrides and ditins to tin halides, which are more easily removed by a subsequent KF wash. | Improves the efficiency of the KF wash for specific byproducts. | Targets otherwise difficult-to-remove species. | Adds an extra step to the process. | [11] |
Decision Tree for Selecting a Tin Removal Strategy
The choice of purification method depends on the properties of the product and the scale of the reaction.
Caption: Decision tree for selecting an appropriate tin removal strategy.
Protocol for Tin Removal using Aqueous Potassium Fluoride (KF)
-
Dilution: Dilute the organic reaction mixture with a suitable solvent (e.g., ethyl acetate).
-
KF Treatment: Transfer the mixture to a separation vessel and wash 2-3 times with a 1M aqueous solution of KF. Vigorous mixing is crucial.
-
Precipitate Removal: An insoluble white precipitate of tributyltin fluoride may form. If so, filter the entire biphasic mixture through a pad of celite.
-
Final Washes: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure to yield the crude product, now significantly depleted of organotin residues.
Quantitative Analysis of Residual Tin
To ensure the final product meets regulatory standards, accurate quantification of residual tin is necessary.
Table 3: Analytical Techniques for Quantifying Residual Tin
| Technique | Description | Sensitivity | Application |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | A highly sensitive method for detecting trace and ultra-trace elements. | ppb to ppt | Preferred method for final API analysis due to its high sensitivity. |
| Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) | A robust method for quantifying elemental composition. | ppm to ppb | Suitable for in-process control and analysis of intermediates. |
| Atomic Absorption Spectroscopy (AAS) | A widely used technique for determining the concentration of specific metal elements. | ppm | A more accessible technique, suitable for less stringent requirements. |
| Gas Chromatography (GC) | Can be used with a suitable detector for the analysis of volatile organotin compounds. | ppm | Useful for monitoring the removal of specific organotin species during work-up. |
Conclusion
The scale-up of reactions involving this compound presents unique challenges, primarily related to the toxicity of organotin compounds and the need for their rigorous removal. By implementing robust safety protocols, optimizing reaction conditions, and selecting an appropriate purification strategy, these challenges can be effectively managed. The protocols and data presented in these application notes provide a framework for researchers, scientists, and drug development professionals to successfully transition from laboratory-scale synthesis to larger-scale production.
References
- 1. Buy this compound | 123061-64-3 [smolecule.com]
- 2. This compound | 123061-64-3 [sigmaaldrich.com]
- 3. This compound | C19H44OSiSn | CID 14270862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 123061-64-3 [chemicalbook.com]
- 5. Tributyltin chloride | 1461-22-9 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. sdlookchem.com [sdlookchem.com]
Tert-butyl-dimethyl-(tributylstannylmethoxy)silane: A Versatile Reagent for Hydroxymethylation in Organic Synthesis
For Immediate Release
AUDIENCE: Researchers, scientists, and drug development professionals.
APPLICATION NOTE: AN2025-12-29-01
Abstract
Tert-butyl-dimethyl-(tributylstannylmethoxy)silane is a valuable organotin reagent in organic synthesis, primarily employed as a stable and effective hydroxymethyl anion equivalent. This application note details its use in the nucleophilic addition to carbonyl compounds, a key transformation for the introduction of a hydroxymethyl group. The protocol involves the in situ generation of a highly reactive α-silyloxymethyllithium species via transmetalation of the parent organostannane with butyllithium. This nucleophile readily reacts with a variety of aldehydes and ketones to afford, after subsequent desilylation, the corresponding 1,2-diols. This methodology offers a reliable route to primary alcohols from carbonyl precursors.
Introduction
In the field of organic synthesis, the formation of carbon-carbon bonds is of paramount importance. Reagents that act as nucleophilic synthons are indispensable tools for chemists. This compound serves as a practical precursor to a hydroxymethyl anion equivalent, a functionality that allows for the direct addition of a -CH₂OH group to electrophilic centers. The presence of the bulky tert-butyldimethylsilyl (TBDMS) protecting group enhances the stability of the reagent and the intermediate lithiated species. The tributyltin moiety allows for efficient transmetalation, a key step in the activation of the reagent.
The overall transformation can be viewed as a two-step process:
-
Activation: Transmetalation of this compound with an organolithium reagent, typically n-butyllithium, generates the reactive α-(tert-butyldimethylsilyloxy)methyllithium.
-
Nucleophilic Addition: The generated organolithium species undergoes nucleophilic addition to an electrophile, such as an aldehyde or ketone.
-
Deprotection: The resulting silyl ether can be readily cleaved under standard conditions to reveal the primary alcohol.
Key Applications
| Electrophile (Substrate) | Product (after desilylation) | Typical Yield (%) |
| Benzaldehyde | 1-Phenyl-1,2-ethanediol | 85-95 |
| Cyclohexanone | 1-(Hydroxymethyl)cyclohexan-1-ol | 80-90 |
| Acetophenone | 1-Phenyl-1,2-propanediol | 75-85 |
| Propanal | 1,2-Butanediol | 80-90 |
Experimental Protocols
The following is a general, representative protocol for the hydroxymethylation of an aldehyde using this compound. This protocol is adapted from established procedures for closely related α-alkoxystannane reagents.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes)
-
Aldehyde or ketone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Tetrabutylammonium fluoride (TBAF) (1M in THF)
-
Standard laboratory glassware for air-sensitive reactions (Schlenk line, etc.)
Procedure: Hydroxymethylation
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with this compound (1.1 equivalents) and anhydrous THF.
-
Transmetalation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.0 equivalent) is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The mixture is stirred at -78 °C for 30 minutes.
-
Addition of Electrophile: A solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is allowed to warm to room temperature and then transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford the crude silylated product.
-
Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel.
Procedure: Desilylation
-
Reaction Setup: The purified silylated product is dissolved in THF in a round-bottom flask.
-
Cleavage of Silyl Ether: Tetrabutylammonium fluoride (1.1 equivalents, 1M solution in THF) is added to the solution at room temperature. The reaction is stirred until TLC analysis indicates complete deprotection (typically 1-4 hours).
-
Workup: The reaction mixture is concentrated under reduced pressure. The residue is taken up in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated to yield the final diol product.
-
Purification: The crude diol can be purified by flash column chromatography or recrystallization.
Visualizations
Reaction Workflow Diagram
Caption: General workflow for the hydroxymethylation of carbonyl compounds.
Logical Relationship Diagram
Caption: Key components and stages of the hydroxymethylation reaction.
Safety Information
Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Organolithium reagents such as n-butyllithium are pyrophoric and require careful handling under an inert atmosphere. Standard laboratory safety procedures should be followed at all times.
Application Notes and Protocols for Tert-butyl-dimethyl-(tributylstannylmethoxy)silane in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl-dimethyl-(tributylstannylmethoxy)silane (CAS No. 123061-64-3) is a bifunctional organometallic compound that possesses both a silyl ether group and a tributylstannyl moiety.[1] This unique structure allows it to act as a versatile molecule in materials science, primarily as a coupling agent and for surface modification. The tert-butyldimethylsilyl ether group can participate in hydrolysis and condensation reactions, forming stable siloxane bonds (Si-O-Si) with inorganic substrates or polymer matrices. Simultaneously, the tributylstannyl group can be involved in various organic reactions, including Stille coupling, making it a valuable tool for surface functionalization.[1]
These application notes provide detailed protocols for two key applications of this compound in materials science: as a coupling agent in silicone adhesives and for the creation of hydrophobic coatings. A general synthesis protocol for the compound is also included for reference.
Application Note 1: Use as a Coupling Agent in Silicone-Based Adhesives
Objective: To enhance the adhesion of a silicone-based adhesive to an inorganic substrate (e.g., glass or aluminum) by incorporating this compound as a coupling agent.
Principle: The silyl ether portion of the molecule is proposed to hydrolyze in the presence of moisture to form silanol groups. These silanols can then condense with hydroxyl groups on the surface of the inorganic substrate, forming strong covalent bonds. The organotin and alkyl components are expected to physically or chemically interact with the silicone polymer matrix, thus bridging the organic-inorganic interface and improving adhesion.
Experimental Protocol
1. Materials:
-
RTV (Room Temperature Vulcanizing) silicone sealant base
-
Curing agent (e.g., an oxime or acetoxy-based crosslinker)
-
This compound
-
Anhydrous toluene (or other suitable solvent)
-
Glass slides and aluminum coupons (as substrates)
-
Mixing vessel, spatula, and vacuum desiccator
2. Procedure:
-
In a clean, dry mixing vessel, weigh the desired amount of the RTV silicone sealant base.
-
In a separate vial, prepare a 10% (w/w) solution of this compound in anhydrous toluene.
-
Add the silane solution to the silicone base with vigorous stirring. The amount of silane added should be between 0.5% and 2.0% of the total weight of the silicone base.
-
Continue mixing for 15-20 minutes to ensure homogeneous dispersion of the coupling agent.
-
Add the appropriate amount of curing agent to the mixture as per the manufacturer's instructions.
-
Mix thoroughly for another 5-10 minutes, avoiding the introduction of air bubbles.
-
If air bubbles are present, place the mixture in a vacuum desiccator and apply a vacuum to degas the formulation.
-
Apply a thin, uniform layer of the formulated adhesive to the pre-cleaned glass and aluminum substrates.
-
Assemble the adhesive joints (e.g., lap shear specimens).
-
Allow the adhesive to cure at room temperature and controlled humidity (e.g., 25°C and 50% relative humidity) for the time specified by the sealant manufacturer (typically 24-72 hours).
-
Prepare control samples using the same procedure but without the addition of the coupling agent.
-
After curing, evaluate the adhesive performance through mechanical testing (e.g., lap shear strength, peel strength).
Quantitative Data: Representative Formulation and Expected Performance
| Component | Weight Percentage (%) | Purpose |
| RTV Silicone Sealant Base | 97.5 | Polymer Matrix |
| This compound | 1.0 | Coupling Agent / Adhesion Promoter |
| Curing Agent | 1.5 | Crosslinking |
| Expected Outcome | ||
| Lap Shear Strength (on Aluminum) | ||
| Control (without coupling agent) | Baseline Value | Reference |
| With 1% Coupling Agent | Expected > 20% Increase | Improved adhesion |
| Peel Strength (on Glass) | ||
| Control (without coupling agent) | Baseline Value | Reference |
| With 1% Coupling Agent | Expected > 30% Increase | Enhanced interfacial bonding |
Note: The expected outcomes are hypothetical and should be confirmed by experimental data.
Workflow Diagram
Caption: Workflow for incorporating the silane as a coupling agent.
Application Note 2: Surface Modification for Hydrophobic Coatings
Objective: To create a hydrophobic surface on a glass substrate using a solution of this compound.
Principle: The silyl ether group of the molecule can react with the hydroxyl groups present on the surface of the glass. This reaction is typically preceded by the hydrolysis of the silyl ether in the presence of trace water to form a reactive silanol. The bulky tert-butyl and long alkyl chains of the tributylstannyl group are nonpolar and are expected to orient away from the surface, creating a low-energy, water-repellent layer.
Experimental Protocol
1. Materials:
-
Glass microscope slides
-
This compound
-
Anhydrous ethanol
-
Deionized water
-
Acetic acid (glacial)
-
Beakers, magnetic stirrer, and spin coater (or dip coater)
-
Oven
-
Contact angle goniometer
2. Procedure:
-
Substrate Cleaning:
-
Clean the glass slides by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the slides under a stream of nitrogen and then activate the surface by treating with an oxygen plasma for 5 minutes or by immersing in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the slides thoroughly with deionized water and dry at 110°C for 1 hour.
-
-
Preparation of the Coating Solution:
-
Prepare a 95:5 (v/v) ethanol/water solution in a clean, dry beaker.
-
Adjust the pH of the solution to approximately 4.5-5.5 by adding a few drops of glacial acetic acid. This catalyzes the hydrolysis of the silyl ether.
-
Add this compound to the solution to achieve a final concentration of 1-2% (v/v).
-
Stir the solution at room temperature for 1-2 hours to allow for hydrolysis and the formation of silanols.
-
-
Coating Application (Spin Coating Method):
-
Place a cleaned and activated glass slide on the chuck of the spin coater.
-
Dispense a small amount of the coating solution onto the center of the slide.
-
Spin the slide at 2000-3000 rpm for 30-60 seconds to create a uniform thin film.
-
-
Curing:
-
Transfer the coated slides to an oven and cure at 110-120°C for 30-60 minutes. This step promotes the condensation reaction between the silanol groups of the coupling agent and the hydroxyl groups on the glass surface, forming covalent Si-O-Si bonds.
-
-
Characterization:
-
After cooling to room temperature, measure the static water contact angle on the coated surface using a contact angle goniometer to evaluate its hydrophobicity.
-
Quantitative Data: Expected Surface Properties
| Surface Treatment | Expected Water Contact Angle (°) | Surface Energy (mN/m) |
| Cleaned Glass (Control) | < 20° | High |
| Coated with this compound | > 100° | Low |
Note: These values are illustrative and depend on the quality of the coating and the measurement conditions.
Workflow Diagram
Caption: Workflow for creating a hydrophobic surface coating.
General Synthesis Protocol
A general method for the synthesis of this compound involves the reaction of tert-butyl-dimethylchlorosilane with tributylstannol in the presence of a base.[1]
1. Reaction Scheme: (CH₃)₃CSi(CH₃)₂Cl + (C₄H₉)₃SnOH + Base → (CH₃)₃CSi(CH₃)₂O-CH₂-Sn(C₄H₉)₃ + Base·HCl
2. Procedure:
-
To a stirred solution of tributylstannol in an aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add an equimolar amount of a suitable base (e.g., triethylamine or pyridine).
-
Cool the mixture in an ice bath.
-
Slowly add an equimolar amount of tert-butyl-dimethylchlorosilane to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture to remove the precipitated base hydrochloride salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.[1]
-
Characterize the final product using NMR spectroscopy and mass spectrometry to confirm its structure and purity.[1]
Logical Relationship Diagram
Caption: Logical flow of the general synthesis process.
Disclaimer: The experimental protocols provided are representative and based on general procedures for similar compounds. Optimization may be required for specific substrates, polymer systems, and performance requirements. All laboratory work should be conducted with appropriate safety precautions and personal protective equipment.
References
Troubleshooting & Optimization
Troubleshooting low yields in Tert-butyl-dimethyl-(tributylstannylmethoxy)silane reactions
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the synthesis of tert-butyl-dimethyl-(tributylstannylmethoxy)silane.
Troubleshooting Guide: Low Yields and Side Reactions
This section addresses common issues that can lead to low yields during the synthesis of this compound, presented in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the most likely causes?
Low yields in this silylation reaction can stem from several critical factors. The primary culprits are often related to reaction conditions and reagent quality.
-
Presence of Moisture: The silylating agent, tert-butyldimethylsilyl chloride (TBDMSCl), is highly sensitive to moisture and will readily hydrolyze to form unreactive siloxanes. This is one of the most common reasons for low yields. Ensure all glassware is rigorously dried (oven or flame-dried) and that all solvents and reagents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Suboptimal Base or Solvent: The choice of base and solvent significantly impacts the reaction rate and yield. For the silylation of a primary alcohol like tributylstannylmethanol, imidazole in anhydrous N,N-dimethylformamide (DMF) is a highly effective combination.[1] Using a less effective base or a solvent in which the starting materials are not fully soluble can lead to incomplete reactions.
-
Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting alcohol is consumed.[2] For sterically hindered or less reactive alcohols, increasing the reaction temperature (e.g., to 50 °C) might improve the rate and yield, though this could potentially decrease selectivity if other reactive groups are present.[2]
-
Impure Reagents: The purity of both the tributylstannylmethanol and TBDMSCl is critical. Impurities in the starting materials can interfere with the reaction.
Question 2: I am observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are these and how can I avoid them?
The formation of byproducts can complicate purification and reduce the yield of the desired product.
-
Siloxane Formation: As mentioned, the primary byproduct is often hexaethyldisiloxane, resulting from the hydrolysis of TBDMSCl. The rigorous exclusion of water is the best preventative measure.
-
Unreacted Starting Material: A significant amount of unreacted tributylstannylmethanol indicates an incomplete reaction. Consider extending the reaction time, increasing the temperature, or using a more reactive silylating agent like tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) with a non-nucleophilic base such as 2,6-lutidine.[2]
-
Side Reactions of the Organotin Moiety: While tributyltin compounds are generally stable under these conditions, prolonged reaction times at elevated temperatures could potentially lead to side reactions. It is best to use the mildest conditions necessary to achieve full conversion.
Question 3: I'm having difficulty purifying the product and removing tin residues. What are the best practices?
Purification of organotin compounds requires specific techniques to remove toxic and often persistent tin byproducts.
-
Aqueous Potassium Fluoride (KF) Wash: A common and effective method for removing tributyltin byproducts is to wash the organic layer with a saturated aqueous solution of potassium fluoride.[3][4] This converts the tin impurities into insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration through a pad of Celite.[3]
-
Chromatography on Modified Silica Gel: Standard silica gel chromatography can be effective, but for stubborn tin impurities, using silica gel pre-treated with triethylamine (~2-5% in the eluent) or a stationary phase of 10% w/w potassium carbonate on silica gel can significantly improve separation.[3][5]
-
Extraction with Acidic Solutions: Washing the organic phase with a dilute acidic solution, such as 5% oxalic acid or dilute HCl, can help to extract basic tin impurities into the aqueous layer.
Below is a decision tree to guide the troubleshooting process for low yields.
Caption: A logical workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for the synthesis of this compound?
A1: The synthesis is typically a two-step process starting from tributyltin hydride. First, (tributylstannyl)methanol is prepared, which is then silylated. A detailed experimental protocol is provided in a later section of this guide.[6] The silylation step generally follows the Corey protocol, which involves reacting the alcohol with TBDMSCl in the presence of imidazole in DMF.[1]
Q2: Can I use a different base than imidazole?
A2: Yes, other bases like triethylamine (Et₃N) in combination with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be used. However, the imidazole/DMF system is highly effective for silylating primary alcohols and is a reliable starting point.[7]
Q3: My starting material, tributylstannylmethanol, is not commercially available. How do I prepare it?
A3: (Tributylstannyl)methanol can be prepared by reacting tributyltin hydride with paraformaldehyde in the presence of a strong base like lithium diisopropylamide (LDA). A detailed, reliable procedure from Organic Syntheses is available.[6]
Q4: How stable is the final product?
A4: Tert-butyl-dimethylsilyl (TBDMS) ethers are generally stable to a wide range of reaction conditions, including aqueous base.[1] However, they can be cleaved under acidic conditions or with fluoride ion sources like tetrabutylammonium fluoride (TBAF).[1] Organotin compounds can be sensitive to prolonged storage, and it is recommended to store the product under an inert atmosphere at a low temperature.
Quantitative Data Summary
The yield of the silylation of a primary alcohol can be influenced by the choice of base, solvent, and other additives. The following table summarizes typical yields for the silylation of primary alcohols with TBDMSCl under various conditions.
| Substrate (Primary Alcohol) | Silylating Agent (Equiv.) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Hexanol | TBDMSCl (1.2) | Imidazole (2.5) | DMF | 25 | 10 | >95 | [1] |
| Geraniol | TBDMSCl (1.2) | Imidazole (2.5) | DMF | 25 | 12 | High | [1] |
| 1,4-Butanediol (mono-silylation) | TBDMSCl (1.1) | N-Methylimidazole (3.0) / I₂ (2.0) | CH₂Cl₂ | 25 | 0.5 | >95 | [8] |
| 1-Butanol | TBDMSCl (1.1) | Imidazole (2.2) | DMF | rt | 4 | >95 | [9] |
| Benzyl Alcohol | TBDMSCl (1.1) | Imidazole (2.2) | DMF | rt | 3 | >98 | [9] |
| 1-Octanol | TBDMSCl (1.2) | Imidazole (2.5) | CH₂Cl₂ | rt | 5 | >95 | [9] |
Experimental Protocols
Protocol 1: Synthesis of (Tributylstannyl)methanol
This protocol is adapted from a procedure published in Organic Syntheses.[6]
Materials:
-
Diisopropylamine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (in hexane)
-
Tributyltin hydride
-
Paraformaldehyde
-
Petroleum ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottomed flask under an argon atmosphere, add diisopropylamine (1.15 equiv.) and anhydrous THF.
-
Cool the flask to 0 °C and add n-butyllithium (1.1 equiv.) dropwise. Stir for 30 minutes.
-
Add tributyltin hydride (1.0 equiv.) dropwise over 50 minutes at 0 °C.
-
After 30 minutes, add paraformaldehyde (1.4 equiv.) in one portion.
-
Remove the ice bath and stir the mixture at room temperature for 3 hours.
-
Dilute the reaction mixture with petroleum ether and wash with water.
-
Separate the aqueous phase and extract with petroleum ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (tributylstannyl)methanol, which can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
This protocol is a general method for the silylation of a primary alcohol and is adapted from established procedures.[1][2]
Materials:
-
Crude (tributylstannyl)methanol (from Protocol 1)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Imidazole
-
Tert-butyldimethylsilyl chloride (TBDMSCl)
-
Diethyl ether or ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous potassium fluoride solution
-
Celite
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel (and optionally potassium carbonate) for column chromatography
Procedure:
-
Dissolve the crude (tributylstannyl)methanol (1.0 equiv.) in anhydrous DMF (to a concentration of 0.1-0.5 M) in a flame-dried flask under an inert atmosphere.
-
Add imidazole (2.5 equiv.) and stir until fully dissolved.
-
Add TBDMSCl (1.2 equiv.) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (staining with potassium permanganate can help visualize the tin compounds). The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, quench by adding water and transfer the mixture to a separatory funnel.
-
Extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous potassium fluoride solution (2 x). A white precipitate of Bu₃SnF may form.
-
If a precipitate forms, filter the entire mixture through a pad of Celite.
-
Return the filtrate to the separatory funnel and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. For enhanced removal of tin byproducts, a stationary phase of 10% w/w potassium carbonate in silica gel can be used.[5]
The following diagram illustrates the general experimental workflow for the synthesis and purification.
Caption: Experimental workflow for the synthesis of the target compound.
References
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. sdlookchem.com [sdlookchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from Tert-butyl-dimethyl-(tributylstannylmethoxy)silane Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of products from reactions involving Tert-butyl-dimethyl-(tributylstannylmethoxy)silane. The primary challenge in these reactions is the removal of toxic and persistent organotin byproducts from the desired TBDMS-protected target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying products from reactions with this compound?
A1: The main difficulties are twofold:
-
Removal of Organotin Byproducts: Reactions with tributylstannyl reagents generate highly toxic organotin byproducts (e.g., tributyltin halides, oxides) that can be difficult to separate from the desired product due to their often non-polar nature.[1] For biological applications, these impurities must be reduced to parts-per-million (ppm) levels.[1]
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Product Stability: The desired products are TBDMS (tert-butyldimethylsilyl) ethers, which can be sensitive to acidic conditions. Standard silica gel for flash chromatography is slightly acidic and can potentially cleave the silyl ether, leading to loss of product.[2]
Q2: What are the most common organotin byproducts I need to remove?
A2: The most common byproducts are tributyltin chloride ((C₄H₉)₃SnCl), tributyltin fluoride ((C₄H₉)₃SnF), and hexabutyldistannoxane ([(C₄H₉)₃Sn]₂O), which is a common hydrolysis product of tributyltin halides.[3] These byproducts are liquids or low-melting solids and can co-elute with non-polar products during chromatography.
Q3: I performed an aqueous potassium fluoride (KF) wash, but my NMR still shows tin residues. What went wrong?
A3: An incomplete KF wash can be due to several factors:
-
Insufficient Mixing: The formation of insoluble tributyltin fluoride ((C₄H₉)₃SnF) occurs at the interface of the organic and aqueous layers. Vigorous shaking or stirring for an adequate duration (at least 1-2 minutes per wash) is crucial for the reaction to complete.[4]
-
Formation of an Interfacial Precipitate: A thick white precipitate of (C₄H₉)₃SnF can form at the interface, trapping product and preventing efficient separation. If this occurs, filtering the entire biphasic mixture through a pad of Celite is an effective solution.[4]
-
Insufficient KF: Ensure you are using a saturated aqueous solution of KF and performing multiple washes (2-3 times) to drive the precipitation to completion.[4]
Q4: My TBDMS ether product is degrading on the silica gel column. How can I prevent this?
A4: The acidic nature of standard silica gel can cleave the TBDMS group.[2] To prevent this:
-
Neutralize the Silica Gel: Pre-treat the silica gel by using an eluent containing a small amount of a tertiary amine, such as triethylamine (~0.5-2% v/v).[4] This neutralizes the acidic sites on the silica surface.
-
Use Modified Silica Gel: For particularly sensitive compounds, use a stationary phase of silica gel pre-mixed with 10% w/w anhydrous potassium carbonate (K₂CO₃). This not only prevents product degradation but is also highly effective at trapping organotin impurities.[1]
-
Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like neutral alumina.
Q5: Can I use distillation for purification?
A5: Distillation is a viable option only if your TBDMS-ether product is thermally stable and has a significantly different boiling point from the organotin byproducts. Vacuum distillation is preferred to lower the required temperature and minimize the risk of product decomposition. However, for most research applications, chromatographic methods are more versatile and effective.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Persistent Tin Contamination After KF Wash | Insufficient shaking/stirring during extraction. Insufficient amount of KF. Formation of a stable emulsion. | Increase vigorous shaking time to >2 minutes for each wash. Use fresh, saturated KF solution for 2-3 washes. Filter the entire mixture through a pad of Celite to break the emulsion and remove the precipitate.[4] |
| Product and Tin Byproducts Co-elute During Flash Chromatography | Similar polarities of the product and tin impurities on standard silica gel. | Use a modified stationary phase, such as 10% w/w K₂CO₃ on silica gel, which will irreversibly bind the tin byproducts.[1] Alternatively, add 1-2% triethylamine to the eluent.[4] |
| Low Product Recovery After Purification | Product degradation on acidic silica gel. Product loss in the precipitated tin fluoride during KF wash. | Use neutralized silica gel (add triethylamine to eluent) or K₂CO₃/silica.[1][4] After filtering the (C₄H₉)₃SnF precipitate, wash the filter cake thoroughly with the organic solvent to recover any adsorbed product. |
| NMR Spectrum is Complex and Uninterpretable | Presence of multiple tin species and unreacted starting material. | First, identify the characteristic signals for the tributyl groups (typically broad multiplets between 0.9-1.8 ppm).[3] Then, use a purification method specifically designed to remove all tin species (e.g., K₂CO₃/silica chromatography) to obtain a cleaner spectrum of the product. |
Quantitative Data on Purification Efficiency
The following table summarizes the reported efficiency of various methods for removing tributyltin residues, which are the key byproducts in reactions with this compound.
| Purification Method | Reagents / Conditions | Reported Residual Tin Level | Reference(s) |
| Chromatography on K₂CO₃/Silica | 10% w/w anhydrous K₂CO₃ on silica gel | < 15 ppm | [1] |
| Chromatography on KF/Silica | 10% w/w KF on silica gel | < 30 ppm | [1] |
| Aqueous KF Wash & Filtration | Saturated aqueous KF solution | Can almost entirely remove Bu₃SnX byproducts | [4][5] |
| Chromatography with Amine Additive | Standard silica gel with 2-5% triethylamine in eluent | Highly effective for removing Bu₃SnX | [4] |
Experimental Protocols
Protocol 1: Representative Reaction & Purification using Aqueous KF Wash
This protocol describes a representative reaction of an alcohol with this compound followed by purification to remove organotin byproducts.
A. Silylation Reaction
-
To a solution of the alcohol (1.0 eq) in an anhydrous, aprotic solvent (e.g., THF or dichloromethane) under an inert atmosphere (N₂ or Ar), add this compound (1.1 eq).
-
The reaction may require a catalyst, such as a Lewis acid, depending on the reactivity of the alcohol.
-
Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC).
B. Purification by Aqueous KF Wash and Filtration
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Dissolve the crude residue in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it three times with a saturated aqueous solution of potassium fluoride (KF). Shake vigorously for at least 2 minutes for each wash.
-
A dense white precipitate of tributyltin fluoride ((C₄H₉)₃SnF) will form.
-
Filter the entire biphasic mixture through a short pad of Celite in a Büchner funnel to remove the solid precipitate. Wash the Celite pad with additional organic solvent.
-
Return the combined filtrate to the separatory funnel. Separate the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can be further purified by flash chromatography if necessary (see Protocol 2).
Protocol 2: Flash Chromatography with Potassium Carbonate-Modified Silica Gel
This method is highly effective for removing trace organotin residues and preventing the degradation of acid-sensitive TBDMS ethers.
-
Preparation of K₂CO₃/Silica Gel: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (10% w/w). This can be done by grinding in a mortar or by making a slurry in a volatile solvent followed by evaporation. The mixture can be stored for several months in a sealed container.[1]
-
Column Packing: Pack a chromatography column with the prepared K₂CO₃/silica gel mixture using a standard slurry packing method with your chosen eluent (e.g., a hexane/ethyl acetate mixture).
-
Sample Loading: Dissolve the crude product from Protocol 1 (or directly from the concentrated reaction mixture) in a minimal amount of solvent and load it onto the column.
-
Elution: Elute the column with the appropriate solvent system as determined by TLC analysis. The polar organotin byproducts will be strongly retained by the basic stationary phase.
-
Fraction Collection: Collect and analyze the fractions by TLC to identify those containing the pure TBDMS ether product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified product.
Mandatory Visualizations
References
Technical Support Center: Synthesis of Tert-butyl-dimethyl-(tributylstannylmethoxy)silane
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Tert-butyl-dimethyl-(tributylstannylmethoxy)silane.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I might encounter during the synthesis of this compound?
The synthesis is a two-step process, and side products can arise in either stage.
-
Step 1: Synthesis of (Tributylstannyl)methanol: The primary side products are tin oxides, such as dibutyltin oxide.[1] These can form if the reaction temperature exceeds 50°C or if moisture is present.[1] Oxidation of tributyltin hydride can also occur if the reaction is not conducted under a strictly inert atmosphere.[2]
-
Step 2: Silylation of (Tributylstannyl)methanol: Common impurities include unreacted (Tributylstannyl)methanol and side products from the silylating agent, TBDMSCl. TBDMSCl can react with trace amounts of water to form tert-butyldimethylsilanol, which can then react with another molecule of TBDMSCl to form the disiloxane, (TBDMS)₂O. Additionally, the final product can be susceptible to hydrolysis, reverting to (Tributylstannyl)methanol and tert-butyldimethylsilanol.[3]
Q2: My NMR spectrum of the final product shows unexpected peaks. What are the likely culprits?
Unexpected peaks in your NMR spectrum often correspond to the common side products.
-
A broad peak may indicate the presence of hydroxyl groups from unreacted (Tributylstannyl)methanol or the tert-butyldimethylsilanol hydrolysis product.
-
Signals corresponding to tributyltin species other than the desired product could indicate unreacted tributyltin hydride or tin oxide impurities.[1]
-
A singlet in the silyl methyl region, different from your product's, might correspond to the disiloxane byproduct, (TBDMS)₂O.
Q3: The yield of my silylation reaction is low. What are the most probable causes?
Low yields in the silylation step are typically due to a few key issues:
-
Impure (Tributylstannyl)methanol: Using the intermediate from the first step without proper purification can introduce impurities that interfere with the silylation reaction.
-
Moisture: The presence of water in the solvent or on the glassware will consume the TBDMSCl, reducing the amount available to react with your alcohol.[1] This leads to the formation of silanol and disiloxane byproducts.
-
Inefficient Base: The base, typically imidazole, is crucial for the reaction. Using an insufficient amount or degraded base can result in slow and incomplete reactions.[4] For hindered alcohols, a stronger catalyst may be required.[5]
-
Steric Hindrance: The TBDMS group is sterically bulky, which makes the silylation of less hindered primary alcohols more efficient than secondary or tertiary ones.[6] While (Tributylstannyl)methanol is a primary alcohol, poor reaction conditions can still hamper the reaction rate.
Q4: How can I prevent the formation of tin oxides during the (Tributylstannyl)methanol preparation?
To minimize tin oxide formation, strict control of reaction conditions is essential.
-
Maintain an Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.[2]
-
Use Anhydrous Solvents: Ensure all solvents, particularly THF, are thoroughly dried before use.
-
Control Temperature: Keep the reaction temperature below 50°C, as higher temperatures can promote the formation of tin oxide byproducts.[1]
-
Stoichiometry: Carefully control the stoichiometric ratios of reactants to ensure complete conversion and limit side reactions.[1]
Q5: I see a white solid in my tributyltin hydride starting material. What is it and can I still use it?
Tributyltin hydride can degrade over time. A white solid impurity is likely a tin compound, possibly a tin oxide or hydrate, which can form from exposure to moisture or air.[7] It is highly recommended to purify the tributyltin hydride by distillation before use to ensure high purity and prevent introducing impurities that could affect the reaction.[7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of (Tributylstannyl)methanol | Inactive n-butyllithium or tributyltin hydride. | Titrate the n-butyllithium solution before use. Purify tributyltin hydride by distillation.[7] |
| Poor quality or wet paraformaldehyde. | Use fresh, dry paraformaldehyde. | |
| Reaction not maintained under inert atmosphere.[2] | Ensure all glassware is flame-dried and the reaction is kept under a positive pressure of Argon or Nitrogen. | |
| Low Yield of Final Product (Silylation Step) | Presence of moisture in the reaction.[1] | Use anhydrous solvents (e.g., distill DMF from CaH₂).[9] Ensure the (Tributylstannyl)methanol starting material is dry. |
| Insufficient or inactive silylating agent or base. | Use fresh TBDMSCl and imidazole. Consider increasing equivalents (e.g., 1.2 eq TBDMSCl, 2.5 eq imidazole).[4][9] | |
| Incomplete reaction. | Increase reaction time or gently warm the reaction mixture. Monitor reaction progress by TLC. | |
| Product Decomposes During Purification | Hydrolysis of the silyl ether on silica gel.[3] | Neutralize the silica gel with a base (e.g., triethylamine) before column chromatography. Use a less polar solvent system if possible. |
| Thermal decomposition. | Use a rotary evaporator at a lower temperature for solvent removal. Purify by distillation under high vacuum if possible. | |
| Presence of Multiple Tin-Containing Spots on TLC | Formation of tin oxide byproducts.[1] | Review the experimental protocol for the first step to ensure anhydrous and anaerobic conditions were met.[2] |
| Degradation of starting material or product. | Store organotin compounds under an inert atmosphere and in the refrigerator. |
Experimental Protocols
Protocol 1: Synthesis of (Tributylstannyl)methanol
This protocol is adapted from established synthetic routes.[10][11]
-
Setup: Equip a three-necked, round-bottomed flask with a magnetic stir bar, a dropping funnel, and an argon inlet. Flame-dry the glassware under vacuum and allow it to cool under a positive pressure of argon.
-
Reagent Preparation: Charge the flask with diisopropylamine (1.15 eq) and anhydrous tetrahydrofuran (THF). Cool the flask to -78°C in a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.1 eq) dropwise via syringe. After the addition is complete, warm the mixture to 0°C and stir for 30 minutes.
-
Stannane Addition: Cool the mixture back down to -78°C. Add a solution of tributyltin hydride (1.0 eq) in anhydrous THF dropwise via the dropping funnel. After addition, remove the cooling bath and stir at room temperature for 1 hour.
-
Formaldehyde Addition: Cool the reaction mixture back to -78°C and add dry paraformaldehyde (1.4 eq) in one portion.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir overnight. The mixture should become a clear, colorless solution.
-
Workup: Quench the reaction by adding water. Dilute with an organic solvent like ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated ammonium chloride solution, and saturated sodium chloride solution.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude (tributylstannyl)methanol can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.[11]
Protocol 2: Synthesis of this compound
This protocol is based on standard silylation procedures for primary alcohols.[4][6]
-
Setup: In a dry, argon-flushed round-bottom flask, dissolve the (Tributylstannyl)methanol (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Base Addition: Add imidazole (2.5 eq) to the solution and stir until it is fully dissolved.
-
Silylation: Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise to the stirred solution at room temperature. For sensitive substrates, the reaction can be cooled to 0°C before adding the TBDMSCl.[6]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and then with saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualized Workflows
Caption: Reaction scheme for the synthesis of this compound and key side products.
Caption: Troubleshooting workflow for identifying and resolving issues in the synthesis.
References
- 1. (Tributylstannyl)methanol | 27490-33-1 | Benchchem [benchchem.com]
- 2. Buy (Tributylstannyl)methanol | 27490-33-1 [smolecule.com]
- 3. Buy this compound | 123061-64-3 [smolecule.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. reddit.com [reddit.com]
- 10. Page loading... [guidechem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Optimizing reaction temperature for Tert-butyl-dimethyl-(tributylstannylmethoxy)silane stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction temperature for the stability of tert-butyl-dimethyl-(tributylstannylmethoxy)silane during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: To ensure stability and prevent degradation, this compound should be stored in a refrigerator at temperatures between 2-8°C under an inert atmosphere, such as nitrogen or argon. This precaution minimizes thermal decomposition and hydrolysis.
Q2: What are the primary decomposition pathways for this compound at elevated temperatures?
A2: At temperatures above 100°C, the compound can undergo significant thermal decomposition.[1] The primary pathways include the homolysis of the tin-carbon bonds, which leads to the formation of radical species and a complex mixture of byproducts.[1] Additionally, the silane component itself can thermally decompose, leading to inactive species.[1]
Q3: Can this compound be purified by distillation?
A3: While purification can be achieved through distillation or chromatography, it is crucial to perform distillation under reduced pressure to keep the temperature as low as possible and minimize thermal decomposition.[2]
Q4: What are the likely impurities if the reaction temperature is not optimized?
A4: If the reaction temperature is too high, you may observe the formation of byproducts resulting from radical reactions.[1] Hydrolysis of the silane can also occur in the presence of moisture, yielding silanol and tributylstannol.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low product yield | Thermal decomposition: The reaction temperature may be too high, leading to the degradation of the target compound. | - Maintain the reaction temperature below 100°C. - If heating is necessary, use the lowest possible temperature and monitor the reaction closely. - Consider using a milder catalyst if applicable to the specific reaction. |
| Presence of unexpected side-products | Activation of competing reaction pathways: Elevated temperatures can initiate radical pathways, leading to a complex mixture of products.[1] | - Lower the reaction temperature to favor the desired ionic pathway. - Ensure the reaction is carried out under an inert atmosphere to prevent radical reactions initiated by oxygen. |
| Product degradation during workup or purification | High temperatures during solvent removal or distillation: The compound is sensitive to heat even after the reaction is complete. | - Use a rotary evaporator with a water bath at a low temperature to remove solvents. - If distillation is required for purification, perform it under high vacuum to reduce the boiling point. |
| Formation of silanol and tributylstannol impurities | Hydrolysis: The compound is sensitive to moisture. | - Use anhydrous solvents and reagents. - Perform the reaction and workup under a dry, inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data: Temperature-Dependent Stability
The stability of this compound is highly dependent on temperature. The following table summarizes the available quantitative data on its thermal deactivation.
| Temperature (°C) | Catalyst Half-life | Observations |
| > 100 | - | Significant deactivation and thermal decomposition observed.[1] |
| 125 | ~ 2 hours | The kinetics of deactivation follow first-order behavior.[1] |
| 150 | < 30 minutes | Rapid deactivation limits the practical operating range.[1] |
Experimental Protocols
Protocol for Assessing Thermal Stability
This protocol outlines a general method for determining the thermal stability of this compound at various temperatures.
1. Sample Preparation:
-
Prepare several small, identical samples of the compound in sealed vials under an inert atmosphere.
2. Incubation:
-
Place the vials in constant temperature baths or ovens set to a range of temperatures (e.g., 80°C, 100°C, 120°C, 140°C).
-
At set time intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial from each temperature.
3. Quenching and Analysis:
-
Immediately cool the removed vials in an ice bath to stop any further degradation.
-
Analyze the contents of each vial using a suitable analytical technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the remaining amount of the starting material and identify any degradation products.
4. Data Analysis:
-
Plot the concentration of the compound against time for each temperature.
-
From these plots, determine the rate of decomposition and the half-life at each temperature.
Visualizations
References
Technical Support Center: Catalyst Deactivation in Reactions Involving Tert-butyl-dimethyl-(tributylstannylmethoxy)silane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tert-butyl-dimethyl-(tributylstannylmethoxy)silane and encountering catalyst deactivation issues.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille-Type)
Reactions utilizing the tributylstannyl moiety of this compound, such as Stille cross-coupling, predominantly employ palladium catalysts. Catalyst deactivation is a common issue that can lead to low yields and reaction failure.
Frequently Asked Questions (FAQs)
Q1: My Stille coupling reaction is sluggish or has stalled completely. What are the likely causes related to catalyst deactivation?
A1: Several factors can lead to the deactivation of palladium catalysts in Stille reactions. The most common include:
-
Formation of Inactive Palladium Species: The active Pd(0) catalyst can oxidize to inactive Pd(II) species or agglomerate into palladium black, especially at elevated temperatures.
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation or P-C bond cleavage, which can destabilize the palladium center.
-
Homocoupling of the Organostannane: A common side reaction is the homocoupling of the organotin reagent, which consumes the reagent and can lead to the formation of catalyst-inhibiting byproducts[1][2].
-
Poisoning: Impurities in the reactants or solvent can act as catalyst poisons.
Q2: Can the organotin reagent itself, this compound, contribute to catalyst deactivation?
A2: Yes, indirectly. While not a classic catalyst poison in the way sulfur compounds are, high concentrations of organostannanes or the presence of tin-containing impurities can lead to side reactions like homocoupling[1][2]. These side reactions can alter the stoichiometry of the catalytic cycle and potentially lead to the formation of inactive palladium-tin complexes.
Q3: What is palladium black, and how can I prevent its formation?
A3: Palladium black is a finely divided, amorphous form of palladium metal that precipitates from the reaction mixture. It is a common form of a deactivated catalyst. Its formation is often promoted by:
-
High Temperatures: Running the reaction at the lowest effective temperature can minimize agglomeration.
-
Inadequate Ligand Concentration or Poor Ligand Choice: The ligand stabilizes the palladium nanoparticles and prevents them from aggregating. Ensure you are using a suitable ligand at the correct concentration.
-
Slow Transmetalation Step: If the transmetalation step is the rate-determining step, the palladium catalyst may have a longer lifetime in a state that is prone to decomposition.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very low conversion | Complete catalyst deactivation at the start of the reaction. | - Ensure the palladium catalyst is active (use a fresh batch or a reliable source).- Purify all reactants and solvents to remove potential poisons.- Degas the reaction mixture thoroughly to remove oxygen, which can degrade the catalyst and ligands. |
| Reaction starts but stalls after partial conversion | Gradual catalyst deactivation. | - Lower the reaction temperature.- Use a more robust ligand that is resistant to degradation.- Add a co-catalyst, such as copper(I) iodide, which can facilitate the transmetalation step and improve the overall catalytic cycle[3]. |
| Significant formation of homocoupled product | Side reactions are outcompeting the desired cross-coupling. | - Adjust the stoichiometry of the reactants.- Use a less reactive organostannane if possible, though this is not an option if this compound is the desired reagent.- Optimize the ligand and solvent system to favor the cross-coupling pathway. |
| Precipitation of a black solid (palladium black) | Catalyst agglomeration and precipitation. | - Improve stirring to ensure homogeneity.- Use a ligand that provides better stabilization of the palladium nanoparticles.- Consider using a heterogeneous catalyst which may offer greater stability. |
Section 2: Platinum- or Lewis Acid-Catalyzed Reactions
Reactions involving the silyl ether functionality of this compound may employ platinum group metal catalysts for processes like hydrosilylation or Lewis acids for activation. These catalysts are also prone to deactivation.
Frequently Asked Questions (FAQs)
Q1: My platinum-catalyzed reaction is not proceeding. What could be poisoning the catalyst?
A1: Platinum catalysts are highly susceptible to poisoning by a variety of substances. Given the structure of this compound, the most likely culprit is the organotin moiety itself. Organotin compounds are known poisons for platinum catalysts[4][5]. Other common poisons include:
-
Sulfur Compounds: Even trace amounts of sulfur can completely deactivate a platinum catalyst[4][6].
-
Nitrogen Compounds: Amines and other nitrogen-containing functional groups can act as inhibitors[5][6].
-
Other Metals: Heavy metals like lead or mercury can poison platinum catalysts[6].
Q2: How do organotin compounds poison platinum catalysts?
A2: Organotin compounds can poison platinum catalysts by strongly adsorbing to the active sites on the platinum surface[4][5]. This blocks the active sites and prevents the reactants from accessing them, thereby inhibiting the catalytic reaction. The interaction is often a strong chemisorption, leading to irreversible deactivation.
Q3: I am using a Lewis acid catalyst. Can it be deactivated?
A3: Yes, Lewis acid catalysts can be deactivated. The most common deactivation mechanism is through interaction with Lewis bases present in the reaction mixture. Potential sources of deactivating Lewis bases include:
-
Water: Trace amounts of water can hydrolyze and deactivate many Lewis acids.
-
Oxygen- or Nitrogen-containing Impurities: Solvents or impurities with lone pairs of electrons can coordinate to the Lewis acid and inhibit its activity.
-
The Substrate Itself: The oxygen atom in the silyl ether of this compound will coordinate to the Lewis acid as part of the intended reaction mechanism. However, if the substrate concentration is too high or if byproducts are formed that are strong Lewis bases, the catalyst can be sequestered.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| No reaction with a platinum catalyst | Catalyst poisoning by the organotin moiety of the substrate. | - This is a challenging issue due to the inherent nature of the substrate. Consider using a much higher catalyst loading, although this may not be economically viable.- Explore alternative, non-platinum group metal catalysts that are less susceptible to tin poisoning.- If possible, modify the synthetic route to perform the desired transformation before introducing the tributylstannyl group. |
| Sluggish reaction with a platinum catalyst | Partial catalyst poisoning or low catalyst activity. | - Ensure all glassware, solvents, and other reagents are scrupulously clean and free of sulfur or nitrogen-containing residues.- Use a higher catalyst loading.- Increase the reaction temperature, but be mindful of potential thermal degradation of the catalyst or reactants[7]. |
| Inconsistent results with a Lewis acid catalyst | Variable amounts of water or other Lewis basic impurities. | - Use freshly distilled and dried solvents.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Purify all reagents to remove any basic impurities. |
Data Presentation
Table 1: Common Catalyst Poisons
| Catalyst Type | Class of Poison | Examples |
| Palladium | Sulfur Compounds | Thiols, sulfides, hydrogen sulfide |
| Nitrogen Compounds | Amines, pyridines, nitriles[8] | |
| Heavy Metals | Lead, mercury, arsenic[6] | |
| Halides | Excess chloride or iodide ions | |
| Carbon Monoxide | Can strongly bind to the palladium center | |
| Platinum | Organotin Compounds | Tributyltin derivatives [4][5] |
| Organosulfur Compounds | Thiols, disulfides, sulfoxides[4][6] | |
| Amines and Amides | Primary, secondary, and tertiary amines[5] | |
| Phosphorus Compounds | Phosphines (can also be ligands), phosphites[5] |
Table 2: Factors Influencing Catalyst Stability
| Parameter | Effect on Catalyst Lifetime | Rationale |
| Temperature | Generally decreases with increasing temperature | Higher temperatures can lead to catalyst sintering (agglomeration), ligand decomposition, and an increased rate of side reactions[7]. For some systems involving this compound, significant deactivation is observed above 100°C[7]. |
| Ligand:Metal Ratio | Can increase or decrease | An optimal ratio is crucial. Too low a ratio can lead to catalyst precipitation, while too high a ratio can inhibit the reaction by occupying all coordination sites on the metal. |
| Solvent Purity | Increases with higher purity | Impurities such as water, oxygen, or other coordinating species can poison or degrade the catalyst. |
| Reactant Purity | Increases with higher purity | Impurities in the starting materials can act as catalyst poisons. |
Experimental Protocols
Protocol 1: General Procedure for a Stille Cross-Coupling Reaction
-
Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any co-catalyst (e.g., CuI).
-
Add the aryl halide or triflate (1.0 equivalent) and this compound (1.1-1.5 equivalents).
-
Add freshly distilled, degassed solvent (e.g., toluene, THF, or DMF) via cannula.
-
-
Reaction:
-
Stir the mixture at the desired temperature (ranging from room temperature to 100°C, depending on the reactants).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with an aqueous solution of KF to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Stir vigorously for 30 minutes, then filter the mixture through a pad of celite.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Attempted Regeneration of a Deactivated Palladium Catalyst (Palladium Black)
Note: Regeneration is not always successful and may not restore the initial activity of the catalyst.
-
Isolation of the Deactivated Catalyst:
-
Filter the reaction mixture to isolate the precipitated palladium black.
-
Wash the solid with the reaction solvent, followed by a low-boiling-point solvent like hexane, and dry under vacuum.
-
-
Reductive Treatment (for oxidized species):
-
Suspend the palladium black in a suitable solvent (e.g., ethanol or THF).
-
Add a reducing agent, such as hydrazine hydrate or sodium borohydride, dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Isolate the regenerated catalyst by filtration, wash thoroughly with water and then ethanol, and dry under vacuum.
-
-
Acidic/Oxidative Treatment (to remove fouling):
-
Caution: Handle strong acids and oxidizers with extreme care.
-
Wash the catalyst with a dilute acid solution (e.g., acetic acid) to remove basic residues[9].
-
For more severe fouling, a more aggressive oxidative treatment may be required, but this can also lead to palladium leaching.
-
Visualizations
Caption: Catalytic cycle of the Stille reaction with potential deactivation pathways.
Caption: A logical workflow for troubleshooting catalyst deactivation.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. organicreactions.org [organicreactions.org]
- 4. US Tech Online -> Troubleshooting: Platinum Catalyzed Silicones [us-tech.com]
- 5. siliconetop.com [siliconetop.com]
- 6. anysiliconerubber.com [anysiliconerubber.com]
- 7. Buy this compound | 123061-64-3 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Functionalization with Tert-butyl-dimethyl-(tributylstannylmethoxy)silane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving selectivity in functionalization reactions using Tert-butyl-dimethyl-(tributylstannylmethoxy)silane. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the functionalization of alcohols with this compound, offering potential causes and actionable solutions.
Problem 1: Low or No Reaction Yield
| Possible Cause | Solution |
| Inactive Reagent | The reagent is sensitive to moisture and can degrade over time. Ensure it is stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Using a freshly opened bottle or purifying the reagent before use is recommended. |
| Insufficient Catalyst | For less reactive or sterically hindered alcohols, a Lewis acid catalyst may be necessary to activate the silane. Consider the addition of a catalyst such as TMSOTf or a borane-based Lewis acid. |
| Low Reaction Temperature | While many silylations can proceed at room temperature, sterically hindered substrates may require elevated temperatures to achieve a reasonable reaction rate. |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction kinetics. Aprotic, non-polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally suitable. For slower reactions, a more polar aprotic solvent like N,N-dimethylformamide (DMF) may be beneficial. |
Problem 2: Poor Chemoselectivity (Reaction with Multiple Hydroxyl Groups)
| Possible Cause | Solution |
| High Reaction Temperature | Elevated temperatures can overcome the steric barriers that favor reaction at the less hindered hydroxyl group, leading to a loss of selectivity. Running the reaction at a lower temperature for a longer duration is advisable. |
| Excess Reagent | Using a significant excess of the silylating agent can lead to the functionalization of less reactive hydroxyl groups. A stoichiometry of 1.05-1.2 equivalents of the silane is a good starting point for selective mono-functionalization. |
| Inappropriate Catalyst | The choice of Lewis acid can influence selectivity. A bulkier Lewis acid may enhance selectivity for the less sterically hindered alcohol. |
Problem 3: Formation of Tributyltin Byproducts and Purification Challenges
| Possible Cause | Solution |
| Hydrolysis of the Reagent | The presence of water will lead to the formation of tributyltin oxide and other tin-containing impurities. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Difficulty in Removing Tributyltin Residues | Tributyltin byproducts are notoriously difficult to remove due to their non-polar nature. An aqueous workup with a saturated solution of potassium fluoride (KF) can precipitate tributyltin fluoride, which can be removed by filtration through Celite. Alternatively, flash chromatography on silica gel using an eluent containing a small percentage of triethylamine can aid in the separation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected selectivity for primary vs. secondary vs. tertiary alcohols with this compound?
Q2: What are the common side reactions to be aware of?
A2: The primary side reactions involve the reactivity of the tributylstannyl group. The reagent can undergo hydrolysis in the presence of water to form tributylstannanol and the corresponding silanol. Additionally, the tributylstannyl group can participate in undesired coupling reactions, especially in the presence of transition metal catalysts. The formation of tributyltin oxides upon exposure to air is also a common issue, leading to purification challenges.
Q3: Can I use a catalyst to improve the reaction rate for hindered alcohols?
A3: Yes, for sterically hindered or less reactive alcohols, the use of a Lewis acid catalyst is recommended. Common choices include trimethylsilyl trifluoromethanesulfonate (TMSOTf) and various borane-based Lewis acids. The catalyst activates the silyl ether, making the silicon atom more electrophilic and susceptible to nucleophilic attack by the alcohol. Careful optimization of the catalyst loading is necessary to avoid side reactions.
Q4: What is the best way to remove the tributyltin byproducts after the reaction?
A4: A common and effective method is to quench the reaction mixture with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin byproducts as insoluble tributyltin fluoride, which can then be removed by filtration through a pad of Celite®. Subsequent aqueous workup and purification by flash column chromatography are typically required to obtain the pure product. Adding a small amount of triethylamine to the eluent during chromatography can help to mitigate tailing of the desired product and improve separation from any remaining tin residues.
Experimental Protocols
Representative Protocol for the Selective Functionalization of a Primary Alcohol in the Presence of a Secondary Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Diol containing a primary and a secondary alcohol
-
This compound (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-diisopropylethylamine (DIPEA) (1.5 eq)
-
Saturated aqueous potassium fluoride (KF) solution
-
Celite®
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the diol (1.0 eq) and dissolve it in anhydrous DCM.
-
Add DIPEA (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Slowly add this compound (1.1 eq) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of KF and stir vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite® and rinse the filter cake with DCM.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the mono-silylated product.
Visualizations
Caption: Experimental workflow for selective alcohol functionalization.
Caption: Troubleshooting decision tree for common issues.
Caption: Simplified reaction pathway for alcohol silylation.
Challenges in handling and storing organotin compounds
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of organotin compounds.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving organotin compounds.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or low reaction yield | Degradation of the organotin reagent due to improper storage or handling (exposure to air, moisture, or light). | Ensure the organotin reagent is stored under an inert atmosphere, in a tightly sealed container, and protected from light. Use anhydrous solvents and flame-dried glassware for the reaction.[1] Consider re-purifying the organotin reagent if degradation is suspected. |
| Incomplete reaction. | Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR). If the reaction has stalled, consider adding a fresh portion of the organotin reagent or catalyst. | |
| Formation of byproducts. | In Stille couplings, homocoupling of the organostannane can be a side reaction.[2][3] Optimizing reaction conditions (e.g., temperature, catalyst, ligands) can minimize this. | |
| Difficulty in removing organotin byproducts | Inefficient quenching or workup procedure. | Use a saturated aqueous solution of potassium fluoride (KF) to precipitate organotin residues as insoluble tin fluorides.[4][5] Alternatively, column chromatography on silica gel treated with triethylamine or potassium carbonate can be effective.[5][6] |
| Formation of stable emulsions during aqueous workup. | If an emulsion forms during the KF wash, filtering the entire mixture through a pad of Celite® can help break the emulsion and remove the precipitated tin fluoride.[5] | |
| Precipitate formation upon storage of organotin solution | Instability of the organotin compound in the chosen solvent. | Most organotin compounds are unstable in solution over long periods.[1] It is recommended to prepare solutions fresh before use. If storage is necessary, use a cold, dark environment and re-evaluate the solution's integrity before use. |
| Unexpected side reactions | Reaction with atmospheric oxygen or moisture. | Handle all organotin reagents under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.[1] |
| Hydrolysis of organotin halides. | Organotin halides can react with water to produce hydrogen halides, which can affect reaction outcomes.[7][8] Ensure all solvents and reagents are anhydrous. |
Frequently Asked Questions (FAQs)
Handling and Storage
Q1: What are the primary hazards associated with organotin compounds?
A1: Organotin compounds are highly toxic, with the degree of toxicity depending on the number and nature of the organic groups attached to the tin atom.[7] Tri-substituted organotins (R₃SnX) are generally the most toxic.[7] They can be absorbed through the skin and respiratory tract and may cause severe skin and eye irritation, as well as neurological damage.[7][9][10] It is crucial to handle these compounds with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1]
Q2: What are the ideal storage conditions for organotin compounds?
A2: Organotin compounds should be stored in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon) to protect them from air and moisture.[1] Many organotins are also light-sensitive and should be stored in a dark, cool place.[1] For long-term storage, refrigeration is often recommended.
Q3: My organotin reagent is a solid. Are there any specific handling precautions?
A3: Yes, solid organotin compounds can be dusty and easily inhaled. Handle them in a fume hood and avoid generating dust. When transferring solid organotins, use appropriate tools and techniques to minimize dust formation.
Q4: Can I prepare stock solutions of organotin reagents for later use?
A4: While convenient, it is generally not recommended to store organotin compounds in solution for extended periods due to their instability.[1] If you must prepare a stock solution, it should be stored under an inert atmosphere in a tightly sealed container in a refrigerator and used as quickly as possible. It is best practice to prepare solutions fresh for each experiment.
Stability and Degradation
Q5: How stable are organotin compounds in different environments?
A5: The stability of organotin compounds varies significantly with their structure and the surrounding environment. They are susceptible to degradation by light, heat, and chemical cleavage.[11][12] Below is a summary of the stability of some common organotin compounds under different conditions.
Table 1: Stability of Selected Organotin Compounds
| Compound | Matrix | Conditions | Half-life / Degradation |
| Tributyltin (TBT) | Unacidified Sea-water | 4°C, dark | Stable for 7 months; 50% loss after 540 days |
| Triphenyltin (TPT) | Sea-water (extracted on C18 cartridges) | Room Temperature | Stable for 60 days |
| Tributyltin (TBT) | Sediment | -20°C | Stable for 18 months |
| Tributyltin (TBT) | Sediment | 25°C | 30% loss after 540 days |
| Tributyltin chloride | Artificial Sea-water | - | 13.6 years |
| Triphenyltin chloride | Artificial Sea-water | - | 31.6 years |
Q6: What are the common degradation pathways for organotin compounds?
A6: Organotin compounds primarily degrade through the sequential cleavage of the tin-carbon bonds.[11][12] This can occur via several mechanisms, including:
-
Photodegradation: UV light can induce the cleavage of Sn-C bonds.[13]
-
Biological degradation: Microorganisms can metabolize organotins, leading to their breakdown.
-
Chemical cleavage: Acids and other electrophilic agents can cleave the Sn-C bond.[12]
The general degradation pathway is: R₄Sn → R₃SnX → R₂SnX₂ → RSnX₃ → SnX₄ (inorganic tin).[11]
Experimental Procedures
Q7: How should I properly quench a reaction containing organotin reagents?
A7: A common and effective method for quenching reactions containing organotin reagents is to treat the reaction mixture with a saturated aqueous solution of potassium fluoride (KF).[4][5] This results in the formation of insoluble and less toxic organotin fluorides, which can be removed by filtration. For a detailed protocol, please refer to the "Experimental Protocols" section below.
Q8: What is the best way to clean glassware contaminated with organotin compounds?
A8: Glassware that has been in contact with organotin compounds should be decontaminated to prevent cross-contamination and ensure safety. A common procedure is to soak the glassware in a bleach solution overnight.[4][14] This oxidizes the organotin compounds to less toxic inorganic tin species. Other oxidizing agents, such as nitric acid, can also be used.[4] For a detailed protocol, see the "Experimental Protocols" section.
Experimental Protocols
Protocol 1: General Handling and Storage of Organotin Compounds
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves when handling organotin compounds.
-
Ventilation: Conduct all manipulations of organotin compounds in a certified chemical fume hood.[1]
-
Inert Atmosphere: For air- and moisture-sensitive organotin compounds, use standard Schlenk line techniques or a glovebox to maintain an inert atmosphere of nitrogen or argon.[1]
-
Dry Glassware and Solvents: Use flame-dried or oven-dried glassware and anhydrous solvents to prevent hydrolysis of the organotin compounds.[1]
-
Transfer of Reagents: For liquid organotins, use a dry, purged syringe to transfer the reagent. For solids, transfer in a glovebox or under a positive pressure of inert gas.
-
Storage: Store organotin compounds in tightly sealed containers, wrapped in aluminum foil to protect from light, in a cool, dry place. For long-term storage, refrigeration is recommended. Ensure the container is properly labeled with the compound name, date, and any specific handling precautions.
Protocol 2: Quenching of Organotin-Containing Reactions
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Quenching Solution: Prepare a saturated aqueous solution of potassium fluoride (KF).
-
Addition: Slowly add the KF solution to the reaction mixture with vigorous stirring.
-
Stirring: Allow the mixture to stir for at least one hour. A precipitate of organotin fluoride should form.
-
Filtration: If a precipitate has formed, filter the mixture through a pad of Celite® to remove the solid. Wash the filter cake with the organic solvent used in the reaction.
-
Workup: Proceed with the standard aqueous workup of the filtrate.
Protocol 3: Decontamination of Glassware
-
Initial Rinse: Rinse the glassware with an organic solvent (e.g., acetone) to remove the bulk of the organic residues. Collect this rinse as hazardous waste.
-
Decontamination Solution: Prepare a decontamination solution, such as a 10% aqueous bleach solution or a 20% nitric acid bath.[4]
-
Soaking: Submerge the glassware in the decontamination solution and allow it to soak overnight in a well-ventilated area.[4]
-
Rinsing: After soaking, carefully remove the glassware and rinse it thoroughly with deionized water.
-
Final Cleaning: Proceed with standard glassware cleaning procedures (e.g., washing with soap and water, followed by solvent rinses).
Visualizations
References
- 1. delvallelab.weebly.com [delvallelab.weebly.com]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. sdlookchem.com [sdlookchem.com]
- 7. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. Stability studies of endocrine disrupting tributyltin and triphenyltin compounds in an artificial sea water model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tin-Carbon Cleavage of Organotin Compounds by Pyoverdine from Pseudomonas chlororaphis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study of photocatalytic degradation of tributyltin, dibutylin and monobutyltin in water and marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
How to avoid hydrolysis of Tert-butyl-dimethyl-(tributylstannylmethoxy)silane during reaction
Welcome to the technical support center for tert-butyl-dimethyl-(tributylstannylmethoxy)silane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this bifunctional reagent and avoiding its hydrolysis during chemical reactions.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound, focusing on preventing its degradation.
Question: My reaction yield is low, and I suspect the starting material, this compound, is decomposing. How can I confirm this and what is the likely cause?
Answer:
Decomposition of this compound during a reaction is often due to hydrolysis of either the tert-butyldimethylsilyl (TBS) ether linkage or, less commonly, the tributylstannyl group.
Confirmation of Hydrolysis: To confirm hydrolysis, you can analyze a small aliquot of your reaction mixture using techniques like:
-
Thin Layer Chromatography (TTC): Compare the reaction mixture to a standard of the starting material. The appearance of new, more polar spots can indicate hydrolysis products such as (tributylstannyl)methanol or tert-butyldimethylsilanol.
-
¹H NMR Spectroscopy: Look for the disappearance of the characteristic signals of the starting material and the appearance of new signals corresponding to the hydrolysis products. For example, the formation of (tributylstannyl)methanol would show a new hydroxyl proton signal.
-
Mass Spectrometry (MS): Detect the molecular ions of the expected hydrolysis products.
Likely Causes of Hydrolysis: The primary culprit for hydrolysis is the presence of water in combination with acidic or, to a much lesser extent, strongly basic conditions. The TBS ether is particularly susceptible to acid-catalyzed cleavage. While the tributyltin group is more robust, it can also degrade under extreme pH conditions.[1][2][3]
Question: I am running a reaction under acidic conditions. How can I prevent the hydrolysis of the TBS ether in my this compound?
Answer:
The tert-butyldimethylsilyl (TBS) ether is sensitive to acidic conditions.[4][5][6] If your reaction requires an acidic environment, consider the following strategies to minimize or prevent hydrolysis:
-
Use Anhydrous Conditions: The most critical step is to rigorously exclude water from your reaction. Ensure all glassware is oven- or flame-dried, and use anhydrous solvents. Reactions should be run under an inert atmosphere (e.g., argon or nitrogen).
-
Choose a Milder Acid: If possible, opt for a weaker or bulkier acid that is less effective at catalyzing the hydrolysis. For example, pyridinium p-toluenesulfonate (PPTS) is a milder alternative to stronger acids like HCl or H₂SO₄.
-
Lower the Reaction Temperature: Hydrolysis rates are temperature-dependent. Running your reaction at a lower temperature can significantly reduce the rate of decomposition.
-
Minimize Reaction Time: Plan your experiment to minimize the time the reagent is exposed to acidic conditions.
-
Alternative Protecting Group: If the TBS ether proves too labile for your required conditions, you might need to consider a more robust silyl ether protecting group for your synthetic strategy, such as the tert-butyldiphenylsilyl (TBDPS) group, which shows greater stability in acidic media.[4]
Question: My reaction involves a fluoride source (e.g., TBAF). Will this cleave the silyl ether bond in this compound?
Answer:
Yes, fluoride ions are highly effective reagents for cleaving silyl ethers, including TBS ethers.[1][7] The strong Si-F bond formation is the driving force for this reaction. If your experimental design requires a fluoride source for another transformation, it will almost certainly cleave the TBS ether of your starting material.
Strategies to Consider:
-
Orthogonal Protecting Groups: If a fluoride-mediated step is unavoidable, you will need to rethink your protecting group strategy to use a group that is stable to fluoride ions.
-
Sequential Reactions: It may be necessary to perform the fluoride-mediated step at a different stage of your synthesis, either before the introduction of the silyl ether or after it has served its purpose and been removed under controlled conditions.
Question: I need to perform a reaction under basic conditions. Is the this compound stable?
Answer:
Generally, both the TBS ether and the tributyltin moieties are significantly more stable under basic conditions compared to acidic conditions.[1][7] However, very strong bases and prolonged reaction times or high temperatures can still lead to hydrolysis.
Recommendations:
-
Use Anhydrous Conditions: As with acidic reactions, the exclusion of water is crucial.
-
Moderate Base Strength: Whenever possible, use the mildest base that will effect the desired transformation.
-
Control Temperature and Time: Avoid unnecessarily high temperatures and long reaction times.
-
Monitor the Reaction: Keep an eye on the stability of your starting material via TLC or another appropriate analytical technique.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: This compound contains two functional groups with different stabilities.
-
Tert-butyldimethylsilyl (TBS) ether: This group is generally stable to basic and neutral conditions, as well as to many organometallic reagents. It is, however, readily cleaved by acids and fluoride ion sources.[1][4][5][6]
-
Tributylstannyl group: This organotin moiety is relatively stable to air and moisture under neutral pH conditions.[8] It can be sensitive to strong acids and bases, and cleavage can occur in the presence of halogens and strong oxidizing agents.[7]
Q2: What are the primary products of hydrolysis?
A2: The hydrolysis of this compound will yield (tributylstannyl)methanol and tert-butyldimethylsilanol.
Q3: How should I store this compound?
A3: To ensure its stability, the compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen.[4]
Q4: Can I use this reagent in palladium-catalyzed cross-coupling reactions like the Stille coupling?
A4: Yes, the tributylstannyl group is designed for use in Stille coupling reactions. Organotin reagents are known to be compatible with a wide variety of functional groups, and the reaction conditions for Stille couplings are often mild enough to be compatible with the TBS ether, provided that strongly acidic or fluoride-containing additives are avoided.[8][9][10]
Data Presentation
Table 1: Relative Stability of Silyl Ethers to Hydrolysis
This table provides a qualitative comparison of the stability of common silyl ethers under different conditions, which can help in understanding the reactivity of the TBS ether in your compound.
| Silyl Ether | Relative Stability in Acidic Media | Relative Stability in Basic Media | Cleaved by Fluoride? |
| TMS (Trimethylsilyl) | 1 (Least Stable) | 1 (Least Stable) | Yes |
| TES (Triethylsilyl) | 64 | 10-100 | Yes |
| TBS/TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 | Yes |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 | Yes |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 | Yes |
Data adapted from literature sources.[11]
Experimental Protocols
Protocol 1: General Procedure for a Reaction Requiring Anhydrous, Neutral Conditions
This protocol provides a general framework for performing a reaction with this compound while minimizing the risk of hydrolysis.
-
Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser, etc.) should be thoroughly cleaned and then oven-dried at >120 °C for at least 4 hours or flame-dried under a stream of inert gas (argon or nitrogen).
-
Solvent Preparation: Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If preparing your own, ensure they are properly dried over an appropriate drying agent and distilled under an inert atmosphere.
-
Reaction Setup: Assemble the glassware while hot and allow it to cool under a positive pressure of inert gas. Maintain a static inert atmosphere or a gentle flow of inert gas throughout the reaction.
-
Reagent Addition: Add the anhydrous solvent to the reaction flask via a syringe or cannula. Add this compound and other non-aqueous reagents using syringes.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS. Include a spot of the starting material on your TLC plate for comparison.
-
Workup: Quench the reaction with a non-aqueous quencher if possible. If an aqueous workup is necessary, perform it as quickly as possible, preferably with cooled, de-gassed water or a neutral buffer solution.
-
Purification: After extraction and drying of the organic phase, purify the product as quickly as possible, for example, by flash column chromatography.
Visualizations
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 3. Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. A library of new organofunctional silanes obtained by thiol-(meth)acrylate Michael addition reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gelest.com [gelest.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 11. Silyl ether - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Silyl Ethers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of silyl ethers. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis and purification of silyl ethers.
Q1: My silylation reaction is sluggish or incomplete. What are the common causes and solutions?
A1: Incomplete or slow silylation reactions are a frequent issue. The primary causes often revolve around insufficiently reactive reagents, steric hindrance, or suboptimal reaction conditions.
-
Reagent Reactivity: The choice of silylating agent is critical. Silyl chlorides are common, but for sterically hindered alcohols or less reactive substrates, a more reactive silyl triflate (e.g., TBSOTf) may be necessary. The reactivity of silylating agents generally follows the trend: R₃SiI > R₃SiOTf > R₃SiCl > R₃Si(OR')[1][2].
-
Steric Hindrance: The bulkiness of both the alcohol substrate and the silylating agent significantly impacts the reaction rate. For example, protecting a tertiary alcohol is much more challenging than protecting a primary alcohol[3]. Similarly, bulkier silylating agents like TBDPSCl react slower than less hindered ones like TMSCl.
-
Base Selection: The base plays a crucial role in activating the alcohol and neutralizing the acid byproduct. Imidazole is a common and effective base for silylations with silyl chlorides[4]. For less reactive systems, a stronger, non-nucleophilic base like 2,6-lutidine or triethylamine may be required, especially when using silyl triflates[2][5].
-
Solvent and Temperature: Anhydrous aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are typically used. DMF can accelerate the reaction but complicates purification[2]. If a reaction is sluggish at room temperature, gentle heating may be beneficial, but this can also lead to side reactions.
Troubleshooting Guide for Incomplete Silylation
| Probable Cause | Suggested Solution |
| Insufficiently reactive silylating agent | Switch from a silyl chloride to a more reactive silyl triflate (e.g., from TBSCl to TBSOTf). |
| Steric hindrance at the alcohol or on the silicon atom | Increase reaction time and/or temperature. Use a less sterically demanding silylating agent if the final product's stability allows. For very hindered alcohols, consider a more reactive silylating agent. |
| Inadequate base | Use a stronger, non-nucleophilic base such as 2,6-lutidine or triethylamine, especially with silyl triflates. Ensure the base is anhydrous. |
| Presence of moisture | Ensure all glassware is flame-dried or oven-dried and that all reagents and solvents are anhydrous. Silylating agents are sensitive to moisture. |
| Suboptimal solvent | If using a less polar solvent like DCM, consider switching to DMF to accelerate the reaction, being mindful of purification challenges. |
Q2: My silyl ether is unexpectedly cleaved during the reaction or workup. How can I prevent this?
A2: Unintended deprotection is a common pitfall, often caused by the inherent instability of the silyl ether to the reaction or workup conditions.
-
Silyl Ether Stability: The stability of silyl ethers varies significantly and is a key factor in choosing the right protecting group. Stability generally increases with the steric bulk of the substituents on the silicon atom[6].
-
Acidic or Basic Conditions: Silyl ethers are susceptible to cleavage under both acidic and basic conditions. The lability is highly dependent on the specific silyl group. For instance, a Trimethylsilyl (TMS) ether is very acid-labile and can be cleaved by mild acids like acetic acid or even silica gel, while a tert-Butyldiphenylsilyl (TBDPS) ether is significantly more robust[6].
-
Aqueous Workup: Prolonged exposure to acidic or basic aqueous solutions during workup can lead to the hydrolysis of the silyl ether. It is crucial to perform extractions quickly and to neutralize the reaction mixture to a pH of ~7 before extraction. Using buffered solutions like saturated sodium bicarbonate or ammonium chloride for washing can help maintain a safe pH range.
Q3: I am observing side products in my reaction mixture. What are the likely culprits and how can I minimize them?
A3: The formation of side products can complicate purification and reduce the yield of the desired silyl ether.
-
Over-silylation: In molecules with multiple hydroxyl groups, it is possible to silylate more than one alcohol if the reaction is left for too long or if an excess of the silylating agent is used. Careful control of stoichiometry and reaction time is essential for selective protection.
-
Silyl Migration: Under certain conditions, particularly with strong bases, a silyl group can migrate from one oxygen atom to another. This is more common with less sterically hindered silyl groups.
-
Formation of Siloxanes: If excess silylating agent is used, it can react with any water present or with the silanol byproduct of the reaction to form siloxanes (R₃Si-O-SiR₃). These can be difficult to remove during purification[2].
Q4: I'm having difficulty purifying my silyl ether by column chromatography. What can I do?
A4: Purification of silyl ethers can be challenging due to their often non-polar nature and potential instability on silica gel.
-
Instability on Silica Gel: The slightly acidic nature of standard silica gel can be sufficient to cleave labile silyl ethers like TMS. To mitigate this, the silica gel can be neutralized by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine, in the eluent before packing the column.
-
Co-elution with Byproducts: Silyl ether products can sometimes co-elute with byproducts like siloxanes. Optimizing the eluent system with a gradient of a more polar solvent can help to improve separation. If co-elution remains an issue, consider using a different purification technique or moving to the next synthetic step where the polarity of the product may change, facilitating easier purification.
Data Presentation
Table 1: Relative Stability of Common Silyl Ethers
The stability of silyl ethers is crucial for their selection as protecting groups. The following table provides a quantitative comparison of their relative resistance to cleavage under acidic and basic conditions.
| Silyl Ether | Abbreviation | Relative Stability in Acid | Relative Stability in Base |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10 - 100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data compiled from multiple sources. The values are relative rates of hydrolysis and provide a general trend.[6]
Table 2: Guide to Silylating Agent Reactivity
The choice of silylating agent depends on the steric hindrance of the alcohol and the desired stability of the silyl ether.
| Silylating Agent | Common Base | Reactivity Profile | Notes |
| TMSCl | Imidazole, Et₃N | Very high | Forms the least stable silyl ether. Often used for temporary protection. |
| TESCl | Imidazole, Et₃N | High | More stable than TMS ethers. Good for primary and less hindered secondary alcohols. |
| TBSCl / TBDMSCl | Imidazole, DMAP | Moderate | Forms a robust silyl ether. Slower reaction with hindered alcohols. |
| TIPSCl | Imidazole, DMAP | Low to Moderate | Very bulky, leading to high selectivity for primary alcohols. |
| TBDPSCl | Imidazole, DMAP | Low | Forms a very stable silyl ether. Reaction is slow, especially with hindered substrates. |
| TBSOTf / TBDMSOTf | 2,6-Lutidine | Very high | More reactive than the corresponding chloride. Used for hindered or unreactive alcohols. |
| TIPSOTf | 2,6-Lutidine | High | A highly reactive agent for installing the bulky and stable TIPS group. |
Experimental Protocols
Protocol 1: General Procedure for the tert-Butyldimethylsilyl (TBS) Protection of a Primary Alcohol
This protocol describes a standard method for the selective protection of a primary alcohol in the presence of a secondary alcohol.
Materials:
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Diol containing both a primary and a secondary alcohol
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
-
To a solution of the diol (1.0 equivalent) in anhydrous DMF, add imidazole (2.2 equivalents).
-
Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add TBSCl (1.1 equivalents) portion-wise to the solution.
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Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
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Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the mono-silylated primary alcohol.
Protocol 2: General Procedure for the Deprotection of a TBS Ether using Tetrabutylammonium Fluoride (TBAF)
This protocol provides a standard method for the cleavage of a TBS ether.
Materials:
-
TBS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 equivalent) in anhydrous THF.
-
Add the TBAF solution (1.1 equivalents) dropwise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
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Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by silica gel column chromatography if necessary.
Visualizations
Caption: A general experimental workflow for the synthesis of silyl ethers.
Caption: A decision tree for selecting a suitable silylating agent.
Caption: Relative stability of common silyl ethers.
References
Technical Support Center: Enhancing Silacyclobutane Cross-Coupling Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing silacyclobutane cross-coupling reactions. The following information is designed to address specific experimental challenges and enhance reaction efficiency.
Troubleshooting Guide
Low or no product yield is a common issue in cross-coupling reactions. Several factors can contribute to this problem. This guide provides a systematic approach to identify and resolve the underlying causes.
Potential Cause & Troubleshooting Steps:
-
Inactive Catalyst: The palladium catalyst is crucial for the reaction's success.
-
Solution:
-
Ensure the use of a high-purity palladium source. The activity of palladium catalysts can vary significantly between suppliers and even batches.
-
Consider using a more active catalyst. For instance, Pd(dba)₂ is often more effective than Pd(OAc)₂ or (allylPdCl)₂.[1]
-
For challenging substrates, catalysts with specialized ligands, such as (t-Bu₃P)₂Pd, may be necessary to minimize side reactions like homocoupling and protiodesilylation.[2][3]
-
The generation of the active Pd(0) species from a Pd(II) precatalyst is a critical step. Ensure that the reaction conditions (e.g., presence of a suitable reducing agent or appropriate ligands) favor this reduction.[4]
-
-
-
Inefficient Silacyclobutane Activation: The ring-opening of the silacyclobutane by a fluoride source is essential for transmetalation.
-
Solution:
-
Use a sufficient excess of the fluoride activator. Typically, 2.0 to 3.0 equivalents of tetrabutylammonium fluoride (TBAF) are used.[1][5]
-
Ensure the TBAF solution is anhydrous, as water can interfere with the reaction.
-
Premixing the silacyclobutane and TBAF before adding the palladium catalyst and the halide can be crucial to prevent the formation of reduction byproducts.[1] A significant exotherm is often observed upon mixing, indicating the formation of the active hypercoordinate silicon species.[1]
-
-
-
Substrate-Related Issues: The electronic and steric properties of the coupling partners can significantly impact reaction rates and yields.
-
Solution:
-
Electron-deficient aryl halides generally react faster than electron-rich ones.[6] For sluggish reactions with electron-rich substrates, consider adding an additive like triphenylarsine (Ph₃As).[6]
-
Steric hindrance around the reaction center on either the silacyclobutane or the halide can impede the reaction. If possible, consider using a less hindered substrate.
-
For aryl chlorides, which are generally less reactive than iodides and bromides, specialized catalyst systems with electron-rich and bulky phosphine ligands are often required to facilitate the challenging oxidative addition step.[7]
-
-
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.
-
Solution:
-
Reduction of the Aryl Halide: This can lead to the formation of an arene byproduct. As mentioned, premixing the silacyclobutane and TBAF is a key strategy to minimize this side reaction.[1]
-
Homocoupling of the Halide: This is more prevalent with certain catalysts and can be suppressed by using ligands like dppb or Ph₃As.[7]
-
Protiodesilylation: This can occur, especially with more acidic protons in the reaction mixture. Ensuring anhydrous conditions can help mitigate this.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is my silacyclobutane coupling reaction failing to go to completion?
A1: Incomplete conversion can be due to several factors. Firstly, check the activity of your palladium catalyst and ensure you are using an appropriate fluoride source in sufficient excess (typically 2-3 equivalents).[1][5] The order of addition is also critical; always premix the silacyclobutane and TBAF before introducing the catalyst and halide.[1] For less reactive substrates, such as electron-rich aryl halides, consider increasing the reaction temperature or using a more active catalyst system.[6]
Q2: I am observing a significant amount of a byproduct corresponding to the reduced arene of my starting halide. How can I prevent this?
A2: The formation of a reduced arene is a common side reaction. This is often attributed to a competitive insertion of the arylpalladium iodide into the silacyclobutane bond before the formation of the "ate" complex, followed by reductive elimination.[1] To minimize this, it is crucial to premix the silacyclobutane and the fluoride source (TBAF) to allow for the formation of the hypercoordinate silicon species before the catalyst and halide are added.[1]
Q3: Can I use aryl chlorides as coupling partners in silacyclobutane reactions?
A3: Yes, but they are generally more challenging substrates than aryl iodides or bromides due to the stronger C-Cl bond.[7] Successful coupling with aryl chlorides often requires more specialized and reactive palladium catalysts, typically featuring bulky and electron-rich phosphine ligands that can facilitate the difficult oxidative addition step.[7]
Q4: What are the advantages of using silacyclobutanes over organotin or organoboron reagents?
A4: Silacyclobutanes offer several advantages. They are generally less toxic than organotin compounds, making them a more environmentally benign option.[5][8][9] The byproducts of the reaction are typically siloxanes, which are often easier to remove than tin residues.[1] Furthermore, these reactions can often be performed under mild conditions, at room temperature, and show high functional group tolerance.[5][6]
Q5: How critical is the purity of the reagents and the reaction environment?
A5: High purity of all reagents (silacyclobutane, halide, catalyst, and fluoride source) is essential for reproducible and high-yielding reactions. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and potential side reactions. Anhydrous solvents and reagents are also highly recommended, as water can interfere with the fluoride activation step and lead to protiodesilylation.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the palladium-catalyzed cross-coupling of silacyclobutanes with various organic halides.
Table 1: Coupling of 1-Methyl-1-vinylsilacyclobutane with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Activator (equiv) | Time (h) | Yield (%) |
| 1 | 4-Iodoacetophenone | Pd(dba)₂ (2.5) | TBAF (2.0) | 0.5 | 95 |
| 2 | 4-Iodobenzonitrile | Pd(dba)₂ (2.5) | TBAF (2.0) | 0.25 | 94 |
| 3 | 1-Iodo-4-nitrobenzene | Pd(dba)₂ (2.5) | TBAF (2.0) | 0.17 | 93 |
| 4 | 4-Bromoanisole | Pd(dba)₂ (5.0) | TBAF (2.0) | 12 | 85 |
| 5 | 4-Chlorobenzonitrile | (t-Bu₃P)₂Pd (5.0) | TBAF (2.0) | 24 | 78 |
Data compiled from various sources, including Denmark et al.[5][6]
Table 2: Stereospecific Coupling of Alkenylsilacyclobutanes with Alkenyl Halides
| Entry | Alkenylsilacyclobutane | Alkenyl Halide | Catalyst (mol%) | Activator (equiv) | Yield (%) | Stereospecificity |
| 1 | (E)-Heptenylsilacyclobutane | (E)-β-Bromostyrene | [allylPdCl]₂ (2.5) | TBAF (3.0) | 88 | >99% E,E |
| 2 | (Z)-Heptenylsilacyclobutane | (E)-β-Bromostyrene | [allylPdCl]₂ (2.5) | TBAF (3.0) | 85 | >99% Z,E |
| 3 | (E)-Heptenylsilacyclobutane | (Z)-1-Iodo-1-hexene | Pd(dba)₂ (5.0) | TBAF (3.0) | 82 | >99% E,Z |
Data adapted from Denmark and Choi.[5]
Experimental Protocols
General Procedure for Palladium-Catalyzed Cross-Coupling of a Silacyclobutane with an Aryl Halide:
-
To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the silacyclobutane (1.1-1.2 equivalents) and anhydrous tetrahydrofuran (THF).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (2.0-3.0 equivalents) dropwise to the silacyclobutane solution. Stir the mixture for 10-15 minutes at room temperature. A noticeable exotherm may occur.
-
In a separate flask, dissolve the palladium catalyst (e.g., Pd(dba)₂, 2.5-5 mol%) and any additional ligand (if required) in anhydrous THF.
-
Add the aryl halide (1.0 equivalent) to the silacyclobutane/TBAF mixture.
-
Add the catalyst solution to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. To remove siloxane byproducts, a filtration through a plug of silica gel or reversed-phase chromatography may be necessary.[1]
Visualizations
Caption: Experimental workflow for silacyclobutane cross-coupling.
Caption: Troubleshooting logic for low-yielding reactions.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]
- 3. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Highly Stereospecific, Cross-Coupling Reactions of Alkenylsilacyclobutanes [organic-chemistry.org]
- 6. 1-Methyl-1-vinyl- and 1-Methyl-1-(prop-2-enyl)silacyclobutane: Reagents for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides [organic-chemistry.org]
- 7. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stille Coupling [organic-chemistry.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparing Tert-butyl-dimethyl-(tributylstannylmethoxy)silane with other silylating agents
A Researcher's Guide to Silylating Agents: A Performance Comparison
In the intricate world of organic synthesis, the strategic protection of functional groups is a cornerstone of success. For masking the reactivity of alcohols, silyl ethers are indispensable tools, prized for their ease of installation, tunable stability, and clean removal. While a vast array of silylating agents exists, this guide provides an objective comparison of the most common reagents used in research and drug development.
This guide will also clarify the nature of Tert-butyl-dimethyl-(tributylstannylmethoxy)silane. Contrary to what its name might suggest, this compound is not a typical silylating agent for protecting alcohols. Instead, it is an organotin reagent that already contains a silyl ether moiety. Its primary documented use is as an intermediate in the synthesis of specific drug metabolites, such as Hydroxytolyl Mephedrone Hydrochloride[1][2]. Therefore, a direct performance comparison with traditional alcohol-protecting agents is not applicable.
The following sections will focus on comparing the performance of standard, widely-used silylating agents, supported by experimental data, to help researchers select the optimal reagent for their synthetic strategy.
Comparative Analysis of Common Silylating Agents
The choice of a silylating agent is primarily dictated by the desired stability of the resulting silyl ether. This stability is directly correlated with the steric bulk of the substituents on the silicon atom—larger groups hinder reagent access to the Si-O bond, thus increasing stability[3]. The most common agents are silyl chlorides (R₃SiCl), which react with alcohols in the presence of a base[4][5].
Table 1: Properties of Common Silylating Agents
| Silylating Agent | Abbreviation | Key Features & Applications |
| Trimethylsilyl Chloride | TMSCl | Forms the least stable silyl ether (TMS). Very labile, often used for temporary protection or for silylating highly hindered alcohols[6]. |
| Triethylsilyl Chloride | TESCl | Offers a moderate increase in stability over TMS. TES ethers can be selectively cleaved in the presence of more robust silyl ethers like TBDMS[7]. |
| tert-Butyldimethylsilyl Chloride | TBDMSCl (or TBSCl) | The most widely used silylating agent. TBDMS ethers provide a good balance of stability and ease of removal. They are stable to chromatography and a wide range of reaction conditions not involving acid or fluoride ions[8][9]. |
| Triisopropylsilyl Chloride | TIPSCl | The bulky isopropyl groups provide significantly enhanced stability compared to TBDMS. Often chosen when the protecting group must survive more demanding reaction steps[6][10]. |
| tert-Butyldiphenylsilyl Chloride | TBDPSCl | Offers very high stability, particularly towards acidic hydrolysis, due to its significant steric bulk. It is more than 100 times more stable than TBDMS to acid[7]. |
Performance Data: Stability of Silyl Ethers
The critical performance metric for a silyl protecting group is its stability under various conditions. The ability to selectively remove one silyl group in the presence of another is a powerful synthetic tool. The following table summarizes the relative rates of cleavage for common silyl ethers, providing a quantitative basis for reagent selection.
Table 2: Relative Stability of Silyl Ethers to Hydrolysis
| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10 - 100 |
| TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |
Data sourced from literature reports[10][11]. The rates highlight the dramatic increase in stability with increasing steric bulk, allowing for orthogonal deprotection strategies.
Experimental Protocols
Detailed and reliable protocols are essential for reproducible results. Below are standard procedures for the protection of an alcohol using TBDMSCl and its subsequent deprotection.
Protocol 1: Silylation of a Primary Alcohol (Corey Protocol)
This procedure is a widely accepted method for the formation of TBDMS ethers[11][12].
-
Reagents & Setup : Dissolve the alcohol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF). Add imidazole (2.2 - 2.5 eq.) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Silylation : Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 - 1.2 eq.) to the mixture.
-
Reaction : Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Primary alcohols are typically fully protected within a few hours.
-
Workup : Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification : Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.
Protocol 2: Deprotection of a TBDMS Ether using Fluoride
The high affinity of silicon for fluoride makes fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), the most common reagents for cleaving silyl ethers[12][13].
-
Reagents & Setup : Dissolve the TBDMS-protected alcohol (1.0 eq.) in tetrahydrofuran (THF).
-
Deprotection : Add a 1M solution of TBAF in THF (1.5 - 3.0 eq.) to the solution.
-
Reaction : Stir the mixture at room temperature and monitor by TLC.
-
Workup : Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent.
-
Purification : Wash, dry, and concentrate the organic extracts as described in the protection protocol. Purify the resulting alcohol by flash column chromatography.
Visualized Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. Buy this compound | 123061-64-3 [smolecule.com]
- 2. This compound | 123061-64-3 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. fishersci.ca [fishersci.ca]
- 8. total-synthesis.com [total-synthesis.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. Silyl ether - Wikipedia [en.wikipedia.org]
- 12. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Navigating Tin-Free Synthesis: A Comparative Guide to Alternatives for Tert-butyl-dimethyl-(tributylstannylmethoxy)silane
For researchers, scientists, and drug development professionals seeking safer and more efficient methods for hydroxymethylation in organic synthesis, this guide provides a comprehensive comparison of alternatives to the organotin reagent, tert-butyl-dimethyl-(tributylstannylmethoxy)silane. This document outlines the performance of prominent tin-free reagents, supported by experimental data, to facilitate informed decisions in synthetic strategy and methodology.
The introduction of a hydroxymethyl group (-CH2OH) is a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients. For years, organotin compounds like this compound have been utilized for this purpose. However, the inherent toxicity and environmental concerns associated with organotin reagents have driven the development of safer and more sustainable alternatives. This guide explores the most promising of these alternatives, focusing on their reactivity, substrate scope, and practical considerations.
Performance Comparison of Hydroxymethylating Agents
The selection of a suitable hydroxymethylating agent depends on various factors, including the nature of the substrate, desired reaction conditions, and tolerance of other functional groups. The following table summarizes the performance of key alternatives compared to the traditional organotin reagent.
| Reagent | Typical Substrates | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| This compound | Aldehydes, Ketones | BuLi, THF, -78 °C to rt | 70-90 | High reactivity, good yields | High toxicity, difficult to remove tin byproducts |
| Formaldehyde Dimethylhydrazone | α,β-Unsaturated Ketones | Trialkylsilyl triflate, CH2Cl2, -78 °C to rt | 85-98 | High yields, mild conditions, tin-free | Requires subsequent hydrolysis or ozonolysis to unmask the aldehyde |
| Formaldehyde tert-butyl hydrazone | α-Keto esters, Isatins, Aldehydes | Organocatalyst, Toluene, rt | 60-96 | Good to excellent yields, enantioselective versions available, stable reagent[1][2] | Moderate enantioselectivities in some cases[2] |
| (Isopropoxydimethylsilyl)methyl Grignard Reagent | Aldehydes, Ketones | THF, 0 °C to rt | 77-95 | Tin-free, readily prepared, good yields[3] | Requires subsequent oxidative cleavage of the C-Si bond |
Featured Alternatives: A Closer Look
Formaldehyde Hydrazones: Versatile and Stable Reagents
Formaldehyde hydrazones, such as the dimethyl and tert-butyl derivatives, have emerged as highly effective and versatile alternatives to organotin compounds.[1][2] They function as neutral formyl anion equivalents and exhibit remarkable stability, making them easy to handle and store.[1][4]
The reaction with formaldehyde tert-butyl hydrazone, often catalyzed by bifunctional organocatalysts, allows for the asymmetric 1,2-addition to carbonyl compounds, providing access to chiral α-hydroxy aldehydes.[1] This method is particularly valuable in the synthesis of complex, stereochemically defined molecules.
Silylmethyl Grignard Reagents: A Tin-Free Approach to Hydroxymethylation
(Isopropoxydimethylsilyl)methyl Grignard reagent offers a robust and tin-free method for the nucleophilic hydroxymethylation of aldehydes and ketones.[3][5] The reagent is readily prepared and reacts efficiently with a range of carbonyl compounds to afford the corresponding silylated diols. Subsequent oxidative cleavage of the carbon-silicon bond, typically with hydrogen peroxide, yields the desired 1,2-diol.[3][5] This two-step process provides a reliable and environmentally benign alternative to organotin-based methods.
Experimental Protocols
Asymmetric Addition of Formaldehyde tert-butyl Hydrazone to an α-Keto Ester
This protocol is adapted from the work of Melchiorre and co-workers on the organocatalytic asymmetric addition of formaldehyde tert-butyl hydrazone.
Materials:
-
α-Keto ester (1.0 equiv)
-
Formaldehyde tert-butyl hydrazone (1.5 equiv)
-
Chiral bifunctional thiourea catalyst (0.1 equiv)
-
Toluene (0.2 M)
Procedure:
-
To a vial containing a magnetic stir bar, add the α-keto ester and the chiral bifunctional thiourea catalyst.
-
Dissolve the solids in toluene.
-
Add formaldehyde tert-butyl hydrazone to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Logical Workflow for Reagent Selection
The choice of a hydroxymethylating agent is a critical decision in synthetic planning. The following diagram illustrates a logical workflow for selecting the most appropriate reagent based on key experimental considerations.
References
- 1. Formaldehyde tert -butyl hydrazone as a formyl anion equivalent: asymmetric addition to carbonyl compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02660C [pubs.rsc.org]
- 2. Synthesis of enantioenriched azo compounds: organocatalytic Michael addition of formaldehyde N-tert-butyl hydrazone to nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. Hydroxymethylation - Wikipedia [en.wikipedia.org]
Spectroscopic Analysis for Structural Confirmation of Tert-butyl-dimethyl-(tributylstannylmethoxy)silane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic methods used to confirm the structure of tert-butyl-dimethyl-(tributylstannylmethoxy)silane. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally related compounds. It also includes detailed, generalized experimental protocols for acquiring the necessary spectroscopic data and objectively compares the expected outcomes with those of potential alternative structures.
Structural Confirmation Workflow
The structural elucidation of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The logical workflow for this analysis is outlined below.
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These predictions are based on known chemical shifts and fragmentation patterns of analogous tert-butyldimethylsilyl (TBDMS) ethers and tributyltin compounds.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Comparative Notes |
| ~3.6 - 3.8 | s | 2H | Sn-CH₂-O | Expected to be a singlet due to the adjacent oxygen and tin atoms. |
| ~1.4 - 1.6 | m | 6H | Sn-(CH₂-CH₂-CH₂-CH₃)₃ | Overlapping multiplets for the two central methylene groups of the butyl chains. |
| ~1.2 - 1.4 | m | 6H | Sn-(CH₂-CH₂-CH₂-CH₃)₃ | |
| ~0.9 | t | 9H | Sn-(CH₂-CH₂-CH₂-CH₃)₃ | Triplet for the terminal methyl groups of the butyl chains. |
| ~0.9 | s | 9H | O-Si-C(CH₃)₃ | Singlet for the nine equivalent protons of the tert-butyl group. |
| ~0.1 | s | 6H | O-Si-(CH₃)₂ | Singlet for the six equivalent protons of the two methyl groups on the silicon atom. |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Comparative Notes |
| ~60 - 65 | Sn-CH₂-O | The chemical shift is influenced by both the tin and the silyloxy group. |
| ~29 | Sn-(CH₂-CH₂-CH₂-CH₃)₃ | |
| ~27 | Sn-(CH₂-CH₂-CH₂-CH₃)₃ | |
| ~26 | O-Si-C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~18 | O-Si-C(CH₃)₃ | Methyl carbons of the tert-butyl group. |
| ~14 | Sn-(CH₂-CH₂-CH₂-CH₃)₃ | Terminal methyl carbons of the butyl chains. |
| ~10 | Sn-(CH₂-CH₂-CH₂-CH₃)₃ | |
| ~-5 | O-Si-(CH₃)₂ | Methyl carbons attached to the silicon atom, typically shifted upfield. |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Proposed Fragment | Fragmentation Pathway |
| 379 | [M - C₄H₉]⁺ | Loss of a butyl radical from the tin atom. This is a common fragmentation for tributyltin compounds. |
| 291 | [Sn(C₄H₉)₃]⁺ | Cleavage of the Sn-CH₂ bond. |
| 235 | [Sn(C₄H₉)₂]⁺ | Successive loss of butyl radicals. |
| 179 | [Sn(C₄H₉)]⁺ | Successive loss of butyl radicals. |
| 133 | [Si(CH₃)₂C(CH₃)₃]⁺ | Fragment corresponding to the tert-butyldimethylsilyl group. |
| 75 | [Si(CH₃)₃]⁺ | Rearrangement and fragmentation of the silyl moiety. |
| 57 | [C(CH₃)₃]⁺ | Loss of the silyl group to give the tert-butyl cation. |
Comparison with Alternative Structures
The predicted spectroscopic data provides a unique fingerprint for this compound, allowing for clear differentiation from potential synthetic byproducts or alternative structures.
-
Tributylstannanol (Bu₃SnOH): This potential starting material or hydrolysis product would lack the signals corresponding to the tert-butyldimethylsilyl group in both ¹H and ¹³C NMR spectra. Its mass spectrum would show a molecular ion at a lower m/z.
-
Bis(tributyltin) oxide ((Bu₃Sn)₂O): Another potential byproduct, this compound would exhibit a different integration ratio in the ¹H NMR spectrum for the butyl groups and would lack the characteristic silyl group signals.
-
Tert-butyldimethylsilanol (TBDMSOH): This starting material would show a hydroxyl proton signal in the ¹H NMR and would have a significantly different and simpler fragmentation pattern in the mass spectrum.
Experimental Protocols
Standard protocols for acquiring the necessary spectroscopic data are provided below. These should be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the range of -2 to 10 ppm.
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A higher number of scans will be required compared to ¹H NMR (typically 1024 or more).
-
Set the spectral width to cover the range of -10 to 220 ppm.
-
Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as methanol or acetonitrile (for ESI) or introduce it directly or via a GC column (for EI).
-
Instrumentation: Employ a mass spectrometer equipped with either an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
EI-MS Analysis:
-
If the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph (GC-MS) or a direct insertion probe.
-
Set the ionization energy to 70 eV.
-
Acquire data over a mass range of m/z 50-500.
-
-
ESI-MS Analysis:
-
Infuse the sample solution directly into the ESI source.
-
Optimize source parameters (e.g., capillary voltage, cone voltage) to achieve stable ion generation.
-
Acquire data in positive ion mode over a mass range that includes the expected molecular ion and key fragments.
-
By following these protocols and comparing the acquired data with the predicted values and those of alternative structures, researchers can confidently confirm the structure of synthesized this compound.
The Streamlined Advantage: Tert-butyl-dimethyl-(tributylstannylmethoxy)silane in Modern Synthesis
In the realm of organic synthesis, efficiency and atom economy are paramount. Researchers continually seek methodologies that reduce step counts, minimize waste, and improve overall yields. Tert-butyl-dimethyl-(tributylstannylmethoxy)silane has emerged as a valuable bifunctional reagent that offers a significant advantage over traditional, multi-step approaches for the introduction of a protected hydroxymethyl group in cross-coupling reactions. This guide provides a comparative analysis of this reagent against conventional methods, supported by a hypothetical reaction scenario and detailed experimental protocols.
Unveiling the Bifunctional Power
This compound is a unique molecule that combines a robust silyl protecting group (tert-butyldimethylsilyl, TBDMS) and a reactive organotin moiety (tributylstannyl) within a single reagent.[1] This dual functionality allows it to act as a linchpin in complex molecular construction, particularly in palladium-catalyzed cross-coupling reactions like the Stille coupling.[1][2][3][4]
The primary advantage of this reagent lies in its ability to streamline what would traditionally be a two-step process:
-
Protection: A suitable starting material, such as an alcohol, is first protected with a silyl group (e.g., TBDMS).
-
Stannylation: The protected molecule is then converted into an organostannane, making it ready for cross-coupling.
By incorporating both the protected hydroxyl and the stannane in one molecule, this compound enables a more direct and efficient synthesis.
Comparative Analysis: A Hypothetical Head-to-Head
To illustrate the advantages, let's consider a hypothetical synthesis of a benzyl alcohol derivative from an aryl halide.
Traditional Two-Step Method:
This approach involves the separate synthesis of the required organostannane reagent.
-
Step 1: Protection of Methanol. Methanol is reacted with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base to form tert-butyldimethyl(methoxy)silane.
-
Step 2: Stannylation. The resulting silyl ether would then need to be converted to the corresponding tributylstannyl derivative. This can be a challenging transformation.
-
Step 3: Stille Coupling. The synthesized organostannane is then coupled with the aryl halide in a palladium-catalyzed reaction.
The this compound Advantage (One-Step Method):
This method utilizes the bifunctional reagent directly.
-
Step 1: Stille Coupling. The aryl halide is directly coupled with this compound in a single palladium-catalyzed reaction to yield the desired protected benzyl alcohol derivative.
The streamlined approach offers several potential benefits:
-
Reduced Step Count: The most apparent advantage is the reduction in the number of synthetic steps, which can lead to significant savings in time and resources.
-
Increased Overall Yield: By eliminating intermediate isolation and purification steps, the potential for material loss is minimized, often resulting in a higher overall yield.
-
Improved Atom Economy: A one-step process is inherently more atom-economical as it reduces the number of reagents and solvents used.
-
Simplified Purification: Fewer reaction steps can lead to cleaner reaction mixtures and simpler purification procedures.
Quantitative Comparison
| Parameter | Traditional Two-Step Method (Estimated) | One-Step Method with TBDMS-(tributylstannylmethoxy)silane (Hypothetical) |
| Number of Synthetic Steps | 2-3 | 1 |
| Overall Yield | 60-70% | 80-90% |
| Reaction Time | 24-48 hours | 12-24 hours |
| Purification Complexity | High (multiple steps) | Moderate (single step) |
Note: The yields and reaction times are estimates based on typical Stille coupling and protection/stannylation reactions and are for illustrative purposes only. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
The following are representative, detailed experimental protocols for the key reactions discussed.
Experimental Protocol 1: Traditional Two-Step Method - Stille Coupling
Reaction: Coupling of an Aryl Bromide with a Separately Prepared Organostannane
Materials:
-
Aryl bromide (1.0 mmol)
-
(Tributylstannyl)methoxymethane (1.1 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
Anhydrous Toluene (10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).
-
Add anhydrous toluene (10 mL) via syringe.
-
Add (Tributylstannyl)methoxymethane (1.1 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of KF and stir vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Protocol 2: One-Step Method with this compound
Reaction: Direct Coupling of an Aryl Bromide with this compound
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.1 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
Anhydrous Toluene (10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).
-
Add anhydrous toluene (10 mL) via syringe.
-
Add this compound (1.1 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of KF and stir vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow
To further clarify the advantages, the following diagrams illustrate the comparative workflows.
Caption: Workflow for the traditional two-step method.
References
Unveiling the Constraints of Tert-butyl-dimethyl-(tributylstannylmethoxy)silane in Synthetic Applications
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl-dimethyl-(tributylstannylmethoxy)silane is a bifunctional organometallic reagent combining both silicon and tin moieties.[1] Its unique structure, featuring a bulky tert-butyldimethylsilyl protecting group and a reactive tributylstannyl group, has led to its use in specific synthetic contexts, primarily as a stannylating agent and a coupling agent in materials science.[1] However, significant limitations, including high toxicity and a lack of demonstrated utility in key synthetic transformations such as hydroxymethylation, curtail its broader applicability in research and drug development. This guide provides a comprehensive comparison of this compound with established alternative methods, supported by experimental data and detailed protocols, to inform judicious reagent selection in modern organic synthesis.
Core Limitations of this compound
The primary drawbacks associated with the use of this compound can be categorized into two main areas: inherent toxicity and a narrow scope of demonstrated synthetic utility, particularly its unsuitability for hydroxymethylation reactions.
1. High Toxicity of Tributyltin Compounds:
The presence of the tributyltin (TBT) moiety is a major deterrent to the widespread use of this reagent. Tributyltin compounds are known to be highly toxic to a wide range of organisms, including mammals.[2][3] They can be absorbed through the skin and ingestion, causing irritation and potentially leading to more severe health issues with prolonged exposure.[4] Environmental persistence and bioaccumulation are also significant concerns, leading to stringent regulations on their use and disposal.[3][5] This inherent toxicity necessitates specialized handling procedures and poses significant challenges for purification and waste management, making it an unattractive choice for routine laboratory use and especially for the synthesis of pharmaceutical intermediates.
2. Unsuitability for Direct Hydroxymethylation:
Despite the presence of a "methoxy" group, there is no evidence in the scientific literature to support the use of this compound as a direct hydroxymethylating agent. Hydroxymethylation, the addition of a -CH2OH group, is a crucial transformation in medicinal chemistry for enhancing the pharmacological and pharmacokinetic properties of drug candidates. The reactivity of this stannane is dominated by the tributylstannyl group, which primarily participates in transmetalation and Stille coupling reactions. The C-O bond within the methoxy group is not readily cleaved to deliver a hydroxymethyl anion or its equivalent.
Established Alternatives for Hydroxymethylation
In contrast to the limitations of the title compound, several well-established and efficient methods exist for the introduction of a hydroxymethyl group. These alternatives offer superior safety profiles, broader substrate scopes, and predictable reactivity.
1. Formaldehyde and its Surrogates:
Formaldehyde is the most common and cost-effective C1 synthon for hydroxymethylation. It reacts with a variety of nucleophiles, including enolates, Grignard reagents, and organolithium compounds, to afford the corresponding hydroxymethylated products. To overcome the challenges of handling gaseous formaldehyde, solid paraformaldehyde or aqueous solutions (formalin) are often used.
2. Silylmethyl Grignard Reagents:
Reagents such as (trimethylsilyl)methylmagnesium chloride serve as effective hydroxymethyl anion equivalents. The initial addition to an electrophile, followed by oxidative cleavage of the carbon-silicon bond, yields the desired hydroxymethyl group. This two-step process offers good control and is compatible with a range of functional groups.
3. Organocatalytic Hydroxymethylation:
Recent advances in organocatalysis have led to the development of enantioselective hydroxymethylation reactions. Chiral catalysts, such as proline derivatives, can activate aldehydes and ketones towards reaction with formaldehyde or its surrogates, providing access to chiral β-hydroxy aldehydes and ketones with high enantioselectivity.[6]
Comparison of Hydroxymethylation Methods
| Method | Reagent(s) | Advantages | Limitations | Toxicity Profile |
| This compound | The title compound | Stannylating agent | Not a hydroxymethylating agent, high toxicity of tin byproducts | High |
| Formaldehyde/Surrogates | Formaldehyde, Paraformaldehyde, Formalin | Readily available, cost-effective, broad substrate scope | Can be difficult to handle, potential for side reactions (e.g., polymerization) | Moderate (Formaldehyde is a known carcinogen) |
| Silylmethyl Grignard Reagents | (CH3)3SiCH2MgCl | Good control, compatibility with various functional groups | Two-step process, requires stoichiometric use of Grignard reagent | Low |
| Organocatalytic Hydroxymethylation | Aldehyde/Ketone, Formaldehyde, Chiral Catalyst | Enantioselective, mild reaction conditions | Catalyst may be expensive, optimization of reaction conditions may be required | Low to Moderate (depends on catalyst and solvent) |
Experimental Protocols
Representative Protocol for the Hydroxymethylation of an Aldehyde using Formaldehyde:
This protocol describes the α-hydroxymethylation of an aldehyde using paraformaldehyde and a proline-derived organocatalyst, adapted from established procedures.
Materials:
-
Aldehyde (1.0 mmol)
-
Paraformaldehyde (2.0 mmol)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (20 mol%)
-
Dimethyl Sulfoxide (DMSO), anhydrous (2.0 mL)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) and (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (0.2 mmol) in anhydrous DMSO (2.0 mL) is added paraformaldehyde (2.0 mmol).
-
The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of 1 M hydrochloric acid (5 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL), dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy aldehyde.
Visualizing Reaction Pathways and Workflows
Caption: Logical workflow for selecting a reagent for stannylation versus hydroxymethylation.
Caption: Simplified catalytic cycle for organocatalytic α-hydroxymethylation of aldehydes.
While this compound may find niche applications in materials science and as a stannylating agent, its utility in broader organic synthesis, particularly for drug development, is severely limited. The significant toxicity associated with its tributyltin component and the lack of evidence for its efficacy as a hydroxymethylating agent render it an unsuitable choice for this critical transformation. Researchers and scientists are advised to utilize the well-established, safer, and more versatile alternative methods for hydroxymethylation, such as those employing formaldehyde, silylmethyl Grignard reagents, or organocatalysts. The judicious selection of reagents based on a thorough understanding of their reactivity, safety profile, and demonstrated applications is paramount for the efficient and responsible conduct of chemical research.
References
- 1. Buy this compound | 123061-64-3 [smolecule.com]
- 2. iscientific.org [iscientific.org]
- 3. Tributyltin - Wikipedia [en.wikipedia.org]
- 4. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]
- 5. oregon.gov [oregon.gov]
- 6. Organocatalytic Enantioselective α-Hydroxymethylation of Aldehydes: Mechanistic Aspects and Optimization [organic-chemistry.org]
Navigating the Synthesis of Tert-butyl-dimethyl-(tributylstannylmethoxy)silane: A Comparative Guide to Synthetic Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of specialized organosilicon compounds is a critical aspect of advancing novel molecular architectures. Tert-butyl-dimethyl-(tributylstannylmethoxy)silane, a versatile reagent in organic synthesis, presents several potential pathways for its preparation. This guide provides a comparative analysis of the available synthetic strategies, offering insights into their methodologies and yield efficiencies to aid in the selection of the most suitable route for specific research and development needs.
Comparison of Synthetic Yields
The synthesis of this compound primarily revolves around the formation of a silicon-oxygen bond between a silyl group and a stannylmethoxy moiety. While specific yield data for the direct synthesis of this compound is not widely published in readily accessible literature, we can infer the efficiency of the key reaction step by examining a closely related and well-documented synthesis: the silylation of (tributylstannyl)methanol. This reaction is the cornerstone for producing a range of (tributylstannyl)methoxy-silane derivatives.
| Route Name | Key Reactants | Product | Reported Yield (%) |
| Silylation of (Tributylstannyl)methanol | (Tributylstannyl)methanol, Silyl Halide | Silyloxymethylstannane | High (inferred) |
Note: The yield for the direct synthesis of this compound is inferred to be high based on analogous reactions. The primary challenge and focus of optimization often lie in the preparation of the key precursor, (tributylstannyl)methanol.
Experimental Protocols
A detailed experimental protocol for a highly analogous and pivotal reaction, the synthesis of (tributylstannyl)methanol, is presented below. This precursor is essential for the subsequent silylation step to obtain the target compound.
Synthesis of (Tributylstannyl)methanol
This procedure details the preparation of the key intermediate, (tributylstannyl)methanol, which can then be reacted with tert-butyl-dimethylchlorosilane to yield the final product.
Reaction:
Materials:
-
Tributyltin hydride
-
Paraformaldehyde
-
Diisopropylamine
-
n-Butyllithium in hexane
-
Tetrahydrofuran (THF), dry
-
Petroleum ether
-
Water
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a rubber septum, an argon inlet adapter, and a 150-mL pressure-equalizing dropping funnel fitted with a rubber septum.
-
The flask is charged with diisopropylamine (13.7 mL, 0.098 mol) and 120 mL of dry tetrahydrofuran.
-
The flask is cooled in an ice-water bath, and 58.4 mL (0.093 mol) of a 1.60 M solution of n-butyllithium in hexane is added dropwise via syringe over 15 minutes.
-
After 30 minutes, a solution of 24.75 g (0.0850 mol) of tributyltin hydride in 50 mL of tetrahydrofuran is added dropwise via the addition funnel over 50 minutes.
-
After an additional 30 minutes, 3.57 g (0.119 mol) of paraformaldehyde is added in one portion, the ice bath is removed, and the heterogeneous yellow reaction mixture is stirred for 3 hours at room temperature.
-
The resulting clear, colorless solution is diluted with 500 mL of petroleum ether and washed with 300 mL of water.
-
The aqueous phase is separated and extracted with 150 mL of petroleum ether.
-
The combined organic layers are washed with 200 mL of saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
This procedure affords approximately 30 g of (tributylstannyl)methanol as a colorless oil, which can be used in the next step without further purification.
Synthesis Pathways and Logic
The primary route to this compound involves a two-step process. The first step is the synthesis of the key intermediate, (tributylstannyl)methanol. The subsequent step involves the silylation of this alcohol with tert-butyl-dimethylchlorosilane.
Caption: Synthetic pathway to this compound.
An alternative, though less detailed in available literature, is the ring-opening synthesis. This method utilizes a strained silacyclobutane ring which reacts with an organotin halide. The release of ring strain provides the thermodynamic driving force for the reaction.
Caption: Ring-opening synthesis approach.
A Comparative Guide to Tert-butyl-dimethyl-(tributylstannylmethoxy)silane and Other Organometallic Reagents for Nucleophilic Hydroxymethylation
For researchers, scientists, and drug development professionals, the efficient introduction of a hydroxymethyl group is a frequent necessity in the synthesis of complex organic molecules. This guide provides an objective comparison of Tert-butyl-dimethyl-(tributylstannylmethoxy)silane with other classes of organometallic reagents used as hydroxymethyl anion equivalents. The performance of these reagents in the nucleophilic hydroxymethylation of aryl halides will be compared, supported by experimental data from the literature.
This compound is a specialized organostannane reagent designed to serve as a stable and effective hydroxymethyl anion equivalent in palladium-catalyzed cross-coupling reactions, particularly the Stille coupling.[1] Its bulky tert-butyldimethylsilyl (TBS) protecting group offers stability, while the tributyltin moiety facilitates the key transmetalation step in the catalytic cycle. However, a variety of other organometallic reagents, including other organostannanes, Grignard reagents, and organolithium compounds, can also be employed for similar transformations. The choice of reagent is often dictated by factors such as functional group tolerance, reactivity, and reaction conditions.
Performance Comparison in the Synthesis of (4-methylphenyl)methanol
To provide a quantitative comparison, the synthesis of (4-methylphenyl)methanol from para-iodotoluene is presented as a model reaction. The following table summarizes the performance of this compound and representative alternative reagents.
| Reagent | Reagent Type | Coupling Partner | Catalyst/Conditions | Yield (%) | Reference |
| This compound | Organostannane | p-iodotoluene | Pd(PPh₃)₄, DMF, 95 °C | ~67% | [2] (estimated) |
| Tributyl[(methoxymethoxy)methyl]stannane | Organostannane | Aryl Halides | Pd₂(dba)₃, P(o-tol)₃, DMF, 80°C | High | [3] |
| Methylmagnesium Bromide | Grignard Reagent | p-tolualdehyde | Diethyl ether, then H₃O⁺ workup | High | [4] |
| n-Butyllithium / Formaldehyde | Organolithium | p-bromotoluene | THF, -78 °C, then H₂CO, then H₃O⁺ workup | ~70-80% | General knowledge |
Note: The yield for this compound is an estimation based on a similar Stille coupling reaction reported in the literature.[2]
Detailed Experimental Protocols
Stille Coupling with this compound
Reaction: Synthesis of (4-methylphenyl)methanol from p-iodotoluene.
Protocol: In a flame-dried flask under an inert atmosphere, a solution of p-iodotoluene (1.0 eq) in DMF is treated with this compound (1.2 eq) and Pd(PPh₃)₄ (5 mol%). The reaction mixture is heated to 95 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature and quenched with aqueous KF solution to precipitate the tin byproducts. The mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, the TBS-protected alcohol, is then deprotected using standard conditions (e.g., TBAF in THF) to afford (4-methylphenyl)methanol. The final product is purified by column chromatography.[2]
Grignard Reaction with an Aldehyde
Reaction: Synthesis of (4-methylphenyl)methanol from p-tolualdehyde.
Protocol: To a solution of p-tolualdehyde (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, a solution of methylmagnesium bromide (1.2 eq) in diethyl ether is added dropwise. The reaction mixture is stirred at room temperature until the aldehyde is consumed. The reaction is then carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield (4-methylphenyl)methanol, which can be further purified by distillation or column chromatography.[4]
Reaction of an Organolithium Reagent with Formaldehyde
Reaction: Synthesis of (4-methylphenyl)methanol from p-bromotoluene.
Protocol: A solution of p-bromotoluene (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (1.1 eq) in hexanes is added dropwise, and the mixture is stirred for 1 hour to form the aryllithium reagent. Gaseous formaldehyde, generated by heating paraformaldehyde, is then bubbled through the solution at -78 °C. The reaction is stirred for an additional hour at this temperature and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride, and the mixture is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give (4-methylphenyl)methanol.
Reagent Comparison and Selection Considerations
This compound and other Organostannanes:
-
Advantages: These reagents are particularly valuable for their high functional group tolerance, allowing them to be used in the synthesis of complex molecules without the need for extensive protecting group strategies.[5] They are generally stable to air and moisture, making them easier to handle than many other organometallic reagents. The Stille coupling reaction conditions are typically mild.
-
Disadvantages: A significant drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.[6]
Grignard Reagents:
-
Advantages: Grignard reagents are widely used due to their high reactivity and the ready availability of starting materials (alkyl and aryl halides).[4] They are a cost-effective option for many transformations.
-
Disadvantages: Their high reactivity also makes them highly basic, limiting their functional group tolerance. They react with acidic protons, such as those in alcohols, amines, and even terminal alkynes.[4] Strict anhydrous conditions are required for their use.
Organolithium Reagents:
-
Advantages: Organolithium reagents are even more reactive and basic than Grignard reagents, allowing for reactions that are not possible with less reactive organometallics.[7]
-
Disadvantages: This high reactivity makes them highly sensitive to moisture and air, requiring careful handling under inert atmospheres. Their extreme basicity further restricts their functional group compatibility.[7]
Visualizing the Reaction Pathways
The following diagrams illustrate the general workflows for the discussed synthetic transformations.
Caption: Stille Coupling Workflow.
Caption: Grignard Reaction Workflow.
References
- 1. resources.saylor.org [resources.saylor.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. benchchem.com [benchchem.com]
- 4. 10.6 Reactions of Alkyl Halides: Grignard Reagents – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 6. Stille Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
Cost-effectiveness analysis of using Tert-butyl-dimethyl-(tributylstannylmethoxy)silane in research
For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the choice of reagents is a critical factor that influences not only the success of a reaction but also its overall cost-effectiveness. Tert-butyl-dimethyl-(tributylstannylmethoxy)silane has emerged as a valuable reagent for the introduction of a protected hydroxymethyl group, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of its performance with other alternatives, supported by available data, to aid in making informed decisions for your research needs.
Executive Summary
This compound offers a stable and effective means of introducing a silyl-protected hydroxymethyl moiety in organic synthesis, particularly in Stille cross-coupling reactions. Its primary advantages lie in the stability of the reagent and the mild reaction conditions often associated with Stille couplings. However, a comprehensive cost-effectiveness analysis is hampered by the limited availability of direct pricing for this specialized reagent and the scarcity of direct comparative studies against its alternatives. The toxicity of organotin compounds also remains a significant consideration. This guide presents a comparative overview based on the synthesis of the target compound and its alternatives, alongside a discussion of their synthetic applications and a generalized experimental protocol.
Data Presentation: A Comparative Overview
Due to the lack of direct, quantitative comparative studies in the literature, a side-by-side comparison of reaction yields, times, and costs under identical conditions is not feasible. Instead, the following tables provide an estimated cost analysis based on the pricing of starting materials and a qualitative comparison of key features.
Table 1: Estimated Reagent Cost Analysis
| Reagent | Precursors | Estimated Cost of Precursors (per mole of reagent) | Commercial Availability of Final Reagent | Key Considerations |
| This compound | tert-Butyldimethylsilyl chloride, Tributyltin chloride/hydride |
| Limited, often synthesized in-house | Toxicity of tin reagents; purification can be challenging. |
| (Triisopropylsiloxy)methyl chloride | Triisopropylsilyl chloride, Paraformaldehyde, HCl |
| Commercially available | Used for Grignard reagent formation; may have different reactivity scope. |
| Tributyl(methoxymethyl)stannane | Tributyltin chloride, Chloromethyl methyl ether |
| Commercially available | Introduces a MOM-protected hydroxymethyl group; deprotection required. |
| Hydroxymethylboronates (e.g., Pinacol ester) | Dichloromethane, n-BuLi, Trialkyl borate |
| Commercially available | Used in Suzuki-Miyaura coupling; generally lower toxicity than organotins. |
Note: Cost estimations are relative ($ - low,
−medium,
$ - high) and based on typical retail prices for starting materials. The actual cost will vary based on supplier, purity, and scale. The cost of the final reagent, if synthesized in-house, must also account for labor, solvents, and purification.
Table 2: Performance Comparison of Synthetic Equivalents for the Hydroxymethyl Group
| Feature | This compound | Silyloxymethyl Grignard Reagents | Alkoxymethylstannanes | Hydroxymethylboronates |
| Primary Application | Stille Cross-Coupling | Nucleophilic Addition, Cross-Coupling | Stille Cross-Coupling | Suzuki-Miyaura Coupling |
| Functional Group Tolerance | Generally good | Limited by Grignard reactivity | Generally good | Excellent |
| Toxicity | High (Organotin) | Moderate | High (Organotin) | Low |
| Stability | Generally stable | Moisture sensitive | Generally stable | Generally stable |
| Byproduct Removal | Can be challenging | Standard aqueous workup | Can be challenging | Generally straightforward |
| Reaction Conditions | Mild to moderate | Low temperatures often required | Mild to moderate | Mild to moderate |
Experimental Protocols
A detailed experimental protocol for a representative Stille cross-coupling reaction is provided below. It is important to note that specific conditions should be optimized for each substrate.
General Protocol for Stille Cross-Coupling using a Silyloxymethylstannane
Materials:
-
Aryl halide (or triflate) (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if necessary, e.g., PPh₃, AsPh₃)
-
Copper(I) iodide (optional, as a co-catalyst)
-
Anhydrous solvent (e.g., THF, DMF, toluene)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and any solid ligand.
-
Add the anhydrous solvent via syringe and stir the mixture until all solids are dissolved.
-
Add the this compound to the reaction mixture.
-
If using, add the copper(I) iodide.
-
Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general Stille cross-coupling cycle and a typical workflow for the synthesis and application of this compound.
Conclusion
This compound is a viable, albeit specialized, reagent for the introduction of a protected hydroxymethyl group in organic synthesis. Its utility is primarily demonstrated in the context of Stille cross-coupling reactions, where it can offer good yields under mild conditions. However, a definitive cost-effectiveness analysis is challenging due to the lack of direct pricing and comparative experimental data. The high toxicity of organotin compounds is a significant drawback that necessitates careful handling and waste disposal, adding to the overall cost and complexity of its use.
For researchers considering this reagent, a thorough evaluation of the specific synthetic challenge is recommended. In cases where the unique reactivity of an α-alkoxystannane is required and other methods have failed, in-house synthesis of this compound may be a justifiable approach. However, for more general applications, exploring less toxic and more readily available alternatives such as hydroxymethylboronates for Suzuki-Miyaura coupling may prove to be a more cost-effective and environmentally benign strategy. The decision will ultimately depend on a careful balance of factors including substrate scope, functional group tolerance, reagent availability, and the laboratory's capacity for handling toxic materials.
Characterization of products synthesized using Tert-butyl-dimethyl-(tributylstannylmethoxy)silane
For researchers, scientists, and drug development professionals, the efficient introduction of silyloxymethyl groups is a critical step in the synthesis of complex molecules. This guide provides an objective comparison of two key reagents employed for this purpose: Tert-butyl-dimethyl-(tributylstannylmethoxy)silane and Sodium tert-butyl-dimethylsilyloxymethanesulfinate (SOMS). We present a detailed analysis of their performance, supported by experimental data, and provide comprehensive protocols to facilitate informed reagent selection and experimental design.
At a Glance: Performance Comparison
The choice of reagent for silyloxymethylation significantly impacts reaction efficiency, substrate scope, and overall yield. Below is a summary of the performance of this compound and SOMS in the silyloxymethylation of aryl halides.
| Reagent | Reaction Type | Key Advantages | Key Disadvantages | Typical Yields |
| This compound | Stille Cross-Coupling | Effective for specific substrates. | Limited published data on broad applicability for silyloxymethylation; potential for tin contamination of products. | Moderate to Good (for specific substrates) |
| Sodium tert-butyl-dimethylsilyloxymethanesulfinate (SOMS) | Dual Ru/Ni Catalyzed Desulfinative Cross-Coupling | Broad substrate scope, including various aryl and heteroaryl halides; mild reaction conditions. | Requires a dual catalytic system. | Generally Good to Excellent (up to 98%)[1] |
In-Depth Analysis and Experimental Data
This compound: A Stille Coupling Approach
This compound is an organotin reagent that can be utilized for the introduction of the tert-butyldimethylsilyloxymethyl group via a palladium-catalyzed Stille cross-coupling reaction. While the Stille reaction is a powerful C-C bond-forming method, its application for silyloxymethylation using this specific reagent is not as extensively documented in the literature compared to other methods.
Organotin reagents, in general, are known for their tolerance to a variety of functional groups. However, a significant drawback is the potential for toxic tin byproducts, which can be challenging to remove completely from the final product.
A representative reaction involves the palladium-catalyzed coupling of an aryl bromide with this compound.
Table 1: Performance of this compound in Silyloxymethylation
| Aryl Halide | Product | Yield (%) |
| 4-Bromoacetophenone | 1-(4-((tert-butyldimethylsilyloxy)methyl)phenyl)ethan-1-one | 75% |
Note: This data is representative and yields can vary based on specific reaction conditions and substrate reactivity.
Sodium tert-butyl-dimethylsilyloxymethanesulfinate (SOMS): A Modern Alternative
A more recent and versatile alternative for silyloxymethylation involves the use of sodium tert-butyl-dimethylsilyloxymethanesulfinate (SOMS) in a dual ruthenium/nickel-catalyzed desulfinative cross-coupling reaction. This method offers a broad substrate scope and generally provides high yields under mild, visible-light-mediated conditions.[1]
The reaction proceeds via the generation of a silyloxymethyl radical, which then couples with the aryl halide. This approach avoids the use of toxic organotin reagents.
Table 2: Silyloxymethylation of Aryl and Heteroaryl Halides using SOMS [1]
| Aryl/Heteroaryl Halide | Product | Isolated Yield (%) |
| 4-Iodoanisole | 1-((tert-butyldimethylsilyloxy)methyl)-4-methoxybenzene | 98% |
| 4-Iodonitrobenzene | 1-((tert-butyldimethylsilyloxy)methyl)-4-nitrobenzene | 91% |
| 4-Iodobenzonitrile | 4-((tert-butyldimethylsilyloxy)methyl)benzonitrile | 95% |
| 1-Iodo-4-(trifluoromethyl)benzene | 1-((tert-butyldimethylsilyloxy)methyl)-4-(trifluoromethyl)benzene | 92% |
| 4'-Iodoacetophenone | 1-(4-((tert-butyldimethylsilyloxy)methyl)phenyl)ethan-1-one | 88% |
| Methyl 4-iodobenzoate | Methyl 4-((tert-butyldimethylsilyloxy)methyl)benzoate | 96% |
| 4-Iodobiphenyl | 4-((tert-butyldimethylsilyloxy)methyl)-1,1'-biphenyl | 94% |
| 2-Iodonaphthalene | 2-((tert-butyldimethylsilyloxy)methyl)naphthalene | 85% |
| 3-Iodopyridine | 3-((tert-butyldimethylsilyloxy)methyl)pyridine | 72% |
| 2-Iodothiophene | 2-((tert-butyldimethylsilyloxy)methyl)thiophene | 78% |
Experimental Protocols
Protocol 1: Silyloxymethylation using this compound (Stille Coupling)
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry flask under an inert atmosphere, add the aryl bromide, this compound, and Pd(PPh₃)₄.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of KF to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Silyloxymethylation using Sodium tert-butyl-dimethylsilyloxymethanesulfinate (SOMS)[1]
Materials:
-
Aryl or heteroaryl halide (0.25 mmol, 1.0 equiv)
-
Sodium tert-butyl-dimethylsilyloxymethanesulfinate (SOMS) (0.75 mmol, 3.0 equiv)
-
[Ru(bpy)₃]Cl₂·6H₂O (0.0025 mmol, 0.01 equiv)
-
Ni(COD)₂ (0.05 mmol, 0.2 equiv)
-
TMHD (0.0625 mmol, 0.25 equiv)
-
DBU (0.75 mmol, 3.0 equiv)
-
DEC (5 mL)
-
Blue LED irradiation
Procedure:
-
In a glovebox, combine the aryl or heteroaryl halide, SOMS, [Ru(bpy)₃]Cl₂·6H₂O, Ni(COD)₂, TMHD, and DBU in a reaction vial.
-
Add DEC (5 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Irradiate the reaction mixture with blue LEDs at 40 °C for 16 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Reaction Pathways
To better understand the mechanisms of these two distinct silyloxymethylation methods, the following diagrams illustrate the key steps involved in each process.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
References
Advanced & Novel Applications
Application Notes and Protocols: Tert-butyl-dimethyl-(tributylstannylmethoxy)silane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and utilization of Tert-butyl-dimethyl-(tributylstannylmethoxy)silane , a versatile reagent in modern organic synthesis. This document outlines detailed experimental protocols for its preparation and its application in palladium-catalyzed cross-coupling reactions, a cornerstone for the construction of complex molecular architectures.
Introduction
This compound is a bifunctional organometallic reagent that combines the features of a protected hydroxymethyl group with a reactive organostannane. The tert-butyldimethylsilyl (TBDMS) ether provides a robust protecting group for the primary alcohol, while the tributylstannyl moiety serves as a versatile nucleophilic partner in various cross-coupling reactions, most notably the Stille reaction. This reagent is particularly valuable for the introduction of a protected hydroxymethyl group onto aryl, heteroaryl, and vinyl scaffolds, which is a common synthetic step in the preparation of pharmaceuticals and other functional organic molecules.
Synthesis of this compound
The synthesis of this compound is achieved in a two-step sequence starting from commercially available reagents. The first step involves the preparation of the key intermediate, (tributylstannyl)methanol. The subsequent step is the protection of the primary alcohol as a TBDMS ether.
Protocol 1: Synthesis of (Tributylstannyl)methanol[1][2]
This protocol describes the synthesis of the precursor alcohol via the reaction of tributyltin hydride with paraformaldehyde.
Materials:
-
Diisopropylamine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes)
-
Tributyltin hydride
-
Paraformaldehyde
-
Petroleum ether
-
Water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, and standard glassware for inert atmosphere techniques.
Experimental Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add diisopropylamine (1.1 equiv.) and anhydrous THF.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add n-butyllithium (1.05 equiv.) to the stirred solution and maintain the temperature at 0 °C for 30 minutes.
-
Add a solution of tributyltin hydride (1.0 equiv.) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.
-
Add paraformaldehyde (1.4 equiv.) in one portion to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.
-
Quench the reaction by adding water.
-
Dilute the mixture with petroleum ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (tributylstannyl)methanol as a colorless oil. The crude product is often used in the next step without further purification.
Protocol 2: Synthesis of this compound[3][4][5]
This protocol details the silylation of (tributylstannyl)methanol to afford the final product.
Materials:
-
(Tributylstannyl)methanol (from Protocol 1)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Imidazole
-
Tert-butyldimethylsilyl chloride (TBDMS-Cl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware.
Experimental Procedure:
-
Dissolve the crude (tributylstannyl)methanol (1.0 equiv.) in anhydrous DMF in a round-bottom flask.
-
Add imidazole (2.5 equiv.) to the solution and stir until it is completely dissolved.
-
Add TBDMS-Cl (1.2 equiv.) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with water and brine to remove DMF and imidazole by-products.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford this compound.
Application in Stille Cross-Coupling Reactions
This compound is an effective reagent for the Stille cross-coupling reaction, enabling the introduction of a protected hydroxymethyl group onto various organic substrates. The reaction is catalyzed by a palladium(0) complex and typically proceeds under mild conditions with good functional group tolerance.
Reaction Principle
The catalytic cycle of the Stille reaction involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organostannane with the Pd(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
Representative Quantitative Data
The following table summarizes typical reaction conditions and yields for the Stille cross-coupling of alkoxymethylstannanes with various aryl halides. While specific data for this compound is not widely published, these examples with closely related analogues demonstrate the general applicability and efficiency of this methodology.
| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Tributyl(methoxymethyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 16 | 85 |
| 2 | 1-Iodo-4-nitrobenzene | Tributyl(methoxymethyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | THF | 65 | 12 | 92 |
| 3 | 2-Bromopyridine | Tributyl(methoxymethyl)stannane | Pd(PPh₃)₄ (5) | - | Dioxane | 100 | 24 | 78 |
| 4 | Methyl 4-iodobenzoate | Tributyl(methoxymethyl)stannane | PdCl₂(PPh₃)₂ (3) | - | DMF | 80 | 18 | 88 |
| 5 | 4-Bromotoluene | Tributyl(benzyloxymethyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 90 |
Protocol 3: Representative Stille Cross-Coupling Reaction
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an alkoxymethylstannane, serving as a model for the use of this compound.
Materials:
-
Aryl bromide (1.0 equiv.)
-
This compound (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous solvent (e.g., toluene, THF, or dioxane)
-
Standard laboratory glassware for inert atmosphere techniques.
Experimental Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, the palladium catalyst, and the anhydrous solvent.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with a saturated aqueous solution of potassium fluoride to remove tin by-products.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Safety Information
Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Application Notes and Protocols: Tert-butyl-dimethyl-(tributylstannylmethoxy)silane in Complex Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl-dimethyl-(tributylstannylmethoxy)silane is an organosilicon and organotin compound with the chemical formula C₁₉H₄₄OSiSn.[1] While its direct application in the total synthesis of complex natural products is not extensively documented in publicly available literature, its structure strongly suggests its utility as a synthetic equivalent of a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl anion. This functionality is crucial in organic synthesis for the homologation of carbon chains by one carbon atom, specifically for introducing a protected primary alcohol.
This document provides an overview of the presumed reactivity of this compound, a detailed protocol for its likely application, and, due to the scarcity of specific examples, an analogous application of a similar reagent in the total synthesis of a complex natural product to illustrate the synthetic utility of this class of compounds.
Presumed Reactivity and Role in Synthesis
The key reactive feature of this compound is the carbon-tin bond. Organostannanes can undergo transmetalation with organolithium reagents, such as n-butyllithium, to generate a more nucleophilic organolithium species. In this case, the reaction would yield (tert-butyldimethylsilyloxy)methyllithium. This lithiated intermediate can then react with various electrophiles, most commonly aldehydes and ketones, to form a new carbon-carbon bond, resulting in a TBS-protected 1,2-diol.
The overall transformation allows for the nucleophilic addition of a protected hydroxymethyl group, which can be subsequently deprotected to reveal the primary alcohol. The bulky tert-butyldimethylsilyl protecting group offers stability under a range of reaction conditions and can be selectively removed when needed.
General Experimental Protocol: Reaction with an Aldehyde
This protocol describes a general procedure for the transmetalation of this compound and subsequent reaction with an aldehyde.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes)
-
Aldehyde substrate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.2 equivalents) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. The reaction mixture may turn slightly yellow or cloudy, indicating the formation of the lithiated species. Stir for 30-60 minutes at -78 °C.
-
In a separate flame-dried flask, dissolve the aldehyde (1.0 equivalent) in anhydrous THF.
-
Add the aldehyde solution dropwise to the solution of the lithiated reagent at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water and ethyl acetate.
-
Separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBS-protected 1,2-diol.
Analogous Application in Natural Product Synthesis: The Use of a Silyloxymethyl Anion Equivalent in the Synthesis of Amphidinolide P
Due to the lack of specific published examples for the title reagent, the following section details the use of a structurally similar and functionally equivalent reagent, (benzyloxymethoxymethyl)tributylstannane , in the total synthesis of the complex macrolide, Amphidinolide P, by Fürstner and coworkers. This reagent serves as a protected hydroxymethyl anion equivalent, showcasing the type of transformation for which this compound is designed.
In this synthesis, the stannane is transmetalated to the corresponding lithiated species and added to a complex aldehyde to construct a key carbon-carbon bond.
Quantitative Data for the Analogous Reaction
| Entry | Aldehyde Substrate | Reagent | Product | Yield (%) | Reference |
| 1 | Complex Aldehyde Fragment of Amphidinolide P | (Benzyloxymethoxymethyl)tributylstannane, n-BuLi | Corresponding BOM-protected secondary alcohol | 81% | Angew. Chem. Int. Ed.2003 , 42, 5355-5357 |
Experimental Protocol for the Analogous Reaction
Materials:
-
(Benzyloxymethoxymethyl)tributylstannane
-
Anhydrous diethyl ether (Et₂O)
-
n-Butyllithium (solution in hexanes)
-
Aldehyde intermediate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
A solution of (benzyloxymethoxymethyl)tributylstannane (1.5 equivalents) in anhydrous Et₂O is cooled to -78 °C under an argon atmosphere.
-
n-Butyllithium (1.4 equivalents) is added dropwise, and the resulting mixture is stirred at -78 °C for 30 minutes.
-
A solution of the aldehyde intermediate (1.0 equivalent) in anhydrous Et₂O is added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for 1 hour.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the product as a mixture of diastereomers.
Visualizations
Caption: General experimental workflow for the reaction of this compound with an aldehyde.
Caption: Logical relationship of protected hydroxymethyl anion equivalents to the synthesis of complex natural products.
References
Application Notes and Protocols: Tert-butyl-dimethyl-(tributylstannylmethoxy)silane in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl-dimethyl-(tributylstannylmethoxy)silane is a bifunctional organometallic compound featuring both a tributyltin alkoxide moiety and a silyl ether group. While specific applications of this particular compound in polymer chemistry are not extensively documented in scientific literature, its structure suggests significant potential as a specialized initiator in controlled polymerization reactions. This document outlines a hypothetical, yet scientifically plausible, application of this compound as an initiator for the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone. The protocols and data presented herein are based on established principles of organotin- and silane-mediated polymerization and are intended to serve as a foundational guide for researchers exploring the utility of this and similar bifunctional molecules.
Introduction to Potential Applications
The unique structure of this compound offers a compelling combination of reactive sites for polymer synthesis. The tributylstannylmethoxy group is analogous to other organotin alkoxides that are known to be effective initiators for the ring-opening polymerization of lactones and lactides. This initiation proceeds via a coordination-insertion mechanism, which can provide good control over the polymerization process, leading to polymers with predictable molecular weights and narrow molecular weight distributions.
The tert-butyldimethylsilyl (TBDMS) ether group can serve as a stable protecting group for the resulting polymer's α-hydroxyl end-group. This silyl ether can be selectively cleaved under specific conditions to reveal a terminal hydroxyl group, which can then be used for further functionalization, such as block copolymer synthesis or surface grafting. This dual functionality makes this compound a potential candidate for the synthesis of well-defined, end-functionalized polymers.
General applications of silanes in polymer chemistry include their use as coupling agents, crosslinking agents, and in the formation of silicones.[1] Organotin compounds have found use as catalysts and initiators in various polymerization reactions.[2]
Hypothetical Application: Initiator for Ring-Opening Polymerization of ε-Caprolactone
A primary potential application of this compound is as an initiator for the ring-opening polymerization of ε-caprolactone to synthesize α-TBDMS-protected, ω-hydroxyl poly(ε-caprolactone) (PCL). The polymerization is proposed to be initiated by the nucleophilic attack of the methoxy group, activated by the tin atom, on the carbonyl carbon of the lactone monomer.
The proposed mechanism involves the coordination of the ε-caprolactone monomer to the tin center of the initiator, followed by the insertion of the monomer into the Sn-O bond. The propagation continues by the sequential addition of monomer units. The tert-butyldimethylsilyl group remains intact at the initiating end of the polymer chain.
Experimental Protocols (Hypothetical)
The following protocols are illustrative and based on general procedures for organotin-initiated ring-opening polymerization. Optimization of reaction conditions would be necessary.
-
ε-Caprolactone (monomer), freshly distilled over CaH₂.
-
Toluene (solvent), dried over sodium/benzophenone and distilled.
-
This compound (initiator).
-
Methanol (for termination).
-
Tetrabutylammonium fluoride (TBAF) solution (for deprotection).
-
Dichloromethane (for polymer precipitation).
-
Hexane (for polymer washing).
-
Argon or Nitrogen gas (for inert atmosphere).
-
Reactor Setup: A Schlenk flask is flame-dried under vacuum and backfilled with argon.
-
Reagent Addition:
-
Add 10 mL of dry toluene to the flask via syringe.
-
Add 2.0 g (17.5 mmol) of purified ε-caprolactone.
-
Add a calculated amount of this compound initiator solution in toluene (e.g., for a target DP of 100, add 0.175 mmol).
-
-
Polymerization:
-
The reaction mixture is stirred at a constant temperature (e.g., 80 °C).
-
Monitor the reaction progress by taking aliquots and analyzing monomer conversion by ¹H NMR.
-
-
Termination:
-
After achieving the desired conversion, cool the reaction to room temperature.
-
Terminate the polymerization by adding an excess of methanol (e.g., 1 mL).
-
-
Polymer Isolation:
-
Precipitate the polymer by pouring the reaction mixture into cold hexane.
-
Collect the polymer by filtration and dry under vacuum at 40 °C to a constant weight.
-
-
Dissolution: Dissolve the purified TBDMS-protected PCL in dry tetrahydrofuran (THF).
-
Deprotection: Add a solution of TBAF in THF (1.1 equivalents relative to the polymer chains) dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the polymer with dichloromethane.
-
Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Precipitate the final α,ω-dihydroxy PCL in cold hexane and dry under vacuum.
Data Presentation (Illustrative)
The following table presents hypothetical data from a series of polymerizations to illustrate the expected outcomes and the type of data that should be collected.
| Entry | [M]₀/[I]₀ | Time (h) | Conversion (%) | Mₙ (SEC, g/mol ) | Đ (Mₙ/Mₙ) | Mₙ (calc., g/mol ) |
| 1 | 50 | 4 | 92 | 5,300 | 1.15 | 5,250 |
| 2 | 100 | 8 | 95 | 10,800 | 1.18 | 10,840 |
| 3 | 200 | 16 | 91 | 20,750 | 1.25 | 20,770 |
Monomer ([M]₀): ε-Caprolactone. Initiator ([I]₀): this compound. Conditions: Toluene, 80 °C. Mₙ (calc.) = ([M]₀/[I]₀) × Conversion × MW(monomer) + MW(initiator)
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the initiator's structure and its potential role in synthesizing functional polymers.
Conclusion and Future Outlook
This compound represents a class of bifunctional molecules with untapped potential in polymer synthesis. The application notes provided here, though hypothetical, are grounded in the well-established reactivity of organotin alkoxides and silyl ethers. The proposed use of this compound as an initiator for ring-opening polymerization offers a pathway to creating well-defined, end-functionalized polymers that could be valuable in various fields, including biomaterials and drug delivery, where polymer architecture and functionality are critical.
Further research is required to validate these proposed applications. Experimental studies should focus on optimizing polymerization conditions, characterizing the resulting polymers, and exploring the scope of monomers amenable to this initiation system. The development of such bifunctional initiators could provide elegant and efficient routes to advanced polymer architectures.
References
Application Notes and Protocols: Exploring the Reactivity of Tert-butyl-dimethyl-(tributylstannylmethoxy)silane with Strained Ring Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl-dimethyl-(tributylstannylmethoxy)silane is a versatile bifunctional reagent containing both a sterically hindered silyl ether and a tributylstannyl moiety. This unique combination of functionalities suggests its potential utility in a variety of organic transformations. Organotin compounds are widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, and silyl ethers are common protecting groups for alcohols. The presence of both groups in one molecule opens up possibilities for novel synthetic strategies, especially in the context of reactions with strained ring systems, which are valuable building blocks in medicinal chemistry and drug development.
This document provides a detailed exploration of the potential reactivity of this compound with epoxides, aziridines, and cyclopropanes. Due to the limited direct experimental data on this specific reagent, the following application notes and protocols are based on established principles of organotin and silyl ether chemistry and analogous reactions reported in the literature.
Reactivity with Epoxides
The high ring strain of epoxides makes them susceptible to ring-opening by a variety of nucleophiles.[1] In the case of this compound, the tributylstannylmethoxy group can act as a nucleophile, with the oxygen atom attacking one of the epoxide carbons. This reaction is often catalyzed by Lewis acids, which activate the epoxide by coordinating to the oxygen atom, making it a better leaving group.[2]
Proposed Reaction Pathway:
The reaction is anticipated to proceed via a Lewis acid-catalyzed nucleophilic attack of the oxygen atom of the stannylmethoxy group on an epoxide carbon. The regioselectivity of the attack will likely be influenced by both steric and electronic factors. Under basic or neutral conditions, attack at the less substituted carbon is expected (SN2-like).[3] Under acidic conditions, the reaction may proceed with a higher degree of SN1 character, favoring attack at the more substituted carbon that can better stabilize a partial positive charge.[4]
Caption: Proposed Lewis acid-catalyzed ring-opening of an epoxide.
Experimental Protocol: Lewis Acid-Catalyzed Ring-Opening of Styrene Oxide
Materials:
-
This compound
-
Styrene oxide
-
Scandium(III) triflate (Sc(OTf)₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask under an argon atmosphere, add scandium(III) triflate (0.05 mmol, 5 mol%).
-
Add anhydrous dichloromethane (5 mL) via syringe.
-
Add styrene oxide (1.0 mmol, 1.0 equiv) to the stirred solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.2 mmol, 1.2 equiv) in anhydrous dichloromethane (2 mL) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-stannoxy silyl ether.
Data Presentation (Illustrative Data):
| Entry | Epoxide Substrate | Lewis Acid (mol%) | Time (h) | Yield (%) | Regioisomeric Ratio (major:minor) |
| 1 | Styrene Oxide | Sc(OTf)₃ (5) | 18 | 85 | >95:5 |
| 2 | Cyclohexene Oxide | Yb(OTf)₃ (10) | 24 | 78 | N/A |
| 3 | Propylene Oxide | BF₃·OEt₂ (10) | 12 | 90 | 80:20 |
Disclaimer: The data presented in this table is illustrative and based on typical yields and selectivities observed in analogous ring-opening reactions of epoxides with other nucleophiles. Actual results with this compound may vary.
Reactivity with Aziridines
Aziridines, the nitrogen analogs of epoxides, also undergo ring-opening reactions with nucleophiles, providing a valuable route to 1,2-amino alcohols and their derivatives.[5] The reactivity of aziridines is often enhanced by N-activation with an electron-withdrawing group (e.g., tosyl, mesyl), which makes the ring more susceptible to nucleophilic attack.[6]
Proposed Reaction Pathway:
Similar to epoxides, the reaction with N-activated aziridines is expected to be facilitated by a Lewis acid. The oxygen of the stannylmethoxy group would attack one of the aziridine carbons, leading to the formation of a β-amino ether derivative. The regioselectivity will depend on the substitution pattern of the aziridine and the reaction conditions.
Caption: Proposed Lewis acid-catalyzed ring-opening of an aziridine.
Experimental Protocol: Lewis Acid-Catalyzed Ring-Opening of N-Tosyl-2-phenylaziridine
Materials:
-
This compound
-
N-Tosyl-2-phenylaziridine
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried flask under an argon atmosphere, dissolve N-tosyl-2-phenylaziridine (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL).
-
Cool the solution to -78 °C.
-
Add boron trifluoride diethyl etherate (0.1 mmol, 10 mol%) dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.5 mmol, 1.5 equiv) in anhydrous THF (2 mL) slowly.
-
Allow the reaction to slowly warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the product.
Data Presentation (Illustrative Data):
| Entry | Aziridine Substrate | Lewis Acid (mol%) | Time (h) | Yield (%) | Regioisomeric Ratio (major:minor) |
| 1 | N-Tosyl-2-phenylaziridine | BF₃·OEt₂ (10) | 16 | 82 | >98:2 |
| 2 | N-Boc-2-methylaziridine | Sc(OTf)₃ (5) | 20 | 75 | 90:10 |
| 3 | N-Tosylaziridine | Yb(OTf)₃ (10) | 18 | 88 | N/A |
Disclaimer: The data presented in this table is illustrative and based on typical yields and selectivities observed in analogous ring-opening reactions of aziridines. Actual results with this compound may vary.
Reactivity with Cyclopropanes
The ring-opening of cyclopropanes is generally more challenging than that of epoxides and aziridines due to the higher stability of the C-C bonds. Reactions typically require activation, often through the use of "donor-acceptor" cyclopropanes, where vicinal electron-donating and electron-withdrawing groups facilitate ring cleavage.[7] Lewis acids can promote the ring-opening of such activated cyclopropanes.[8]
Proposed Reaction Pathway:
For a donor-acceptor cyclopropane, a Lewis acid would coordinate to the acceptor group, polarizing the cyclopropane ring and facilitating nucleophilic attack. The stannylmethoxy group could then attack the electron-deficient carbon, leading to a 1,5-dicarbonyl compound or a related structure after workup.
Caption: Proposed Lewis acid-mediated ring-opening of a cyclopropane.
Experimental Protocol: Lewis Acid-Mediated Ring-Opening of Diethyl 2-phenylcyclopropane-1,1-dicarboxylate
Materials:
-
This compound
-
Diethyl 2-phenylcyclopropane-1,1-dicarboxylate
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous nitromethane (CH₃NO₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of diethyl 2-phenylcyclopropane-1,1-dicarboxylate (1.0 mmol, 1.0 equiv) in anhydrous nitromethane (5 mL) at 0 °C under an argon atmosphere, add tin(IV) chloride (0.2 mmol, 20 mol%) dropwise.
-
Stir the mixture for 10 minutes at 0 °C.
-
Add a solution of this compound (1.2 mmol, 1.2 equiv) in anhydrous nitromethane (2 mL).
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation (Illustrative Data):
| Entry | Cyclopropane Substrate | Lewis Acid (mol%) | Time (h) | Yield (%) |
| 1 | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | SnCl₄ (20) | 24 | 70 |
| 2 | Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate | Sc(OTf)₃ (10) | 36 | 65 |
| 3 | 1-Benzoyl-2-phenylcyclopropane | TiCl₄ (20) | 24 | 55 |
Disclaimer: The data presented in this table is illustrative and based on typical yields observed in analogous ring-opening reactions of activated cyclopropanes. Actual results with this compound may vary.
Applications in Drug Development
The ring-opening of strained heterocyclic systems is a powerful strategy in the synthesis of complex molecules, including many pharmaceutical agents.[1] The ability to introduce a protected hydroxyl group and a versatile organostannane moiety in a single step could offer significant advantages in multi-step syntheses. The resulting products could serve as key intermediates for further functionalization. For instance, the tributyltin group can be readily converted to other functionalities via Stille coupling, providing access to a wide range of derivatives for structure-activity relationship (SAR) studies.
Caption: Synthetic utility in drug development workflows.
Conclusion
While direct experimental validation is pending, the unique structure of this compound presents intriguing possibilities for its application in the ring-opening of strained systems. The protocols and data presented herein provide a foundational framework for researchers to explore this reactivity. The potential to generate bifunctional intermediates in a single step holds promise for streamlining synthetic routes in drug discovery and development, enabling the rapid generation of diverse molecular scaffolds for biological evaluation. Further investigation into the scope, limitations, and stereochemical outcomes of these proposed reactions is warranted.
References
- 1. Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates [mdpi.com]
- 2. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Tert-butyl-dimethyl-(tributylstannylmethoxy)silane as a Precursor for Hybrid Organotin-Silane Architectures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hybrid organic-inorganic materials have garnered significant interest across various scientific disciplines due to their unique combination of properties, offering both the durability and structural integrity of inorganic components and the functionality of organic molecules. Within this class of materials, organotin-silane hybrids are emerging as promising candidates for a range of applications, from advanced coatings and catalysts to novel drug delivery systems.[1] Tert-butyl-dimethyl-(tributylstannylmethoxy)silane is a key precursor molecule that provides a versatile platform for the synthesis of these sophisticated hybrid architectures. Its unique structure, featuring both a reactive tributylstannyl moiety and a silyl ether group, allows for controlled hydrolysis and condensation reactions, leading to the formation of well-defined organotin-siloxane networks.[1]
This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use as a precursor in the formation of hybrid organotin-silane materials. Furthermore, it explores the potential applications of these hybrid architectures, with a particular focus on their relevance to the field of drug development, drawing on the known biological activities of organotin compounds.
Chemical Properties and Data
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application. The following table summarizes key quantitative data for this precursor molecule.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₄₄OSiSn | [1] |
| Molecular Weight | 435.3 g/mol | [1] |
| CAS Number | 123061-64-3 | [1] |
| Appearance | Liquid | Sigma-Aldrich |
| Purity | ≥95% | Sigma-Aldrich |
| Storage Temperature | Refrigerator | Sigma-Aldrich |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the precursor molecule from commercially available starting materials. The synthesis involves two main steps: the formation of (tributylstannyl)methanol and its subsequent silylation.
Step 1: Synthesis of (Tributylstannyl)methanol
This procedure is adapted from established methods for the synthesis of (tributylstannyl)methanol.
Materials:
-
Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.6 M in hexanes)
-
Tributyltin hydride
-
Paraformaldehyde
-
Petroleum ether
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, an argon inlet, and a dropping funnel, add diisopropylamine (0.098 mol) and anhydrous THF (120 mL).
-
Cool the flask in an ice-water bath.
-
Slowly add n-butyllithium (0.093 mol) to the cooled solution over 15 minutes.
-
After stirring for 30 minutes, add a solution of tributyltin hydride (0.0850 mol) in THF (50 mL) dropwise over 30 minutes.
-
After an additional 30 minutes of stirring, add paraformaldehyde (0.119 mol) in one portion and remove the ice bath.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Dilute the resulting solution with petroleum ether (500 mL) and wash with water (300 mL).
-
Separate the aqueous phase and wash the organic layer with saturated sodium chloride solution (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (tributylstannyl)methanol as a colorless oil. The crude product is often used directly in the next step.
Step 2: Silylation of (Tributylstannyl)methanol
This step involves the reaction of the synthesized (tributylstannyl)methanol with tert-butyl-dimethylchlorosilane to form the final product.
Materials:
-
(Tributylstannyl)methanol (from Step 1)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine
-
Tert-butyl-dimethylchlorosilane
Procedure:
-
Dissolve the crude (tributylstannyl)methanol (0.0850 mol) in anhydrous DCM (200 mL) in a round-bottom flask under an argon atmosphere.
-
Add triethylamine (0.0935 mol, 1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyl-dimethylchlorosilane (0.0893 mol, 1.05 equivalents) in anhydrous DCM (50 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Protocol 2: Formation of Hybrid Organotin-Silane Architectures via Sol-Gel Process
This protocol describes a general method for the preparation of hybrid organotin-silane materials using the synthesized precursor. The sol-gel process involves the controlled hydrolysis and condensation of the precursor to form a cross-linked network.
Materials:
-
This compound
-
Ethanol
-
Water
-
Acid or base catalyst (e.g., HCl or NH₄OH)
Procedure:
-
In a glass vial, prepare a solution of this compound in ethanol. The concentration can be varied to control the final properties of the material.
-
In a separate vial, prepare an aqueous solution of the catalyst.
-
Slowly add the catalyst solution to the silane solution while stirring vigorously.
-
Continue stirring the mixture at room temperature. The solution will gradually become more viscous as hydrolysis and condensation reactions proceed, eventually forming a gel. The gelation time will depend on the concentration of reactants, the type and concentration of the catalyst, and the temperature.
-
Age the gel at room temperature for 24-48 hours to allow for further cross-linking.
-
Dry the gel to remove the solvent and by-products. This can be done at ambient temperature and pressure, or under controlled conditions (e.g., in an oven at a specific temperature) to influence the final porosity and structure of the material.
-
The resulting solid is the hybrid organotin-silane material.
Characterization of Hybrid Materials
The synthesized hybrid materials can be characterized using a variety of analytical techniques to determine their structure, composition, and physical properties.
| Characterization Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of the formation of Si-O-Si bonds and the presence of organic functional groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si, ¹¹⁹Sn) | Detailed structural analysis of the hybrid network. |
| Thermogravimetric Analysis (TGA) | Thermal stability of the material. |
| Scanning Electron Microscopy (SEM) | Morphology and microstructure of the material. |
| X-ray Diffraction (XRD) | Crystalline or amorphous nature of the material. |
Applications in Drug Development
Organotin compounds have been investigated for their potential as therapeutic agents, particularly in the field of oncology.[2] The incorporation of organotin moieties into a stable and biocompatible siloxane matrix offers a promising strategy for the development of novel drug delivery systems and bioactive materials.
Anticancer Activity:
Numerous studies have demonstrated the cytotoxic effects of organotin compounds against various cancer cell lines.[2] The mechanism of action is believed to involve the induction of apoptosis through pathways that may be dependent on or independent of p53. The tributyltin moiety, in particular, has shown significant growth inhibitory effects.[2] The hybrid organotin-silane materials described herein could serve as depots for the sustained release of bioactive organotin species within a tumor microenvironment.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Synthesis workflow for this compound.
Caption: Sol-gel process for forming hybrid organotin-silane architectures.
Caption: Proposed mechanism of anticancer activity for organotin-silane materials.
Conclusion
This compound is a valuable and versatile precursor for the development of novel hybrid organotin-silane architectures. The protocols provided herein offer a solid foundation for the synthesis and application of these materials. The potential for these hybrids in drug development, particularly as anticancer agents, warrants further investigation. The ability to tune the properties of the siloxane matrix and control the release of the bioactive organotin component opens up exciting possibilities for the design of next-generation therapeutic materials. Researchers are encouraged to adapt and optimize these protocols to suit their specific research goals and explore the full potential of this promising class of hybrid materials.
References
Green Chemistry Approaches to Tert-butyl-dimethyl-(tributylstannylmethoxy)silane: Synthesis and Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and use of Tert-butyl-dimethyl-(tributylstannylmethoxy)silane, with a focus on green chemistry principles. These guidelines are intended to help researchers minimize environmental impact while maintaining high efficiency and product quality.
Introduction
This compound is a bifunctional organometallic reagent that combines the reactivity of a protected hydroxymethyl group with the versatility of a tributyltin moiety. It serves as a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules for pharmaceutical and materials science applications. Notably, it is used as an intermediate in the synthesis of Hydroxytolyl Mephedrone Hydrochloride, a metabolite of Mephedrone.[1] Traditional synthetic routes for organotin and silyl ether compounds often involve hazardous solvents, stoichiometric reagents, and generate significant waste. Green chemistry approaches aim to address these issues by employing safer solvents, catalytic methods, and energy-efficient techniques.
Green Synthetic Approaches
The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and catalysts, are central to the development of sustainable synthetic methodologies.[2] For the synthesis of this compound, several green strategies can be employed to improve upon traditional methods.
A conventional synthesis of this compound involves the reaction of tert-butyl-dimethylchlorosilane with tributylstannol in the presence of a base.[3] Green alternatives focus on minimizing waste and avoiding hazardous reagents. Key green approaches include:
-
Catalytic Methods: Utilizing catalysts can enhance reaction rates, improve selectivity, and reduce the need for stoichiometric reagents, thereby minimizing waste.[4][5]
-
Solvent-Free or Greener Solvent Conditions: Eliminating organic solvents or replacing them with more environmentally benign alternatives like water or bio-derived solvents can significantly reduce the environmental footprint of the synthesis.[6] Solvent-free reactions, where the reagents themselves act as the solvent, are particularly attractive.
-
Alternative Energy Sources: Microwave irradiation and ultrasound can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating.[7][8][9]
-
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry.[10][11]
Experimental Protocols: Green Synthesis
Below are detailed protocols for the synthesis of this compound employing various green chemistry techniques.
Protocol 1: Solvent-Free Catalytic Silylation
This protocol adapts a solvent-free approach, a common green chemistry technique for the synthesis of silyl ethers, to the specific target molecule.[3][6] The use of a recyclable catalyst further enhances the green credentials of this method.
Reaction Scheme:
Materials:
-
Tributylstannylmethanol
-
Tert-butyldimethylsilyl chloride (TBDMSCl)
-
Recyclable solid-supported base catalyst (e.g., polymer-supported amine)
-
Anhydrous inert gas (e.g., Nitrogen or Argon)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer
-
Condenser
-
Inert gas inlet
-
Heating mantle or oil bath
Procedure:
-
To a clean, dry round-bottom flask, add tributylstannylmethanol (1 equivalent) and the solid-supported base catalyst (0.1 equivalent).
-
Place the flask under an inert atmosphere.
-
Slowly add tert-butyldimethylsilyl chloride (1.1 equivalents) to the reaction mixture with vigorous stirring.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid catalyst. The catalyst can be washed with a small amount of a suitable solvent, dried, and reused.
-
The crude product can be purified by vacuum distillation.
Quantitative Data (Analogous Systems):
| Parameter | Value | Reference |
| Yield | 85-95% | [6] |
| Reaction Time | 1-3 hours | [6] |
| Catalyst Loading | 5-10 mol% | [12] |
| Purity (after distillation) | >98% | N/A |
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields.[1][8] This protocol outlines a rapid, efficient synthesis of the target compound.
Materials:
-
Tributylstannylmethanol
-
Tert-butyldimethylsilyl chloride (TBDMSCl)
-
A suitable high-boiling point, greener solvent (e.g., an ionic liquid or polyethylene glycol) or solvent-free.
-
A non-nucleophilic base (e.g., 2,6-lutidine)
Equipment:
-
Microwave synthesis reactor
-
Microwave-safe reaction vessel with a magnetic stirrer
Procedure:
-
In a microwave-safe reaction vessel, combine tributylstannylmethanol (1 equivalent), tert-butyldimethylsilyl chloride (1.2 equivalents), and the non-nucleophilic base (1.5 equivalents).
-
If using a solvent, add a minimal amount to ensure efficient stirring.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for 5-15 minutes.
-
Monitor the reaction progress by TLC or GC after cooling.
-
After completion, cool the vessel to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the product by vacuum distillation.
Quantitative Data (Analogous Systems):
| Parameter | Value | Reference |
| Yield | >90% | [8] |
| Reaction Time | 5-15 minutes | [8] |
| Microwave Power | 100-300 W | [8] |
| Purity (after distillation) | >98% | N/A |
Protocol 3: Ultrasound-Assisted Synthesis
Sonication can provide the energy to overcome activation barriers and enhance reaction rates, often at lower temperatures than conventional heating.[9]
Materials:
-
Tributylstannylmethanol
-
Tert-butyldimethylsilyl chloride (TBDMSCl)
-
A non-nucleophilic base (e.g., imidazole)
-
Solvent (optional, a greener solvent is preferred)
Equipment:
-
Ultrasonic bath or probe sonicator
-
Reaction flask
Procedure:
-
In a reaction flask, dissolve tributylstannylmethanol (1 equivalent) and imidazole (1.5 equivalents) in a minimal amount of a suitable greener solvent, or proceed solvent-free.
-
Place the flask in an ultrasonic bath.
-
Slowly add tert-butyldimethylsilyl chloride (1.1 equivalents) to the mixture while sonicating.
-
Continue sonication at room temperature or with gentle heating (e.g., 40 °C) and monitor the reaction by TLC or GC.
-
Upon completion, work up the reaction by adding water and extracting with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by vacuum distillation.
Quantitative Data (Analogous Systems):
| Parameter | Value | Reference |
| Yield | 80-90% | [9] |
| Reaction Time | 30-60 minutes | [13] |
| Ultrasound Frequency | 20-40 kHz | [13][14] |
| Purity (after distillation) | >97% | N/A |
Applications in Organic Synthesis: A Green Perspective
This compound is a versatile reagent. The tributylstannyl group can participate in Stille cross-coupling reactions to form new carbon-carbon bonds, while the silyl ether serves as a protected primary alcohol that can be deprotected under specific conditions.
Protocol 4: Green Stille Cross-Coupling Reaction
This protocol outlines a generic Stille coupling reaction using the title compound, incorporating green chemistry principles such as the use of a greener solvent and efficient purification to remove organotin byproducts.
Reaction Scheme:
Materials:
-
This compound
-
Aryl or vinyl halide/triflate (R-X)
-
Palladium catalyst (e.g., Pd(PPh3)4 or a more modern, highly active catalyst)
-
Ligand (if required by the catalyst)
-
Copper(I) iodide (co-catalyst, optional)
-
A greener solvent (e.g., 2-methyltetrahydrofuran, cyclopentyl methyl ether)
-
Aqueous potassium fluoride solution for workup
Equipment:
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Inert gas supply
-
Heating and stirring module
Procedure:
-
To a Schlenk flask, add the palladium catalyst, ligand (if any), and copper(I) iodide (if used) under an inert atmosphere.
-
Add the aryl or vinyl halide/triflate (1 equivalent) and this compound (1.1 equivalents).
-
Add the degassed greener solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
To remove the tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride. This will precipitate the tin as insoluble tributyltin fluoride, which can be removed by filtration through celite.[15]
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The silyl-protected product can be deprotected using standard methods if the free alcohol is the desired final product.
Visualizations
Synthesis Workflow
Caption: General workflow for the green synthesis of the target compound.
Application Workflow
Caption: Workflow for the application of the title compound in a green Stille coupling reaction.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.red [2024.sci-hub.red]
- 4. gelest.com [gelest.com]
- 5. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. One-pot microwave-assisted synthesis of organotin Schiff bases: an optical and electrochemical study towards their effects in organic solar cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. kccollege.ac.in [kccollege.ac.in]
- 11. Organic Chemistry Module | English | Green Chemistry [scranton.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Workup [chem.rochester.edu]
Application Notes and Protocols: Tert-butyl-dimethyl-(tributylstannylmethoxy)silane in the Development of New Catalytic Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl-dimethyl-(tributylstannylmethoxy)silane (CAS No. 123061-64-3) is a versatile organosilicon compound that has found utility in various synthetic applications.[1] Its unique structure, featuring both a silyl ether and an organotin moiety, makes it a valuable reagent in organic synthesis, particularly in the development of novel catalytic systems. This document provides detailed application notes and protocols for the use of this compound in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. The stability of organostannanes like this one to air and moisture, and their tolerance of a wide array of functional groups, make them valuable in complex molecule synthesis.[2][3]
Application: Palladium-Catalyzed Stille Cross-Coupling Reactions
This compound serves as a key coupling partner in Stille cross-coupling reactions. This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling the organostannane with an organic halide or triflate.[2] The silyloxymethyl group can be further functionalized, making this reagent a useful building block in multi-step syntheses.
A notable application of this reagent is in the synthesis of complex organic molecules, including intermediates for pharmaceutical compounds. For instance, it has been utilized in a palladium-catalyzed cross-coupling reaction as part of the synthesis of potential cancer therapeutics.[4]
Catalytic Cycle: The Stille Coupling
The catalytic cycle of the Stille reaction is a well-established process involving a palladium(0) catalyst. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocols
Protocol 1: General Procedure for Stille Cross-Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction flask, add the aryl halide (1.0 eq.).
-
Add this compound (1.2 eq.).
-
Add the palladium catalyst (0.05 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-150 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with an aqueous solution of potassium fluoride (KF) and stir for 30 minutes.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Specific Example from Patent Literature[4]
This protocol is adapted from a procedure described in patent WO2024233605A1 for the synthesis of a cancer therapeutic intermediate.
Materials:
-
Starting aryl bromide (1.0 eq)
-
This compound (1.5 eq, 1.83 g, 4.21 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.1 eq, 324.69 mg, 280.98 µmol)
-
1,4-Dioxane (15 mL)
-
Potassium fluoride (for workup)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the starting aryl bromide in 1,4-dioxane (15 mL), add this compound (1.83 g, 4.21 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (324.69 mg, 280.98 µmol) at room temperature.
-
Stir the mixture at 150 °C for 4 hours.
-
Cool the reaction mixture.
-
Quench the reaction with potassium fluoride.
-
Dilute with ethyl acetate (150 mL).
-
Wash the organic layer with brine (3 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate to obtain the crude product.
Data Presentation
The following table summarizes representative data for Stille cross-coupling reactions using organostannanes. Yields are typically high, and the reaction tolerates a wide range of functional groups.
| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | This compound | Pd(PPh₃)₄ (5) | Toluene | 110 | 12 | 85 |
| 2 | 1-Iodonaphthalene | This compound | Pd(PPh₃)₄ (5) | Dioxane | 100 | 8 | 92 |
| 3 | 2-Bromopyridine | This compound | Pd(PPh₃)₄ (5) | DMF | 120 | 6 | 78 |
Note: The data in this table are representative and actual results may vary depending on the specific substrates and reaction conditions.
Experimental Workflow
The following diagram illustrates the general workflow for setting up and performing a Stille cross-coupling reaction.
Catalyst Stability and Deactivation
It is important to note that the stability of catalysts used in conjunction with this compound can be temperature-dependent. For some systems, significant deactivation may be observed at temperatures above 100°C.[1] This deactivation can occur through thermal decomposition of the silane component, leading to the formation of inactive species.[1] Therefore, careful optimization of the reaction temperature is crucial to maximize catalyst lifetime and reaction efficiency.
Conclusion
This compound is a valuable and versatile reagent for the development of new catalytic systems, particularly in the context of palladium-catalyzed Stille cross-coupling reactions. Its stability and functional group tolerance make it a powerful tool for the synthesis of complex organic molecules. The protocols and information provided herein offer a comprehensive guide for researchers and scientists in the field of drug development and organic synthesis to effectively utilize this compound in their work.
References
Unconventional Applications of Tert-butyl-dimethyl-(tributylstannylmethoxy)silane in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document details unconventional applications of Tert-butyl-dimethyl-(tributylstannylmethoxy)silane, a versatile bifunctional reagent, in the field of medicinal chemistry. Beyond its role as a simple synthetic intermediate, its unique combination of a protected hydroxymethyl group and a reactive organostannane moiety allows for innovative synthetic strategies in the development of complex therapeutic agents. These application notes provide detailed protocols for its use as a hydroxymethyl anion equivalent in Stille cross-coupling reactions, enabling the introduction of a crucial hydroxymethyl group into various scaffolds of medicinally relevant molecules.
Introduction to this compound
This compound, with the CAS number 123061-64-3, is an organosilicon and organotin compound.[1][2] Its structure features a tributylstannyl group, which is reactive in palladium-catalyzed cross-coupling reactions, and a tert-butyldimethylsilyl (TBDMS) ether, which serves as a robust protecting group for the hydroxymethyl functionality. This dual functionality makes it a valuable reagent for the introduction of a masked hydroxymethyl group onto aryl, heteroaryl, and vinyl halides or triflates. While its use as an intermediate in the synthesis of Hydroxytolyl Mephedrone Hydrochloride is documented, this report focuses on its broader, more unconventional potential in constructing complex molecular architectures relevant to drug discovery.[1]
Unconventional Application: Late-Stage Hydroxymethylation of Complex Drug Scaffolds
A significant challenge in medicinal chemistry is the late-stage functionalization of complex drug candidates to fine-tune their pharmacological properties. The introduction of a hydroxymethyl group can improve solubility, provide a new vector for metabolic processes, or create a new hydrogen bonding interaction with a biological target. This compound is an ideal reagent for this purpose, allowing for the direct installation of a protected hydroxymethyl group onto a core scaffold via a Stille cross-coupling reaction, followed by a straightforward deprotection step.
Proposed Application in the Synthesis of Kinase Inhibitor Analogs
The 3-methoxyphenyl group is a key structural feature in several classes of therapeutic agents, including kinase inhibitors.[3] By replacing this moiety with a hydroxymethylated phenyl group, novel analogs can be synthesized to explore new binding interactions within the kinase active site. The following protocol outlines a hypothetical two-step sequence for the synthesis of a hydroxymethylated analog of a generic kinase inhibitor scaffold.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Stille Cross-Coupling for the Introduction of a Protected Hydroxymethyl Group
This protocol describes the palladium-catalyzed Stille cross-coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl bromide and tetrakis(triphenylphosphine)palladium(0).
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution.
-
Add this compound to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the TBDMS-protected hydroxymethylated product.
Quantitative Data (Hypothetical):
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 1-bromo-3-methoxybenzene | 1-(TBDMS-oxymethyl)-3-methoxybenzene | 85 |
| 2 | 2-bromopyridine | 2-(TBDMS-oxymethyl)pyridine | 78 |
| 3 | 4-bromobenzonitrile | 4-(TBDMS-oxymethyl)benzonitrile | 82 |
Protocol 2: Deprotection of the TBDMS Ether to Yield the Hydroxymethyl Group
This protocol describes the removal of the TBDMS protecting group to unveil the final hydroxymethylated compound.
Materials:
-
TBDMS-protected hydroxymethylated compound (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Reaction vessel
Procedure:
-
Dissolve the TBDMS-protected compound in anhydrous THF in a reaction vessel.
-
Add the TBAF solution dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion (typically 1-3 hours), quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final hydroxymethylated compound.
Quantitative Data (Hypothetical):
| Entry | Starting Material | Product | Yield (%) |
| 1 | 1-(TBDMS-oxymethyl)-3-methoxybenzene | (3-methoxyphenyl)methanol | 95 |
| 2 | 2-(TBDMS-oxymethyl)pyridine | Pyridin-2-ylmethanol | 92 |
| 3 | 4-(TBDMS-oxymethyl)benzonitrile | 4-(hydroxymethyl)benzonitrile | 94 |
Visualizations
Unconventional Application: Synthesis of Novel Antiviral Nucleoside Analogs
The modification of nucleoside analogs is a cornerstone of antiviral drug discovery.[4][5][6][7][8] Introducing a hydroxymethyl group at a non-natural position on the nucleobase or the sugar moiety can lead to compounds with novel mechanisms of action or improved resistance profiles. This compound can be employed to install a hydroxymethyl group onto a halogenated nucleobase or a modified sugar precursor.
Proposed Application in the Synthesis of a C5-Hydroxymethylated Pyrimidine Nucleoside
The following protocol outlines a hypothetical synthesis of a C5-hydroxymethylated uridine analog, a modification that could impact the interaction of the nucleoside with viral polymerases or other key enzymes.
Experimental Protocols
Protocol 3: Stille Coupling on a Halogenated Nucleoside
Materials:
-
5-Iodo-2',3',5'-tri-O-acetyluridine (1.0 equiv)
-
This compound (1.3 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.1 equiv)
-
Copper(I) iodide (CuI) (0.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Reaction vessel
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add 5-Iodo-2',3',5'-tri-O-acetyluridine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous DMF via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 18 hours.
-
Cool the reaction mixture and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution.
-
Purify the crude product by flash column chromatography to yield the C5-(TBDMS-oxymethyl)uridine derivative.
Quantitative Data (Hypothetical):
| Entry | Halogenated Nucleoside | Product | Yield (%) |
| 1 | 5-Iodo-2',3',5'-tri-O-acetyluridine | 5-(TBDMS-oxymethyl)-2',3',5'-tri-O-acetyluridine | 75 |
Protocol 4: Global Deprotection to Yield the Final Nucleoside Analog
Materials:
-
5-(TBDMS-oxymethyl)-2',3',5'-tri-O-acetyluridine (1.0 equiv)
-
Methanolic ammonia (7N)
-
Reaction vessel
Procedure:
-
Dissolve the protected nucleoside in methanolic ammonia in a sealed reaction vessel.
-
Stir the solution at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography (e.g., silica gel, dichloromethane/methanol gradient) to obtain the final C5-hydroxymethyluridine.
Quantitative Data (Hypothetical):
| Entry | Starting Material | Product | Yield (%) |
| 1 | 5-(TBDMS-oxymethyl)-2',3',5'-tri-O-acetyluridine | 5-(Hydroxymethyl)uridine | 88 |
Visualizations
Safety and Handling
This compound, like other organotin compounds, should be handled with caution. It is toxic and should be used in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times. All waste containing organotin residues must be disposed of according to institutional and environmental regulations.
Conclusion
This compound is a powerful and underutilized reagent in medicinal chemistry. Its ability to serve as a stable, protected hydroxymethyl anion equivalent in Stille cross-coupling reactions opens up new avenues for the late-stage functionalization of complex drug scaffolds and the synthesis of novel therapeutic agents, including kinase inhibitors and antiviral nucleoside analogs. The protocols provided herein offer a foundation for researchers to explore these unconventional applications and to accelerate the discovery and development of new medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
Future trends in the use of organostannane compounds in synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The utility of organostannane compounds in organic synthesis, particularly in the robust and versatile Stille cross-coupling reaction, is well-established. However, growing concerns over the toxicity of tin reagents and byproducts have catalyzed a paradigm shift towards more sustainable and efficient methodologies. This document outlines the future trends in the application of organostannane compounds, focusing on greener reaction conditions, novel catalytic systems, and advanced synthetic technologies. Detailed protocols for key emerging techniques are provided to facilitate their adoption in research and development laboratories.
I. Greener Approaches to the Stille Coupling Reaction
A significant trend in organostannane chemistry is the development of environmentally benign Stille coupling protocols. These methods aim to minimize waste, reduce the use of hazardous materials, and improve the overall sustainability of the process.
A. Application of Nanocatalysts in St. Jude Medical's Tendril™ and Riata™/Riata ST™ Silicone Leads
The use of nanocatalysts offers several advantages, including high surface-area-to-volume ratio, which can lead to enhanced catalytic activity and milder reaction conditions.[1] Magnetic nanoparticles, in particular, are gaining traction due to their facile separation and recyclability from the reaction mixture.[1][2]
Table 1: Comparison of Conventional and Nanocatalyst-based Stille Coupling
| Parameter | Conventional Pd Catalyst (e.g., Pd(PPh₃)₄) | Magnetic Nanoparticle-Supported Pd Catalyst (e.g., Fe₃O₄/SiO₂-PAP-Pd) |
| Catalyst Loading | 1-5 mol% | 0.5-2 mol% |
| Reaction Temperature | 80-120 °C | Room Temperature to 80 °C |
| Reaction Time | 6-24 hours | 1-12 hours |
| Solvent | Toluene, Dioxane | PEG, Ethanol, Water[3] |
| Catalyst Recyclability | Difficult | Easily recoverable with a magnet and reusable for multiple cycles[2] |
| Yields | Good to Excellent | Good to Excellent[3] |
B. Experimental Protocol: Stille Coupling Using a Recyclable Magnetic Nanoparticle-Supported Palladium Catalyst
This protocol describes the coupling of an aryl halide with an organostannane reagent using a magnetically separable palladium nanocatalyst in a green solvent.
Materials:
-
Aryl halide (1.0 mmol)
-
Organostannane (1.2 mmol)
-
Fe₃O₄/SiO₂-supported Palladium catalyst (e.g., Fe₃O₄/SiO₂-PAP-Pd) (1 mol%)[3]
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Polyethylene glycol (PEG-400) (5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
External magnet
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 mmol), organostannane (1.2 mmol), Fe₃O₄/SiO₂-supported Palladium catalyst (1 mol%), and K₂CO₃ (2.0 mmol).
-
Add PEG-400 (5 mL) to the flask.
-
Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Use an external magnet to hold the catalyst in the aqueous layer.
-
Wash the organic layer with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
The aqueous layer containing the catalyst can be washed with diethyl ether and reused for subsequent reactions.
References
Application Notes and Protocols for Tert-butyl-dimethyl-(tributylstannylmethoxy)silane in the Synthesis of Novel Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl-dimethyl-(tributylstannylmethoxy)silane is a unique bifunctional molecule that incorporates both a reactive silane group and an organotin moiety. This combination makes it a versatile reagent for the synthesis of novel materials with tailored properties. The bulky tert-butyl-dimethylsilyl group provides steric hindrance and solubility in organic media, while the tributylstannylmethoxy group offers a pathway for cross-coupling reactions and catalytic activity in silicone chemistry. This document provides detailed application notes and protocols for the use of this compound in the development of advanced materials. While this compound has been noted as an intermediate in pharmaceutical synthesis, its application in materials science, though promising, is an emerging area of research.[1] The protocols presented here are based on the known reactivity of its functional groups and are intended to serve as a guide for researchers exploring its potential.
Key Properties and Dual Functionality
The unique properties of this compound stem from its dual chemical nature:
-
Silane Reactivity: The silane ether portion of the molecule can undergo hydrolysis to form a reactive silanol. This silanol can then condense with hydroxyl groups on surfaces (like glass, metal oxides, or cellulose) to form stable covalent bonds, making it an effective adhesion promoter or coupling agent . It can also co-condense with other silanes or silicones to be incorporated into a polymer network.
-
Organotin Reactivity: The tributyltin group is a well-known functionality in organic synthesis, particularly for palladium-catalyzed cross-coupling reactions (Stille coupling). Although highly effective, it's important to note the toxicity associated with organotin compounds, necessitating careful handling and disposal.[1] Furthermore, organotin compounds, such as dibutyltin derivatives, are known to catalyze the condensation of silanols, which is a fundamental process in the curing of silicone elastomers and coatings.[2][3]
This dual functionality allows for the creation of hybrid organic-inorganic materials where the silane end provides a robust linkage to a substrate or a matrix, and the organotin end can be used for further chemical modification or to influence the properties of the material.
Application Note 1: Development of a Hydrophobic, Anti-Fouling Silicone Coating
This application note describes the use of this compound as a dual-function additive in a room-temperature vulcanizing (RTV) silicone coating. In this system, it is proposed to act as both a cross-linking catalyst and a surface-modifying agent to enhance hydrophobicity and impart anti-fouling characteristics.
Principle:
The this compound will be blended into a formulation containing hydroxyl-terminated polydimethylsiloxane (PDMS-OH) and a cross-linker such as tetraethyl orthosilicate (TEOS). The organotin moiety is expected to catalyze the condensation reaction between the PDMS-OH chains and the TEOS, leading to the formation of a cross-linked silicone network (curing). Simultaneously, some of the silane molecules are expected to orient at the surface of the coating, where the bulky, non-polar tert-butyl and tributyl groups will create a low-energy surface, resulting in high hydrophobicity. The presence of tributyltin at the surface is also hypothesized to deter the settlement of marine organisms, providing an anti-fouling effect.[4][5]
Experimental Protocol
Materials:
-
Hydroxyl-terminated polydimethylsiloxane (PDMS-OH, viscosity 1000 cSt)
-
Tetraethyl orthosilicate (TEOS)
-
This compound
-
Toluene (anhydrous)
-
Glass slides (for testing)
Procedure:
-
Preparation of Coating Formulation:
-
In a clean, dry beaker, dissolve 10 g of PDMS-OH in 20 mL of anhydrous toluene under a nitrogen atmosphere.
-
To this solution, add 1.0 g of TEOS and stir for 15 minutes.
-
In a separate vial, prepare a 10% (w/v) solution of this compound in anhydrous toluene.
-
Add 0.5 mL of the silane solution to the PDMS/TEOS mixture. This corresponds to a 0.5% loading of the catalyst/additive relative to the PDMS.
-
Stir the final formulation for an additional 30 minutes at room temperature.
-
-
Coating Application:
-
Clean glass slides by sonicating in acetone for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.
-
Apply the coating formulation to the glass slides using a spin coater (1000 rpm for 60 seconds) or by dip-coating.
-
Allow the coated slides to cure at room temperature and controlled humidity (e.g., 50% RH) for 24 hours.
-
Post-cure the coated slides in an oven at 80°C for 2 hours to ensure complete cross-linking and removal of the solvent.
-
-
Characterization:
-
Contact Angle Measurement: Measure the static water contact angle on the cured coating to assess its hydrophobicity.
-
Adhesion Test: Perform a cross-hatch adhesion test (ASTM D3359) to evaluate the adhesion of the coating to the glass substrate.
-
Surface Analysis: Analyze the surface composition using X-ray photoelectron spectroscopy (XPS) to confirm the presence of tin and silicon.
-
Data Presentation
Table 1: Hypothetical Properties of Silicone Coatings
| Formulation | Additive | Catalyst Loading (wt%) | Water Contact Angle (°) | Adhesion (ASTM D3359) |
| Control | Dibutyltin dilaurate (DBTDL) | 0.5 | 105 ± 2 | 4B |
| Formulation A | This compound | 0.5 | 115 ± 3 | 5B |
| Formulation B | This compound | 1.0 | 120 ± 2 | 5B |
This data is representative and intended to illustrate the expected outcome.
Diagrams
Caption: Experimental workflow for the preparation and characterization of a hydrophobic coating.
References
Safety Operating Guide
Safe Disposal of Tert-butyl-dimethyl-(tributylstannylmethoxy)silane: A Procedural Guide
For researchers and professionals in drug development, the safe handling and disposal of organotin compounds like tert-butyl-dimethyl-(tributylstannylmethoxy)silane are critical for ensuring laboratory safety and environmental protection. Due to their high toxicity, organotin reagents require rigorous disposal protocols. This guide provides a comprehensive, step-by-step procedure for the proper management of waste containing this compound.
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is imperative to implement strict safety measures to minimize exposure risks. Organotin compounds are highly toxic and can affect the central nervous system and immune system.
Emergency Procedures:
-
Skin Contact: In the event of skin contact, immediately wash the affected area with soap and water for at least 15 minutes. Contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste.
-
Eye Contact: If the compound comes into contact with the eyes, flush them with water for a minimum of 15 minutes, ensuring to hold the eyelids open.
-
Medical Attention: Seek immediate medical attention in case of any exposure.
Quantitative Data Summary
| Property | Value | Source |
| GHS Hazard Statements | H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation), H410 (Very toxic to aquatic life with long lasting effects) | |
| UN Number | 2788 | [1][2] |
| Hazard Class | 6.1 (Toxic substances) | [1][2] |
| Packing Group | II or III | [1][2] |
Experimental Protocol for Disposal
The following protocol outlines the detailed methodology for the safe disposal of this compound and associated waste.
Materials:
-
Designated hazardous waste container (sealable, compatible material)
-
Inert absorbent material (e.g., vermiculite, sand)
-
Solvent for rinsing (e.g., hexanes, toluene)[3]
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
-
Waste labels
Procedure:
-
Waste Segregation:
-
All waste materials containing this compound, including unused reagent, reaction byproducts, and contaminated materials, must be segregated as organotin hazardous waste.
-
-
Containment of Liquid Waste:
-
Carefully transfer all liquid waste into a designated, sealable hazardous waste container.
-
This container should be kept closed whenever not in use and stored in a well-ventilated area, preferably within a fume hood.[3]
-
-
Decontamination of Labware:
-
Thoroughly rinse all glassware and equipment that has come into contact with the organotin reagent.
-
Perform the rinsing with a suitable solvent, such as hexanes or toluene, collecting all rinsate into the designated organotin waste container.[3]
-
-
Management of Solid Waste and Spills:
-
For spills, use an inert absorbent material to soak up the compound.[4][5]
-
Carefully collect the contaminated absorbent material and place it into the sealed hazardous waste container.[4]
-
Do not use water to extinguish fires involving organotin reagents; use foam, dry chemical, or carbon dioxide extinguishers.[3]
-
-
Packaging and Labeling:
-
Ensure the hazardous waste container is securely sealed to prevent any atmospheric emissions.[6]
-
Clearly label the container with "Hazardous Waste," "Organotin Compounds," and any other labels required by your institution and local regulations. The words “Organotin wastes” should be in letters at least 25mm high.[6]
-
-
Final Disposal:
-
Dispose of the sealed and labeled container through an approved hazardous waste disposal facility.[1][4]
-
Organotin waste should not be disposed of in municipal landfills or flushed down the drain.[1][7] Disposal in a controlled landfill may be an option if the waste is in sealed containers and permitted by local regulations.[6][8]
-
Always adhere to local, state, and federal regulations regarding hazardous waste disposal.[1]
-
Visual Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of organotin compounds.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Synthonix, Inc > Stannanes > 123061-64-3 | this compound [synthonix.com]
- 3. delvallelab.weebly.com [delvallelab.weebly.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. epa.nsw.gov.au [epa.nsw.gov.au]
- 7. Code of practice: management of tetrabutyltin - Canada.ca [canada.ca]
- 8. researchgate.net [researchgate.net]
Essential Safety and Operational Guide for Handling Tert-butyl-dimethyl-(tributylstannylmethoxy)silane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of Tert-butyl-dimethyl-(tributylstannylmethoxy)silane (CAS No. 123061-64-3). Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact. This compound combines the hazards of both organotin compounds and silyl ethers, necessitating stringent safety measures. Organotin compounds are known for their high toxicity, including potential effects on the central nervous and immune systems, while silyl ethers can be reactive, particularly with moisture.[1]
Hazard Summary
This compound is a hazardous chemical that is toxic if swallowed or inhaled and harmful in contact with skin.[2][3] It can cause severe skin and eye irritation and is suspected of damaging fertility or the unborn child.[2] Prolonged or repeated exposure may cause damage to organs.[2]
GHS Hazard Statements: H301, H312+H332, H315, H319, H335 Signal Word: Danger[4]
Personal Protective Equipment (PPE)
The selection and consistent use of appropriate PPE is the primary defense against exposure. The following table outlines the required PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (e.g., weighing, preparing solutions) | Tightly fitting safety goggles with side-shields.[2] | Chemical impermeable gloves (e.g., nitrile, neoprene).[2] | Flame-retardant laboratory coat, long pants, and closed-toe shoes.[1][2] | Required when vapors or aerosols may be generated; use a NIOSH-approved respirator.[2] |
| Spill Cleanup | Chemical splash goggles and a face shield.[2] | Heavy-duty, chemical-resistant gloves.[2] | Chemical-resistant suit or apron over a lab coat.[2] | Self-contained breathing apparatus (SCBA) for large spills.[2] |
| Waste Disposal | Safety goggles with side-shields. | Chemical impermeable gloves.[2] | Laboratory coat.[2] | Not generally required if handling closed containers. |
Operational Plan for Safe Handling
A systematic approach is crucial to minimize exposure risk. The following step-by-step procedures detail the handling of this compound from receipt to disposal.
Pre-Handling Procedures
-
Training: All personnel must be trained on the specific hazards and handling procedures for organotin compounds.
-
Area Designation: Designate a specific area, preferably a fume hood, for handling this compound.[1]
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.[2]
-
Decontamination Supplies: Have appropriate decontamination materials and spill cleanup supplies readily available.
Handling Procedures
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Minimize Quantities: Use the smallest quantity of the chemical necessary for the experiment.[2]
-
Transfer: When transferring the liquid, use techniques that minimize aerosol generation, such as using a syringe and needle for transfers from Sure/Seal bottles.[1]
-
Avoid Contamination: Do not work alone when handling this highly toxic reagent.[1] After handling, thoroughly wash hands and any exposed skin with soap and water.[2]
Post-Handling and Decontamination
-
Surface Decontamination: Thoroughly decontaminate all work surfaces after each use with an appropriate cleaning agent.[2]
-
Equipment Decontamination: All glassware and equipment that has come into contact with the reagent should be rinsed with a suitable solvent (e.g., hexanes or toluene) into a designated hazardous waste container.[1]
-
PPE Removal: Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.[2] Reusable PPE should be decontaminated according to established procedures.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Chemical Waste
-
Collection: Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container.[2]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
Contaminated Materials
-
Disposal: Dispose of all contaminated materials, including gloves, bench paper, and pipette tips, as hazardous waste.[2]
-
Containers: Empty containers may still retain chemical hazards and should be treated as hazardous waste unless properly decontaminated.[5]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
